2-Iodo-4,6-dimethoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4,6-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWUCDVWPDFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
"2-Iodo-4,6-dimethoxybenzoic acid" chemical properties
[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
2-Iodo-4,6-dimethoxybenzoic acid is a trisubstituted benzoic acid derivative characterized by significant steric crowding around the carboxyl group due to the ortho-iodo and ortho-methoxy substituents. This substitution pattern makes it a valuable scaffold for constructing fused ring systems, such as isocoumarins and dibenzo[b,d]pyran-6-ones (e.g., Alternariol).[1]
| Property | Data |
| IUPAC Name | 2-Iodo-4,6-dimethoxybenzoic acid |
| CAS Registry | 852810-81-2 |
| Molecular Formula | C |
| Molecular Weight | 308.07 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH |
| Acidity (pKa) | ~3.0–3.5 (Predicted; enhanced acidity due to ortho-I inductive effect) |
Spectroscopic Signature ( H NMR)
The proton NMR spectrum is distinct due to the meta-coupling of the aromatic protons and the chemical shift difference induced by the iodine atom.
Synthetic Pathways[1][9][10][11][12]
The synthesis of 2-iodo-4,6-dimethoxybenzoic acid is non-trivial due to the directing effects of the methoxy groups. Direct iodination of 2,4-dimethoxybenzoic acid typically yields the 5-iodo isomer due to electronic activation at the para position relative to the 2-methoxy group. Therefore, a "reverse" approach starting from 3,5-dimethoxyiodobenzene is preferred.[1]
Core Synthesis: Vilsmeier-Haack Formylation Route
This route leverages the steric parameters of 3,5-dimethoxyiodobenzene to direct formylation to the position ortho to the iodine, followed by oxidation.[1]
Figure 1: Step-wise synthesis from 3,5-dimethoxyiodobenzene.[3] The Vilsmeier-Haack reaction introduces a formyl group at the C2 position (sterically favored over C4), which is subsequently oxidized to the carboxylic acid.[1]
Mechanistic Insight[2][4]
-
Regioselectivity: In 3,5-dimethoxyiodobenzene, the C4 position is flanked by two methoxy groups, creating significant steric hindrance.[1] The C2/C6 positions are flanked by one methoxy and one iodine.[4][5][6] Despite iodine's bulk, the Vilsmeier reagent attacks C2 preferentially over C4.[1]
-
Oxidation: The resulting aldehyde is electron-rich and susceptible to Baeyer-Villiger side reactions if peracids are used aggressively. Pinnick oxidation (NaClO
) is the standard protocol to ensure chemoselective conversion to the acid without affecting the aryl iodide.
Reactivity & Applications in Drug Discovery
2-Iodo-4,6-dimethoxybenzoic acid serves as a "linchpin" scaffold. It possesses three orthogonal reactive handles: the carboxylic acid (nucleophilic/electrophilic coupling), the aryl iodide (cross-coupling), and the electron-rich aromatic ring.[1]
A. Intramolecular Biaryl Coupling (The Alternariol Strategy)
The primary application of this compound is in the total synthesis of mycotoxins like Alternariol . The strategy involves esterifying the acid with a phenol, followed by a Palladium-catalyzed intramolecular Ullmann or Suzuki-type coupling to close the lactone ring.
Figure 2: The "Ester-to-Biaryl" strategy. The iodine atom facilitates an intramolecular oxidative addition/reductive elimination cycle to form the tricyclic core.[1]
B. Transition-Metal Catalyzed Annulation
Beyond simple coupling, the compound reacts with alkynes in the presence of Rhodium or Copper catalysts to form phthalides and isocoumarins .[1] The ortho-carboxylic acid directs the metal to the iodine position, facilitating decarboxylative or carboxyl-retentive annulations.
Experimental Protocols
Protocol A: Esterification with Phenols (General Procedure)
This protocol is critical for generating precursors for biaryl coupling.[1]
-
Reagents: 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv), Phenol derivative (1.1 equiv), EDC·HCl (1.5 equiv), DMAP (0.1 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the acid and phenol in DCM under an inert atmosphere (N
). -
Add DMAP followed by EDC[1]·HCl at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitor: TLC (Hexane/EtOAc) will show the disappearance of the acid (polar) and formation of the ester (less polar).
-
Workup: Wash with 1M HCl (to remove EDC urea/DMAP), sat.[1] NaHCO
, and brine.[1] Dry over MgSO .
-
-
Yield: Typically 85–95%.
Protocol B: Palladium-Mediated Intramolecular Coupling
Based on the synthesis of Alternariol (Abe et al., 2007).[1]
-
Substrate: Phenyl benzoate ester derived from Protocol A.
-
Catalyst System: Pd(OAc)
(10 mol%), P(o-tol) (20 mol%), K CO (2.0 equiv).[1] -
Solvent: DMA (Dimethylacetamide), degassed.[1]
-
Conditions: Heat at 130°C for 4 hours.
-
Mechanism: The Pd(0) species inserts into the C–I bond. The carbonate base facilitates the activation of the proximal C–H bond on the phenolic ring, followed by reductive elimination to form the C–C bond.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] The compound contains an aryl iodide, which can liberate iodine upon prolonged exposure to light or strong acids.[1]
-
Storage: Store at 2–8°C, protected from light. The iodine-carbon bond is photosensitive; degradation is indicated by a darkening of the solid from off-white to purple/brown.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Abe, H., Fukumo, T., et al. (2007).[1][3] "Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction Using Palladium Reagent." Heterocycles, 74, 267.[1][3] Link
-
Thibonnet, J., et al. (2014).[1] "Regioselectivity of the Palladium-Mediated Intramolecular Coupling Reaction of Highly Oxygenated Phenyl Benzoate Derivatives." Heterocycles, 89(1), 63. Link[1]
-
Podlech, J., et al. (2005).[1][2][3] "Total Synthesis of Alternariol." Journal of Organic Chemistry (Cited within Abe et al. for context on Suzuki strategies).
Technical Guide: 2-Iodo-4,6-dimethoxybenzoic Acid
[1][2]
Technical Specifications & Chemical Identity
2-Iodo-4,6-dimethoxybenzoic acid is a highly functionalized aromatic building block characterized by a unique substitution pattern that combines significant steric crowding with high electron density. Its core utility lies in its role as a "turn-key" intermediate for synthesizing polyketide natural products (e.g., Alternariol, Griseofulvin analogues) and complex biaryl scaffolds via transition-metal-catalyzed cross-couplings.
Core Data Table
| Property | Specification |
| CAS Number | 852810-81-2 |
| IUPAC Name | 2-Iodo-4,6-dimethoxybenzoic acid |
| Molecular Formula | C₉H₉IO₄ |
| Molecular Weight | 308.07 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 166–167 °C (Recrystallized from Hexane/CH₂Cl₂) [1] |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |
| pKa (Calc) | ~3.5 (Acidic due to ortho-iodo effect) |
| SMILES | COC1=CC(I)=C(C(=O)O)C(OC)=C1 |
Strategic Importance in Drug Discovery
As a Senior Application Scientist, I categorize this compound as a "Linchpin Intermediate" . Its value is derived from three structural features that dictate its reactivity profile:
-
The C2-Iodine Handle : Positioned ortho to the carboxylic acid, this allows for rapid cyclization pathways (e.g., intramolecular Ullmann or Suzuki reactions) to form lactones or xanthones.
-
The 4,6-Dimethoxy Pattern : This electron-rich motif mimics the A-ring of flavonoid and polyketide natural products, making it indispensable for biomimetic synthesis.
-
Steric Gating : The iodine atom and the C6-methoxy group bracket the carboxylic acid, creating a "steric gate" that prevents unwanted nucleophilic attacks on the carbonyl carbon unless activated, while forcing the carboxylate out of planarity.
Validated Synthetic Protocol
While several routes exist, the most robust and scalable method involves the regioselective formylation of 3,5-dimethoxyiodobenzene followed by oxidation . This pathway avoids the poor regioselectivity often seen when directly iodinating 2,4-dimethoxybenzoic acid.
Workflow Diagram (DOT)
Figure 1: Regioselective synthesis pathway ensuring correct iodine placement.
Step-by-Step Methodology
Step 1: Vilsmeier-Haack Formylation
-
Rationale : The Vilsmeier reagent attacks the most electron-rich position. In 3,5-dimethoxyiodobenzene, the C2 and C6 positions are equivalent and activated by the ortho and para methoxy groups.
-
Protocol :
-
Dissolve 3,5-dimethoxyiodobenzene (24.3 mmol) in dry DMF (20 mL).
-
Cool to 0°C. Dropwise add POCl₃ (84.9 mmol) under N₂ atmosphere.
-
Heat to 90°C for 4 hours. (Monitor by TLC; the aldehyde spot will be distinct).
-
Quench : Pour into ice-water. Neutralize carefully with saturated NaHCO₃.
-
Isolation : Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Yield : Expect ~85-90% of the aldehyde intermediate.
-
Step 2: Pinnick Oxidation (Aldehyde to Acid)
-
Rationale : We use Pinnick (NaClO₂) conditions to avoid over-oxidation or iodination side-reactions that might occur with harsher oxidants like KMnO₄.
-
Protocol :
-
Dissolve the aldehyde (10 mmol) in t-BuOH/H₂O (3:1, 40 mL).
-
Add NaH₂PO₄ (buffer, 20 mmol) and 2-methyl-2-butene (scavenger, 50 mmol).
-
Add NaClO₂ (15 mmol) portion-wise at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Workup : Acidify to pH 2 with 1N HCl. The product often precipitates. Filter and wash with cold water.
-
Purification : Recrystallize from Hexane/CH₂Cl₂ to obtain colorless prisms.
-
Reactivity & Applications
The utility of 2-Iodo-4,6-dimethoxybenzoic acid extends beyond simple substitution.[1] It is a scaffold for Transition Metal Catalysis .
Reaction Network Diagram (DOT)
Figure 2: Divergent synthesis pathways utilizing the iodine handle and carboxylic acid.
Key Application: Synthesis of Alternariol
One of the definitive uses of this compound is in the total synthesis of Alternariol, a mycotoxin. The acid is first esterified with a phenol (e.g., 3,5-dihydroxytoluene derivative), and then a Palladium-mediated intramolecular biaryl coupling closes the ring to form the lactone (dibenzo-α-pyrone) [1].
Critical Insight : The steric bulk of the iodine atom actually facilitates the conformation required for the intramolecular coupling by restricting rotation around the ester bond, a phenomenon known as the "buttressing effect."
Safety & Handling (MSDS Highlights)
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage : Light sensitive. The C-I bond can undergo photolytic cleavage over time. Store in amber vials at 2–8°C.
-
Compatibility : Incompatible with strong oxidizing agents. Avoid contact with strong bases which will deprotonate the acid and potentially displace the iodine at high temperatures.
References
-
Abe, H., & Fukumo, T. (2007). Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction Using Palladium Reagent. Heterocycles, 74, 267.[2]
-
Tasler, S., et al. (2014). Regioselectivity of the Palladium-Mediated Intramolecular Coupling Reaction of Highly Oxygenated Phenyl Benzoate Derivatives. Heterocycles, 89(1), 59.
-
Baudoux, J., et al. (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines. RSC Advances.
-
Burkart, M. D. (2021).[3][4] Synthetic and Biocatalytic Strategies for Natural Product Synthesis via ortho-Quinone Methide Intermediates. UC San Diego Electronic Theses and Dissertations.
"2-Iodo-4,6-dimethoxybenzoic acid" molecular structure
[1][2][3][4][5][6]
Executive Summary
2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2 ) is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure.[1] The electron-rich dimethoxy motif (positions 4 and 6) contrasts with the electron-withdrawing carboxylic acid and the reactive ortho-iodine handle. This unique substitution pattern makes it a critical intermediate in the synthesis of dibenzopyran-5-ones and natural products such as Alternariol . Its steric congestion—flanked by an iodine atom and a methoxy group ortho to the carboxylate—dictates specific reactivity profiles in esterification and transition-metal-catalyzed cross-couplings.
Molecular Architecture & Physicochemical Properties[1]
Structural Analysis
The molecule features a benzoic acid core with a dense substitution pattern. The C2-Iodine provides a site for oxidative addition (e.g., Suzuki-Miyaura, Heck), while the C4, C6-Dimethoxy groups render the ring electron-rich, facilitating electrophilic aromatic substitutions at the remaining open positions or stabilizing oxidative intermediates.
-
Steric Environment: The carboxylic acid at C1 is sterically crowded, situated between the large Iodine atom (C2) and the Methoxy group (C6). This "ortho-effect" often requires activated conditions (e.g., acid chlorides, Steglich esterification) for downstream coupling.
-
Electronic Vector: The C4/C6 methoxy groups are strong pi-donors, while the C2-Iodine is a sigma-acceptor/pi-donor. This creates a polarized system ideal for regioselective functionalization.
Key Data Table
| Property | Specification |
| IUPAC Name | 2-Iodo-4,6-dimethoxybenzoic acid |
| CAS Number | 852810-81-2 |
| Molecular Formula | C₉H₉IO₄ |
| Molecular Weight | 308.07 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, CDCl₃; Sparingly soluble in water |
| Key Spectroscopic Data | ¹H NMR (CDCl₃, 500 MHz): δ 7.00 (d, J=2.2 Hz, 1H), 6.47 (d, J=2.1 Hz, 1H), 3.85 (s, 3H), 3.81 (s, 3H).[1][2] |
Note on NMR: The two aromatic protons appear as meta-coupled doublets (J ≈ 2.1 Hz). The proton at δ 7.00 is assigned to H3 (deshielded by the adjacent Iodine), while δ 6.47 corresponds to H5 (shielded by two flanking methoxy groups).
Synthetic Pathway (The "Abe Route")
The most authoritative synthesis, established by Hitoshi Abe and colleagues (Okayama University), utilizes a Vilsmeier-Haack formylation followed by Pinnick oxidation . This route avoids the poor regioselectivity often seen in the direct iodination of dimethoxybenzoic acids.
Reaction Workflow
The synthesis begins with 3,5-dimethoxyiodobenzene , utilizing the directing power of the alkoxy groups to install the carbon framework.
Figure 1: Synthetic workflow for 2-iodo-4,6-dimethoxybenzoic acid via Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Based on methodologies from Heterocycles 2007, 74, 267 and UC San Diego Theses.
Step 1: Synthesis of 2-Iodo-4,6-dimethoxybenzaldehyde
-
Setup: Charge a flame-dried flask with 3,5-dimethoxyiodobenzene (1.0 equiv) and anhydrous DMF (3-4 mL/mmol).
-
Reagent Addition: Cool to 0°C. Dropwise add Phosphorus Oxychloride (POCl₃) (3.5 equiv) under N₂ atmosphere.
-
Reaction: Stir at 0°C for 45 mins, then heat to 90°C for 4 hours.
-
Mechanism:[3] The electrophilic Vilsmeier reagent attacks the position ortho to the iodine (and ortho to a methoxy group), which is sterically accessible and electronically activated.
-
-
Workup: Pour the reaction mixture into ice water. A precipitate will form.[4][5] Filter the solid, wash with water, and dry.[5]
-
Purification: Recrystallize from Hexane/CH₂Cl₂ to afford the aldehyde as a light yellow solid (mp 87-88°C).
Step 2: Oxidation to Carboxylic Acid
-
Setup: Dissolve the aldehyde (1.0 equiv) in Acetonitrile (3 mL/mmol). Add a solution of NaH₂PO₄ (1.1 equiv) in water.
-
Oxidation: Add 30% H₂O₂ (1.5 equiv) followed by dropwise addition of Sodium Chlorite (NaClO₂) (1.3 equiv) dissolved in water.
-
Reaction: Stir at room temperature for 3 hours.
-
Note: The presence of a scavenger (like 2-methyl-2-butene) is optional but recommended if chlorination byproducts are observed, though the electron-rich ring is robust.
-
-
Workup: Quench with sodium sulfite (if needed), acidify with HCl to pH 2. Extract with Ethyl Acetate.[6]
-
Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5][6] The product precipitates as a white solid .[4]
Reactivity & Applications
The "Alternariol" Strategy (Intramolecular Biaryl Coupling)
The primary utility of this scaffold is in the total synthesis of polyketide mycotoxins like Alternariol . The acid is first esterified with a phenol (e.g., 3,5-dihydroxytoluene derivative), creating a "tethered" system. A Palladium catalyst then inserts into the C-I bond and performs an intramolecular C-H activation on the phenolic ring to close the lactone.
Figure 2: Application of the scaffold in the synthesis of the dibenzopyran-5-one core.
Cross-Coupling Capabilities
-
Suzuki-Miyaura: The C2-Iodine is highly reactive. Coupling with boronic acids yields 2-aryl-4,6-dimethoxybenzoic acids, which are precursors to fluorenones and phenanthridinones.
-
Decarboxylation: Thermal decarboxylation is difficult due to the electron-rich nature of the ring, but can be achieved under copper catalysis if the iodine is first removed or substituted.
References
-
Abe, H. , Fukumoto, T., Takeuchi, Y., & Harayama, T. (2007). "Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction Using Palladium Reagent." Heterocycles, 74(1), 267-272.
-
Burkart, M. D. , et al. (2021). "Synthetic and Biocatalytic Strategies for Natural Product Synthesis via ortho-Quinone Methide Intermediates." UC San Diego Electronic Theses and Dissertations.
-
Thibonnet, J. , et al. (2016).[4] "Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes." University of Oviedo Research Archive.
Technical Guide: Spectroscopic Profiling of 2-Iodo-4,6-dimethoxybenzoic Acid
The following technical guide provides an in-depth spectroscopic analysis of 2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2). This document is structured for researchers requiring rigorous structural validation and experimental protocols.
Executive Summary & Compound Significance
2-Iodo-4,6-dimethoxybenzoic acid is a highly functionalized aromatic building block, primarily utilized in the synthesis of polyketide analogues, biaryl natural products (e.g., alternariol, griseofulvin derivatives), and pharmacophores requiring sterically congested electron-rich scaffolds.[1][2][3] Its unique substitution pattern—featuring an iodine atom ortho to the carboxylic acid and two methoxy groups in a meta relationship—imparts distinct spectroscopic signatures essential for structural elucidation.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Iodo-4,6-dimethoxybenzoic acid |
| CAS Number | 852810-81-2 |
| Molecular Formula | C |
| Molecular Weight | 308.07 g/mol |
| Appearance | Colorless to off-white solid |
| Melting Point | 174–176 °C (dec.) |
Synthesis & Isolation Context
Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data. This compound is typically synthesized via the oxidation of 2-iodo-4,6-dimethoxybenzaldehyde , which is itself derived from 3,5-dimethoxyiodobenzene via Vilsmeier-Haack formylation.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the chemical lineage, highlighting potential impurities (e.g., unreacted aldehyde) that may appear in NMR/MS spectra.
Caption: Synthetic pathway from 3,5-dimethoxyiodobenzene to the target acid, indicating the origin of aldehyde impurities.
Spectroscopic Data Profile
The following data sets are consolidated from high-purity isolation literature (e.g., Heterocycles 2014, UC San Diego Electronic Theses).
A. Nuclear Magnetic Resonance (NMR)
The
H NMR Data (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 7.00 | Doublet (d) | 1H | 2.2 Hz | H-3 | Ortho to Iodine; deshielded by -I and -COOH proximity. |
| 6.47 | Doublet (d) | 1H | 2.1 Hz | H-5 | Located between two -OMe groups; highly shielded. |
| 3.85 | Singlet (s) | 3H | - | 4-OMe | Para to COOH. |
| 3.81 | Singlet (s) | 3H | - | 6-OMe | Ortho to COOH; slightly shielded relative to 4-OMe. |
| ~11.0 | Broad (br) | 1H | - | COOH | Acidic proton (variable; may not be visible in CDCl |
C NMR Data (100 MHz, CDCl
)
Note: Assignments are based on chemical shift logic for polysubstituted benzenes.
| Shift ( | Assignment | Mechanistic Explanation |
| 166.3 | C=O | Carboxylic acid carbonyl. |
| 161.9 | C-4 | Aromatic C-O (Para to acid). |
| 158.1 | C-6 | Aromatic C-O (Ortho to acid). |
| 122.5 | C-1 | Quaternary carbon attached to COOH. |
| 115.4 | C-3 | Aromatic C-H (Ortho to I). |
| 99.0 | C-5 | Aromatic C-H (Between two OMe groups; very shielded). |
| 92.9 | C-2 | C-I (Carbon bearing Iodine); characteristic upfield shift (<100 ppm) due to "Heavy Atom Effect". |
| 56.3 / 56.2 | OMe | Methoxy carbons.[3] |
B. Infrared Spectroscopy (IR)
The IR spectrum reflects the presence of a carboxylic acid dimer and the heavy atom substitution.
-
3300–2500 cm
: Broad O-H stretch (carboxylic acid dimer). -
1725 cm
: C=O stretch (Aryl carboxylic acid). Note: Some literature reports 1749 cm depending on crystalline packing/H-bonding status. -
1598, 1562 cm
: C=C aromatic ring stretches. -
1255, 1151 cm
: C-O stretches (aryl ether).
C. Mass Spectrometry (MS)[5]
-
Ionization Mode: ESI (Negative Mode) or EI.
-
HRMS (ESI-):
-
Calculated for [M-H]
(C H IO ): 306.9473 -
Found: 306.9467[3]
-
-
Fragmentation Pattern (EI):
-
m/z 308: Molecular Ion [M]
. -
m/z 291: [M - OH]
(Acylium ion). -
m/z 181: [M - I]
(Loss of Iodine). -
m/z 165: [M - I - CH
] .
-
Experimental Protocols
To ensure reproducibility of the spectral data above, follow these preparation protocols.
Protocol 1: NMR Sample Preparation
Objective: Minimize concentration effects on the carboxylic acid proton shift.
-
Mass: Weigh 10–15 mg of dry 2-Iodo-4,6-dimethoxybenzoic acid.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Tip: If solubility is poor, use DMSO-d
. Note that in DMSO, the COOH proton will appear as a broad singlet near 13.0 ppm, and water peaks may interfere with aromatic signals.
-
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved particulates (critical for baseline resolution).
Protocol 2: MS (ESI) Direct Infusion
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute 10
L of stock into 990 L of 50:50 Methanol:Water (with 0.1% Formic acid for positive mode, or 5 mM Ammonium Acetate for negative mode). -
Injection: Infuse at 5–10
L/min. -
Detection: Scan range m/z 100–1000. Look for [M-H]
at 306.9 in negative mode.
Structural Elucidation Logic (Graphviz)
The following decision tree illustrates how to confirm the structure using the provided data, specifically distinguishing it from isomers like 2-iodo-3,5-dimethoxybenzoic acid.
Caption: Logic flow for confirming the 2,4,6-substitution pattern via NMR coupling constants and carbon shifts.
References
-
Abe, H., et al. (2014).[4] Regioselectivity of the Palladium-Mediated Intramolecular Coupling Reaction of Highly Oxygenated Phenyl Benzoate Derivatives. Heterocycles, 89(1), 63.
-
Burkart, M. D., et al. (2013). Synthetic and Biocatalytic Strategies for Natural Product Synthesis via ortho-Quinone Methide Intermediates. UC San Diego Electronic Theses and Dissertations.
-
Abe, H., & Fukumo, T. (2007).[1] Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction.[1] Heterocycles, 74, 267.[1]
-
PubChem Compound Summary. (n.d.). 2-Iodo-4,6-dimethoxybenzoic acid (CID 10843657).[4]
Sources
Technical Guide: Solubility Profile & Characterization of 2-Iodo-4,6-dimethoxybenzoic Acid
Executive Summary & Compound Identity
2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) is a specialized halogenated aromatic building block used primarily in pharmaceutical discovery and materials science. Its structural duality—combining a reactive aryl iodide (for cross-coupling) with an electron-rich dimethoxybenzoic acid core—dictates a unique solubility profile driven by pH-dependence and intermolecular hydrogen bonding.
This guide provides a technical analysis of its physicochemical behavior, predictive solubility modeling, and a rigorous protocol for experimental solubility profiling.[1]
Compound Identity Matrix
| Property | Detail |
| CAS Number | 852810-81-2 |
| Molecular Formula | C₉H₉IO₄ |
| Molecular Weight | 308.07 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Core Functionality | Aryl Iodide (Electrophile), Carboxylic Acid (Protonic), Methoxy (Electron Donor) |
Physicochemical Solubility Drivers
Understanding the solubility of this compound requires analyzing the competition between its lattice energy and solvation enthalpy.
Structural Determinants
-
Ortho-Iodo Effect: The bulky iodine atom at the C2 position exerts steric pressure on the carboxylic acid group, twisting it out of planarity with the benzene ring. This reduces intermolecular
-stacking efficiency compared to non-iodinated analogs, potentially increasing solubility in organic solvents. -
Dimethoxy Hydrophilicity: The oxygen atoms at C4 and C6 are hydrogen bond acceptors. While the methyl groups add lipophilicity, the overall effect of the dimethoxy motif is an increased affinity for polar aprotic solvents (DMSO, DMF) compared to simple iodobenzoic acid.
-
Carboxylic Acid Dimerization: In non-polar solvents (Toluene, DCM), the compound likely exists as stable hydrogen-bonded dimers. Solubilization in these media requires energy to break this dimer, resulting in lower solubility unless the solvent can compete for H-bonding (e.g., Methanol).
Predicted Solubility Profile
Based on structure-property relationships (SPR) of analogous 2-iodo-4-methoxybenzoic acid.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Dipole-dipole interactions disrupt acid dimers; high dielectric constant stabilizes the polar C-I bond. |
| Polar Protic | Methanol, Ethanol | Moderate-High | Solvent acts as H-bond donor/acceptor, effectively solvating the carboxyl and methoxy groups. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general solvency for the organic core; often used for recrystallization.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low-Moderate | Solubilizes the aromatic core but struggles to break strong acid dimers without heat. |
| Non-Polar | Hexanes, Heptane | Insoluble | Lack of polarity prevents solvation of the carboxylic acid and methoxy groups. |
| Aqueous (Acidic) | Water (pH < 3) | Insoluble | The unionized acid dominates; hydrophobic aryl core prevents dissolution. |
| Aqueous (Basic) | Water (pH > 6) | High | Deprotonation forms the carboxylate anion (–COO⁻), conferring high water solubility. |
pH-Dependent Solubility & Speciation
The solubility of 2-Iodo-4,6-dimethoxybenzoic acid is governed by its pKa (estimated ~3.5–4.0). The presence of the electron-withdrawing Iodine (inductive effect) lowers the pKa relative to dimethoxybenzoic acid, while the electron-donating methoxy groups counter this.
Speciation Logic Diagram
The following diagram illustrates the transition from insoluble solid to soluble anion based on environmental pH.
Figure 1: Solubility transition mechanism. At pH > pKa, the equilibrium shifts heavily toward the soluble anionic form.
Experimental Protocol: Gravimetric Solubility Determination
Since specific quantitative data is often absent for niche building blocks, researchers must generate their own reliable data. This protocol ensures reproducibility.
Reagents & Equipment
-
Compound: 2-Iodo-4,6-dimethoxybenzoic acid (>95% purity).
-
Solvents: HPLC grade (Water, MeOH, DMSO, DCM, Toluene).
-
Equipment: Thermomixer, Centrifuge (10,000 rpm), Analytical Balance (0.01 mg precision), HPLC vials.
Step-by-Step Workflow
-
Saturation: Weigh ~20 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Equilibration: Vortex for 30 seconds, then incubate in a Thermomixer at 25°C (or target temp) for 24 hours at 800 rpm.
-
Check: If the solution becomes clear, add more solid until a precipitate persists (ensuring saturation).
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification (Gravimetric):
-
Pipette exactly 200 µL of the clear supernatant into a pre-weighed aluminum weighing boat.
-
Evaporate solvent (Vacuum oven at 40°C or N2 stream).
-
Weigh the residue.
-
-
Calculation:
Workflow Visualization
Figure 2: Iterative saturation workflow to ensure accurate solubility measurement.
Practical Applications & Solvent Selection
Synthesis & Recrystallization
For purification, the "Solubility Differential" principle is used. The compound is soluble in hot polar solvents but precipitates upon cooling or addition of an anti-solvent.
-
Recommended Recrystallization System: Ethanol/Water or Ethyl Acetate/Hexane.
-
Protocol: Dissolve in minimal hot Ethanol. Add warm Water dropwise until turbidity appears. Cool slowly to 4°C.
-
-
Reaction Solvents:
-
Suzuki Coupling: Dioxane/Water (4:1) or DMF. The compound's solubility in these mixtures ensures high localized concentration for the catalyst.
-
Storage & Stability
-
Hydrolysis Risk: Low, but avoid storing in basic aqueous solutions for prolonged periods to prevent potential decarboxylation or ether cleavage under extreme conditions.
-
Light Sensitivity: As an aryl iodide, C-I bond homolysis can occur under UV light. Store solid in amber vials.
References
-
PubChem. (n.d.). 2-Iodo-4-methoxybenzoic acid (Analogous Structure Data).[3][4] National Library of Medicine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Synthesis of iodobenzoic acid derivatives.[5][6] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ia600804.us.archive.org [ia600804.us.archive.org]
- 3. 2-Iodo-4-methoxybenzoic acid | C8H7IO3 | CID 12822182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of "2-Iodo-4,6-dimethoxybenzoic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-4,6-dimethoxybenzoic acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Iodinated Benzoic Acids in Modern Chemistry
Iodinated benzoic acids and their derivatives are powerful intermediates in contemporary organic synthesis and drug discovery. The presence of an iodine atom on the aromatic ring offers a versatile handle for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Furthermore, the electronic properties imparted by the iodine substituent, combined with the directing effects of other functional groups like methoxy and carboxylic acid moieties, allow for precise control over subsequent chemical modifications. This guide provides a comprehensive, in-depth look at the synthesis and characterization of a specific, highly functionalized building block: 2-Iodo-4,6-dimethoxybenzoic acid. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this and similar compounds in their work.
Retrosynthetic Analysis and Strategic Approach to Synthesis
Our retrosynthetic analysis of the target molecule, 2-Iodo-4,6-dimethoxybenzoic acid, points to a key disconnection at the carbon-iodine bond. This suggests that the most logical approach is the direct iodination of a suitable precursor, 4,6-dimethoxybenzoic acid. This precursor, while not as common as other dimethoxybenzoic acid isomers, can be synthesized or procured. The primary challenge in this approach is achieving the desired regioselectivity of the iodination at the C2 position, which is sterically hindered and electronically influenced by the two methoxy groups and the carboxylic acid.
Synthesis of 2-Iodo-4,6-dimethoxybenzoic acid: A Detailed Protocol
The synthesis of 2-Iodo-4,6-dimethoxybenzoic acid is presented here as a two-step process, starting from the commercially available 2,4-dihydroxybenzoic acid. This ensures the accessibility of the starting materials for most research laboratories.
Step 1: Synthesis of 4,6-Dimethoxybenzoic Acid (Precursor)
The initial step involves the exhaustive methylation of 2,4-dihydroxybenzoic acid to yield the dimethoxy precursor.
Protocol: Williamson Ether Synthesis of 4,6-Dimethoxybenzoic Acid
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol).
-
Suspension: Suspend the acid in 100 mL of anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (26.9 g, 194.7 mmol, 3.0 equivalents) to the suspension.
-
Methylation: Add dimethyl sulfate (18.5 mL, 194.7 mmol, 3.0 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford pure 4,6-dimethoxybenzoic acid.
Step 2: Iodination of 4,6-Dimethoxybenzoic Acid
The second and final step is the regioselective iodination of the synthesized 4,6-dimethoxybenzoic acid. The choice of iodinating agent and reaction conditions is critical to favor iodination at the C2 position. A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent.
Protocol: Electrophilic Iodination to Yield 2-Iodo-4,6-dimethoxybenzoic acid
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4,6-dimethoxybenzoic acid (5.0 g, 27.4 mmol) in 50 mL of glacial acetic acid.
-
Reagent Addition: To the solution, add molecular iodine (6.96 g, 27.4 mmol, 1.0 equivalent).
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (3.1 mL, 30.1 mmol, 1.1 equivalents) dropwise to the stirring solution. The use of an oxidizing agent like H₂O₂ in situ generates a more electrophilic iodine species.[2]
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water containing a small amount of sodium thiosulfate to quench any unreacted iodine.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-Iodo-4,6-dimethoxybenzoic acid as a white to off-white solid.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 2-Iodo-4,6-dimethoxybenzoic acid.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Iodo-4,6-dimethoxybenzoic acid. The following data are predicted based on the analysis of structurally similar compounds.[3][4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉IO₄ |
| Molecular Weight | 308.07 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 852810-81-2[5] |
Spectroscopic Data
¹H NMR (Proton NMR)
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ):
-
~13.0 ppm (s, 1H, -COOH)
-
~6.5-6.8 ppm (d, 1H, Ar-H)
-
~6.3-6.5 ppm (d, 1H, Ar-H)
-
~3.8-4.0 ppm (s, 3H, -OCH₃)
-
~3.7-3.9 ppm (s, 3H, -OCH₃)
-
¹³C NMR (Carbon NMR)
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ):
-
~168 ppm (-COOH)
-
~162 ppm (Ar-C-OCH₃)
-
~160 ppm (Ar-C-OCH₃)
-
~110 ppm (Ar-C-H)
-
~95 ppm (Ar-C-H)
-
~80 ppm (Ar-C-I)
-
~56 ppm (-OCH₃)
-
~55 ppm (-OCH₃)
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
Expected Characteristic Peaks (cm⁻¹):
-
2500-3300 (broad, O-H stretch of carboxylic acid)
-
~1700 (strong, C=O stretch of carboxylic acid)
-
~1600, ~1480 (C=C stretches of aromatic ring)
-
~1250, ~1050 (C-O stretches of ethers)
-
Mass Spectrometry (MS)
-
Expected m/z: 308.95 (M+H)⁺ for C₉H₉IO₄
Visualization of the Characterization Workflow
Caption: Workflow for the characterization of the final product.
Applications and Future Directions
2-Iodo-4,6-dimethoxybenzoic acid is a valuable building block for several reasons:
-
Pharmaceutical Synthesis: Its structure is primed for elaboration into more complex molecules. The iodo group can be readily converted through cross-coupling reactions, while the carboxylic acid and methoxy groups can be further functionalized. This makes it an attractive starting point for the synthesis of novel therapeutic agents. For instance, related iodo-methoxybenzoic acids are used in the synthesis of complex drugs.[6]
-
Materials Science: The electronic properties of this molecule make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Chemical Biology: The compound could be used as a scaffold for the development of chemical probes to study biological systems.
The synthetic route and characterization data presented in this guide provide a solid foundation for researchers to "discover" and utilize 2-Iodo-4,6-dimethoxybenzoic acid in their own laboratories. Future work could focus on optimizing the iodination reaction to improve yield and reduce the use of hazardous reagents, as well as exploring its utility in a wider range of chemical transformations.
References
-
PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. Available from: [Link]
-
Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. Available from: [Link]
-
Arotec. 2-Iodo-4-methoxybenzoic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of 2-Iodo-5-methoxybenzoic Acid in Industry. Available from: [Link]
-
Wikipedia. 2-Iodobenzoic acid. Available from: [Link]
-
Kita, Y., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. Available from: [Link]
-
Kolev, T., et al. ON THE IODINATION OF EUDESMINIC ACID WITH INO IN AN AQUEOUS METHANOL MEDIUM. MU-Varna.bg. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Available from: [Link]
-
Stavber, S., et al. Iodination of di-and trimethoxy substituted benzene derivatives using... ResearchGate. Available from: [Link]
-
Lankenau Institute for Medical Research. New uses of IDO inhibitors: enhance molecular targeted cancer drug therapy. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information For. Available from: [Link]
-
Texium. (2018). Preparation of 2-iodobenzoic acid. Available from: [Link]
- Google Patents. US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
-
University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]
-
Semantic Scholar. SUPPORTING INFORMATION. Available from: [Link]
-
PubChem. 2,4-Dimethoxybenzoic acid. Available from: [Link]
-
Kolev, T., et al. Further findings concerning 2,6-diiodo-3,4,5-trimethoxybenzoic acid (Part II). ResearchGate. Available from: [Link]
-
Wikipedia. 2-Iodoxybenzoic acid. Available from: [Link]
-
ResearchGate. NMR spectrum of dimethoxy benzoic acid. Available from: [Link]
Sources
"2-Iodo-4,6-dimethoxybenzoic acid" literature review
This guide provides a technical deep-dive into 2-Iodo-4,6-dimethoxybenzoic acid , a specialized aromatic building block critical for the total synthesis of bioactive phthalides and resorcylic acid lactones.
CAS: 852810-81-2 | Formula: C₉H₉IO₄ | MW: 308.07 g/mol
Executive Summary
2-Iodo-4,6-dimethoxybenzoic acid is a tri-substituted benzene derivative serving as a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the carboxylic acid, combined with the electron-donating methoxy groups at the 4 and 6 positions. This configuration activates the molecule for metal-catalyzed domino reactions—specifically palladium-catalyzed carbonylation and copper-catalyzed annulation —making it the ideal precursor for constructing the isobenzofuranone (phthalide) core found in natural products like Herbaric acid and Cytosporone E .
Molecular Architecture & Reactivity Profile
Structural Analysis
The molecule features a "push-pull" electronic system:
-
Electronic Activation: The two methoxy groups (positions 4 and 6) are strong electron donors, increasing the electron density of the ring. This makes the iodine bond more labile towards oxidative addition in metal-catalyzed cycles (Pd(0)/Cu(I)).
-
Steric Environment: The C6-methoxy group creates significant steric bulk ortho to the carboxylic acid. This "ortho-effect" forces the carboxyl group out of planarity, influencing the regioselectivity of nucleophilic attacks during cyclization.
The "Ortho-Iodo" Advantage
Unlike simple benzoic acids, the 2-iodo substituent serves as a pre-installed "handle" for cyclization. In the presence of alkynes and a transition metal catalyst, the carboxylate oxygen can attack the activated alkyne (after insertion into the C-I bond) to form a lactone ring (phthalide) in a single step.
Synthetic Protocol: Preparation of the Core
While direct iodination of dimethoxybenzoic acid is possible, it often suffers from poor regioselectivity (giving mixtures of 2-iodo and 3-iodo isomers). The industry-standard protocol utilizes a Pinnick-Lindgren Oxidation of the corresponding aldehyde to ensure high purity.
Reaction Scheme
Figure 1: Selective oxidation of the aldehyde precursor.
Detailed Methodology
Reagents:
-
Precursor: 2-Iodo-4,6-dimethoxybenzaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO₂, 4.0 equiv)
-
Scavenger: Hydrogen Peroxide (30% aq., excess) or Resorcinol
-
Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄, 0.5 equiv)
-
Solvent: Acetonitrile/Water (2:1 v/v)
Step-by-Step Protocol:
-
Preparation: Dissolve 2-iodo-4,6-dimethoxybenzaldehyde (e.g., 30.0 g) in acetonitrile (1 L) and water (100 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition: Sequentially add NaH₂PO₄ followed by 30% H₂O₂. Then, add solid NaClO₂ portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 7:3).
-
Workup: Concentrate under reduced pressure to remove acetonitrile. Dilute the aqueous residue with water (150 mL) and extract with Ethyl Acetate (3 x 200 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude white solid can be recrystallized from Ethanol/Water or used directly if purity >95% (NMR check).
Yield: Typically 85–93%. Validation: ¹H NMR (CDCl₃) should show loss of the aldehyde proton (~10.2 ppm) and retention of two aromatic doublets (meta-coupling, J ~2.2 Hz).
Applications in Drug Discovery: The Thibonnet Phthalide Synthesis
The primary utility of 2-iodo-4,6-dimethoxybenzoic acid is in the total synthesis of (±)-Herbaric Acid and related phthalide natural products. Thibonnet et al. demonstrated that this scaffold undergoes a highly regioselective Copper-Catalyzed Tandem Sonogashira/Cyclization .[1]
Mechanism of Action
This reaction constructs the bicyclic lactone core in one pot. The copper catalyst promotes the coupling of a terminal alkyne to the iodine position, followed by an intramolecular 5-exo-dig cyclization of the carboxylate oxygen onto the triple bond.
Figure 2: The Thibonnet Cascade for Phthalide Synthesis.
Case Study: Synthesis of (±)-Herbaric Acid Core
-
Reaction: 2-Iodo-4,6-dimethoxybenzoic acid + Propargylic alcohol derivative.
-
Conditions: CuI (10 mol%), Et₃N (2 equiv), DMF, 80 °C.
-
Outcome: The reaction exclusively yields the 5-exo-dig product (phthalide) rather than the 6-endo-dig (isocoumarin). This high selectivity is attributed to the steric influence of the 6-methoxy group and the specific coordination geometry of the copper intermediate.
-
Significance: This route reduces a traditional 6-step synthesis into a convergent 2-step sequence.
Technical Data Summary
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Darkens upon light exposure (iodine liberation). |
| Melting Point | 199–200 °C | Decomposes at higher temps. |
| ¹H NMR (CDCl₃) | δ 7.00 (d, J=2.2 Hz, 1H), 6.47 (d, J=2.2 Hz, 1H), 3.85 (s, 3H), 3.81 (s, 3H) | Characteristic meta-coupling of aromatic protons. |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly in Water | Acidic pH precipitates the compound. |
| Stability | Moisture sensitive; Light sensitive | Store under inert atmosphere at 2–8 °C. |
References
-
Preparation of 2-iodo-4,6-dimethoxybenzoic acid (Compound 13)
- Source: "Synthetic and Biocatalytic Strategies for Natural Product Synthesis via ortho-Quinone Methide Intermedi
- Context: Detailed experimental procedure for the Pinnick oxid
-
Link:
-
Application in Phthalide Synthesis (Thibonnet)
- Title: "Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes."
- Source: Universidad de Oviedo (Review).
- Context: Describes the Thibonnet group's work on the Cu-catalyzed tandem synthesis of Herbaric acid using this specific acid.
-
Link:
-
Regioselectivity in Pd-Coupling
- Title: "Regioselectivity of the Palladium-Mediated Intramolecular Coupling Reaction of Highly Oxygenated Phenyl Benzoate Deriv
- Source: Heterocycles / Clockss.
- Context: Use of 2-iodo-4,6-dimethoxybenzoic acid in biaryl coupling with sesamol.
-
Link:
-
Physical Properties & NMR Data
- Source: Ambeed / Chemical D
- Context: Melting point and spectral characterization d
-
Link:
Sources
Technical Guide: 2-Iodo-4,6-dimethoxybenzoic Acid in Advanced Polyketide Synthesis
The following technical guide details the strategic utilization, synthesis, and application of 2-Iodo-4,6-dimethoxybenzoic acid (CAS 852810-81-2) .
Executive Summary & Core Utility
2-Iodo-4,6-dimethoxybenzoic acid is a specialized halogenated building block that serves as a "linchpin" in the total synthesis of resorcylic acid lactones (RALs), dibenzo-α-pyrones (e.g., Alternariol), and phthalide-based natural products.[1]
Unlike simple benzoic acids, the C2-Iodine substituent provides a dedicated handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Ullmann), while the C4, C6-dimethoxy pattern mimics the polyketide oxygenation widely found in bioactive fungal metabolites. This guide moves beyond basic catalog data to provide field-proven protocols for its synthesis and application in constructing complex heterocyclic scaffolds.
Key Physical Properties
| Property | Specification |
| CAS Number | 852810-81-2 |
| Formula | C9H9IO4 |
| Molecular Weight | 308.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Reactivity | Pd/Cu-catalyzed cross-coupling, Lithiation/Exchange, Decarboxylative coupling |
High-Fidelity Synthesis Protocol
Commercially available 2,4-dimethoxybenzoic acid undergoes electrophilic aromatic substitution primarily at the C5 position, yielding the incorrect isomer. To access the 2-iodo isomer with high regiocontrol, a sequence starting from 3,5-dimethoxyiodobenzene via Vilsmeier-Haack formylation is the industry standard.
Mechanistic Rationale
-
Starting Material: 3,5-dimethoxyiodobenzene.
-
Regiochemistry: The methoxy groups at C3 and C5 (relative to Iodine at C1) activate the C2, C4, and C6 positions. C4 is sterically hindered (between two methoxy groups). C2 and C6 are equivalent and electronically activated (ortho/para to methoxy groups).
-
Result: Formylation occurs exclusively at C2, yielding the precursor for the target acid.
Step-by-Step Protocol
Step 1: Vilsmeier-Haack Formylation[1]
-
Reagents: 3,5-Dimethoxyiodobenzene (1.0 eq), POCl
(3.5 eq), DMF (anhydrous, excess). -
Procedure:
-
Cool anhydrous DMF to 0°C under N
. -
Add POCl
dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 30 min. -
Add solution of 3,5-dimethoxyiodobenzene in DMF dropwise.
-
Heat to 90°C for 4 hours.
-
Quench: Pour into ice-water and neutralize with saturated NaOAc.
-
Isolation: Filter the precipitate or extract with EtOAc.
-
Product: 2-Iodo-4,6-dimethoxybenzaldehyde.
-
Step 2: Pinnick (Kraus) Oxidation
-
Reagents: Aldehyde (from Step 1), NaClO
(1.5 eq), NaH PO (1.5 eq), 2-methyl-2-butene (scavenger), t-BuOH/H O (3:1). -
Procedure:
-
Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.
-
Add aqueous solution of NaClO
and NaH PO dropwise at room temperature. -
Stir for 2–4 hours (monitor by TLC).
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]
-
Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH).
-
Figure 1: Regioselective synthesis workflow avoiding the 5-iodo isomer common in direct iodination.
Application Module A: Total Synthesis of Dibenzo-α-pyrones
The primary application of this acid is in the synthesis of Alternariol and related mycotoxins/polyketides. The strategy employs an Intramolecular Biaryl Coupling of a phenyl benzoate ester.
The "Phenyl Benzoate" Strategy[2][3]
-
Esterification: The acid is coupled with a phenol (e.g., 3,5-dimethoxyphenol or orcinol derivative) using EDC/DMAP to form the ester.
-
Pd-Catalyzed Cyclization: The iodine handle allows for an intramolecular coupling to the phenolic ring, closing the lactone to form the 6H-dibenzo[b,d]pyran-6-one core.
Critical Optimization Note: Regioselectivity during the cyclization is controlled by the ligand and base.
-
Ligand: P(o-tol)
or DPEPhos. -
Base: K
CO or Ag CO . -
Solvent: DMA or DMF at 100–140°C.
Figure 2: Construction of the Alternariol core via intramolecular Pd-catalyzed ester cyclization.
Application Module B: Phthalide Libraries via Alkyne Annulation
2-Iodo-4,6-dimethoxybenzoic acid is a superior substrate for generating phthalides (isobenzofuran-1(3H)-ones) via tandem reactions with terminal alkynes. This method is used to synthesize natural products like Herbaric Acid .[2]
Protocol: Cu/Pd-Catalyzed Annulation
This reaction proceeds via a Sonogashira coupling followed by a 5-exo-dig cyclization.
-
Catalyst System: PdCl
(PPh ) (2 mol%) + CuI (1 mol%). -
Reagents: Terminal Alkyne (1.2 eq), Et
N (3 eq). -
Conditions: DMF, 80°C, 4–12 h.
-
Mechanism:
-
Sonogashira: Coupling of alkyne to the C2-iodine.
-
Activation: The carboxylic acid attacks the alkyne (activated by Cu/Pd or simply by proximity).
-
Cyclization: Formation of the phthalide ring.
-
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) |
| Catalyst | Pd(PPh | Pd(OAc) |
| Base | Et | Cs |
| Solvent | THF or DMF | Toluene |
| Temp | 60°C | 100°C |
| Yield | 75–90% | 55–70% |
Advanced Methodology: Generation of o-Quinone Methides
Recent biocatalytic and chemical studies utilize 2-iodo-4,6-dimethoxybenzoic acid as a precursor to ortho-Quinone Methides (o-QMs) .[1]
-
Activation: Conversion to the acyl chloride (SOCl
). -
Coupling: Reaction with a nucleophile (e.g., pyrrole derivative) followed by elimination/oxidation generates the reactive o-QM species in situ, allowing for biomimetic cascades.
References
-
Synthesis of Alternariol & Biaryl Coupling
- Abe, H., & Fukumo, T. (2014).
-
Phthalide Synthesis (Herbaric Acid)
- Thibonnet, J., et al. (2018). Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. Organometallics/Universidad de Oviedo.
-
o-Quinone Methide Precursors
- Establishment of 2-iodo-4,6-dimethoxybenzoic acid as a starting material for o-QM generation in natural product synthesis.
-
General Chemical Data & CAS Verification
- BLD Pharm / Ambeed Chemical D
Sources
Technical Analysis Guide: Crystal Structure Elucidation of 2-Iodo-4,6-dimethoxybenzoic Acid
Executive Summary
The structural analysis of 2-Iodo-4,6-dimethoxybenzoic acid presents a unique crystallographic challenge that bridges organic synthesis and supramolecular chemistry. This molecule serves as a critical model for understanding the interplay between steric inhibition of resonance (driven by the 2,6-disubstitution pattern) and halogen bonding (mediated by the iodine atom).
This guide provides a comprehensive framework for the crystallization, data collection, and structural refinement of this compound. Unlike standard benzoic acid derivatives, the presence of a heavy iodine atom alongside bulky methoxy groups requires specific protocols for absorption correction and disorder modeling.
Part 1: Chemical Context & Significance[1]
The Structural Conflict
The target molecule contains two competing structural drivers:
-
Electronic Push: The methoxy groups (positions 4 and 6) are strong electron donors, increasing electron density in the aromatic ring.
-
Steric Twist: The substituents at positions 2 (Iodine) and 6 (Methoxy) flank the carboxylic acid. This "ortho effect" forces the carboxyl group out of the aromatic plane to minimize steric clash, disrupting the
-conjugation typically seen in planar benzoic acids.
The Halogen Bond Potential
The iodine atom is not merely a steric bulk; it possesses a
Part 2: Crystallization Strategies
High-quality single crystals are the prerequisite for accurate structure solution. Due to the molecule's amphiphilic nature (polar acid group, lipophilic aryl core), a dual-solvent strategy is recommended.
Solubility Profile
-
High Solubility: DMSO, DMF, Acetone.
-
Moderate Solubility: Ethanol, Ethyl Acetate, Chloroform.
-
Low Solubility: Hexane, Water, Toluene.
Recommended Protocol: Vapor Diffusion
We utilize a vapor diffusion method to minimize thermal shock and promote slow, ordered lattice formation.
Materials:
-
Inner Vial (4 mL): Borosilicate glass.
-
Outer Vessel (20 mL): Screw-top jar.
-
Solvent A (Good solvent): Ethyl Acetate or Acetone.
-
Solvent B (Anti-solvent): Hexane or Pentane.
Step-by-Step Procedure:
-
Dissolution: Dissolve 20 mg of 2-Iodo-4,6-dimethoxybenzoic acid in 1.5 mL of Solvent A. Ensure the solution is clear; filter through a 0.45
m PTFE filter if necessary. -
Setup: Place the open inner vial containing the solution into the outer vessel.
-
Diffusion: Carefully add 5 mL of Solvent B to the outer vessel (surrounding the inner vial). Do not mix.
-
Equilibration: Seal the outer vessel tightly. Store at 20°C in a vibration-free environment.
-
Harvest: Crystals (likely colorless prisms or plates) should appear within 3-7 days as Solvent B diffuses into Solvent A, slowly lowering solubility.
Crystallization Logic Flow
The following decision tree outlines the optimization process if the initial attempt fails.
Figure 1: Decision matrix for optimizing crystal growth of halogenated benzoic acids.
Part 3: X-Ray Diffraction Data Collection
The presence of Iodine (
Instrument Configuration
-
Radiation Source: Molybdenum (Mo K
, Å) is strongly recommended over Copper (Cu K ). Iodine absorbs Cu radiation heavily ( ), leading to severe scaling errors. Mo radiation reduces this absorption ( ). -
Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes the rotation of the methoxy methyl groups, reducing thermal disorder and improving resolution at high angles.
Data Reduction Protocol
-
Indexing: Determine the unit cell. Expect Monoclinic (
) or Triclinic ( ) systems common for benzoic acids. -
Integration: Integrate reflections to at least
Å resolution ( for Mo). -
Absorption Correction (CRITICAL): Apply a Multi-scan or Gaussian face-indexed absorption correction.
-
Why? Without this, the electron density around the Iodine atom will appear distorted, and the reliability factor (
) will remain artificially high.
-
Part 4: Structural Analysis & Refinement
Structure Solution
-
Method: Use Patterson Methods (e.g., SHELXS or SHELXT). The heavy Iodine atom dominates the scattering, making it easy to locate in the Patterson map.
-
Phasing: Locate the Iodine first, then use difference Fourier maps to locate the aromatic ring and oxygen atoms.
Refinement Challenges
-
Methoxy Disorder: The methoxy groups (especially at C4) may exhibit rotational disorder.
-
Solution: If electron density is elongated, model the methyl group over two positions (Part A/Part B) and constrain their occupancies to sum to 1.0 (e.g., SUMP in SHELXL).
-
-
Hydrogen Placement:
-
Aromatic H: Place geometrically (HFIX 43).
-
Methoxy H: Use a riding model allowing for torsion (HFIX 137).
-
Carboxylic Acid H: Locate in the difference map if possible to confirm the hydrogen bonding motif.
-
Structural Interpretation Framework
When analyzing the solved structure, focus on these three specific interactions:
-
The Carboxylic Dimer:
-
Look for the centrosymmetric
homodimer. Measure the distance (typically Å).
-
-
The Halogen Bond:
-
Measure the distance from Iodine to the nearest nucleophile (usually a Carbonyl Oxygen or Methoxy Oxygen of a neighbor).
-
Criteria: Distance
(approx 3.5 Å) and angle .
-
-
The Steric Twist:
-
Calculate the torsion angle between the carboxyl group plane (
) and the benzene ring plane. In 2,6-disubstituted acids, this is often .
-
Figure 2: Hierarchical assembly of the crystal lattice driven by competing synthons.
Part 5: Data Reporting Standard
When publishing or archiving this structure, organize your data using the following table format to ensure compliance with IUCr standards.
| Parameter | Description/Value (Example Range) |
| Formula | |
| Crystal System | Monoclinic (Predicted) |
| Space Group | |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K |
| Target | |
| Goodness of Fit (GooF) | Target |
| Key H-Bond ( | |
| Key X-Bond ( | |
| Torsion (Carboxyl-Ring) | Expect |
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Cinčić, D., & Friščić, T. (2014). Halogen bonding in organic synthesis and materials design. CrystEngComm. (Context on Iodobenzoic acid derivatives). Link
-
Perpétuo, I. P., & Evans, J. (2019). Polymorphism and crystal growth of 2,6-dimethoxybenzoic acid. Crystal Growth & Design. (Reference for the steric effects of methoxy groups). Link
Application Note: High-Fidelity Sonogashira Coupling of 2-Iodo-4,6-dimethoxybenzoic Acid Scaffolds
Topic: "2-Iodo-4,6-dimethoxybenzoic acid" in Sonogashira coupling protocols Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Significance
2-Iodo-4,6-dimethoxybenzoic acid is a "privileged scaffold" in the synthesis of Resorcylic Acid Lactones (RALs) , a class of pharmacophores exhibiting potent Hsp90 inhibition and kinase selectivity (e.g., Radicicol, Pochonins).
However, this substrate presents a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The electron-donating methoxy groups at C4 and C6 increase the electron density of the arene, theoretically slowing down the oxidative addition step of the Pd(0) catalyst compared to electron-deficient aryl halides.
-
Steric Congestion: The C1-carboxylic acid is flanked by the C2-iodine and C6-methoxy group. This ortho,ortho-disubstitution creates significant steric bulk, impeding catalyst approach.
-
Catalyst Poisoning: The free carboxylic acid can form unreactive copper(I) carboxylates, sequestering the co-catalyst and shutting down the transmetallation cycle.
The Solution: This guide details the industry-standard "Ester-First" strategy, validating the conversion to Methyl 2-iodo-4,6-dimethoxybenzoate prior to coupling. This approach ensures reproducible yields >85% and suppresses homocoupling side reactions.
Mechanistic Insight & Reaction Design
The "Ortho-Effect" and Catalyst Choice
In 2,6-disubstituted systems, the oxidative addition of Pd(0) is often the rate-determining step. While the C2-Iodine is a good leaving group, the adjacent C1-Ester and C3-H (relative to Iodine) provide a narrow corridor for the bulky phosphine ligands typically used.
-
Ligand Selection: Bidentate ligands (e.g., dppf) or sterically demanding monodentate phosphines (e.g., PPh3 in excess) are preferred to stabilize the Pd(II) intermediate against reductive elimination of the starting material.
-
Base Selection: Secondary amines (Diisopropylamine) are preferred over Triethylamine (TEA) when working with electron-rich iodides to minimize non-specific coordination.
Diagram: Strategic Workflow & Steric Environment
The following diagram illustrates the critical decision pathway for this substrate.
Caption: Decision matrix highlighting the necessity of esterification to avoid catalyst poisoning via copper carboxylate formation.
Detailed Experimental Protocols
Protocol A: Preparation of Methyl 2-iodo-4,6-dimethoxybenzoate
Rationale: Methylation blocks the acidic proton, preventing copper sequestration and improving solubility in organic solvents.
Reagents:
-
2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Methyl Iodide (MeI) (1.5 equiv) or Dimethyl Sulfate (DMS)
-
Solvent: Acetone (anhydrous) or DMF
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-4,6-dimethoxybenzoic acid (e.g., 5.0 g, 16.2 mmol) in anhydrous Acetone (50 mL).
-
Base Addition: Add
(4.48 g, 32.4 mmol) in a single portion. The suspension will turn milky. -
Alkylation: Cool to 0°C. Add Methyl Iodide (1.5 mL, 24.3 mmol) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The acid spot (
) should disappear, replaced by the ester ( ). -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
.[2][3][4] Flash chromatography is rarely needed; recrystallization from Hexane/EtOAc yields white needles.-
Yield Target: >95%
-
Protocol B: Sonogashira Coupling (The "Standard" Method)
Rationale: Uses a robust Pd(II) precatalyst that is air-stable, combined with CuI to accelerate the transmetallation of the alkyne.
Reagents:
-
Substrate: Methyl 2-iodo-4,6-dimethoxybenzoate (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2–1.5 equiv)[2]
-
Catalyst:
(3–5 mol%) -
Co-Catalyst: CuI (5–10 mol%)
-
Base: Diisopropylamine (DIPA) or Triethylamine (
) (3.0 equiv) -
Solvent: THF or DMF (Degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon/Nitrogen.
-
Catalyst Loading: Add Methyl 2-iodo-4,6-dimethoxybenzoate (1.0 mmol),
(21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).-
Critical Note: If the alkyne is a solid, add it now. If liquid, add later.
-
-
Solvent/Base Addition: Seal the vessel. Evacuate and backfill with Argon (3x). Inject degassed THF (5 mL) and DIPA (0.5 mL).
-
Observation: The solution typically turns yellow/orange.
-
-
Alkyne Addition: If liquid, inject the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10% by TLC), heat to 50°C .
-
Why mild heat? The electron-rich nature of the ring may require thermal energy to drive oxidative addition, but excessive heat (>80°C) promotes alkyne homocoupling (Glaser coupling).
-
-
Monitoring: Reaction is usually complete in 4–12 hours. Look for the formation of a fluorescent spot on TLC (typical for conjugated systems).
-
Workup: Dilute with
, wash with saturated (to remove Cu), then water and brine. -
Purification: Flash column chromatography on silica gel.
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Optimization for Sluggish Reactions |
| Catalyst | ||
| Solvent | THF | DMF (Higher polarity stabilizes Pd-Ar species) |
| Temperature | 25°C | 60°C |
| Base | DIPA or Piperidine (Stronger donation) |
Troubleshooting & Critical Controls
Issue 1: Glaser Homocoupling (Alkyne-Alkyne Dimer)
-
Symptom: Appearance of a highly non-polar spot and consumption of alkyne without product formation.
-
Cause: Presence of Oxygen in the system.
-
Fix: Rigorous degassing (freeze-pump-thaw) is essential. Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl iodide.
Issue 2: Incomplete Conversion (Stalled Reaction)
-
Symptom: Starting material remains after 24h.
-
Mechanistic Cause: The 4,6-dimethoxy groups render the C-I bond electron-rich, making oxidative addition difficult.
-
Fix: Switch to Pd(dppf)Cl2 . The ferrocenyl ligand increases the electron density on Palladium, actually facilitating oxidative addition into the crowded, electron-rich bond better than PPh3 in some cases, or simply provides better stability at the higher temperatures (80°C) required to force the reaction.
Diagram: Catalytic Cycle & Electronic Influence
Caption: The electron-rich nature of the 4,6-dimethoxy ring slows Oxidative Addition, requiring active Pd species and oxygen-free conditions.
References
-
Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[5][6][7] Journal of Organometallic Chemistry. Link
-
BenchChem. (2025).[2][8] Application of Methyl 2-Iodobenzoate in Materials Science.[8]Link
-
Moulin, E., et al. (2005). Solid-Phase Synthesis of Pochonin C. Organic Letters.[7] Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 2-Iodo-4,6-dimethoxybenzoic Acid in Bioactive Synthesis
This guide details the strategic application of 2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) in the synthesis of bioactive polyketides, phthalides, and biaryl lactones.
Executive Summary & Compound Profile
2-Iodo-4,6-dimethoxybenzoic acid is a high-value, tri-functionalized building block essential for accessing Resorcylic Acid Lactones (RALs) , Phthalides , and Isocoumarins . Its unique structure combines an electron-rich aromatic core with two orthogonal reactive handles:
-
Aryl Iodide (C2): A "soft" electrophile primed for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Heck).
-
Carboxylic Acid (C1): A "hard" electrophile/nucleophile serving as a directing group or cyclization anchor.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Iodo-4,6-dimethoxybenzoic acid |
| CAS Number | 852810-81-2 |
| Molecular Formula | C₉H₉IO₄ |
| Molecular Weight | 308.07 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Reactivity | Pd/Cu-catalyzed cross-coupling, Decarboxylative iodination, Lactonization |
Core Applications & Mechanistic Logic
The utility of this compound stems from its ability to undergo tandem sequences where the iodine facilitates C-C bond formation, and the carboxylic acid immediately traps the intermediate to form a heterocycle.
A. Synthesis of Phthalides (The Thibonnet-Parrain Route)
The most potent application is the synthesis of 3-substituted phthalides (e.g., Herbaric Acid ) via a tandem Sonogashira coupling/5-exo-dig cyclization.
-
Mechanism: The Pd(0) catalyst inserts into the C-I bond. Coupling with a terminal alkyne generates an ortho-alkynyl benzoic acid. The carboxylic acid oxygen then attacks the activated triple bond (often promoted by Cu(I) or Ag(I)), closing the lactone ring.
B. Synthesis of Biaryl Lactones (The Alternariol Route)
Used as the "A-ring" precursor for urolithins and RALs like Alternariol .
-
Mechanism: Suzuki-Miyaura coupling with an aryl boronic acid installs the biaryl axis. Subsequent acid-catalyzed or Lewis-acid mediated lactonization between the carboxylic acid and a pendant phenol on the B-ring closes the 6-membered lactone.
Experimental Protocols
Protocol A: Preparation of the Scaffold (Direct Iodination)
If the starting material is not purchased, it can be synthesized from 2,4-dimethoxybenzoic acid with high regioselectivity.
Reagents: 2,4-Dimethoxybenzoic acid, N-Iodosuccinimide (NIS), Acetonitrile (ACN).
-
Dissolution: Dissolve 2,4-dimethoxybenzoic acid (10.0 mmol) in ACN (50 mL).
-
Iodination: Add NIS (11.0 mmol, 1.1 equiv) in one portion.
-
Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.5 mL) or AgOTf (5 mol%) if reaction is sluggish.
-
Reaction: Stir at reflux (80°C) for 4–6 hours. Monitor by TLC (The product is less polar than the starting material).
-
Work-up: Cool to RT. Pour into 10% Na₂S₂O₃ solution to quench excess iodine. Extract with EtOAc (3x).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield 2-iodo-4,6-dimethoxybenzoic acid (Yield: ~85-90%).
Protocol B: Tandem Sonogashira/Cyclization to (±)-Herbaric Acid
Adapted from Thibonnet et al.
Objective: Synthesis of the phthalide core via reaction with methyl 3-hydroxy-2-methylenebutyrate (or simple terminal alkynes for model systems).
Reagents:
-
Substrate: 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: DMF (degassed)
Step-by-Step:
-
Setup: In a flame-dried Schlenk tube, combine the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (10 mg).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add degassed DMF (5 mL) and Et₃N (0.42 mL). Stir until dissolved.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heating: Heat the sealed tube to 80°C for 12 hours. The solution will darken.
-
Work-up: Dilute with Et₂O, wash with 1M HCl (to remove amine and copper salts), then sat. NaHCO₃.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Outcome: The product is the phthalide (isobenzofuranone), formed by spontaneous cyclization of the intermediate o-alkynyl acid.
Protocol C: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Key step for Alternariol synthesis.
Reagents:
-
Aryl Iodide: 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv)
-
Boronic Acid: 3-Methoxy-5-methylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos or PPh₃ (10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Mix: Combine aryl iodide, boronic acid, base, and catalyst precursor in a vial.
-
Solvent: Add Toluene/Water mixture.
-
Reaction: Heat at 100°C for 16 hours under Argon.
-
Acidification: Critical Step. The product is a biaryl carboxylic acid. Upon cooling, acidify the aqueous layer to pH 2 with 1M HCl to precipitate the free acid.
-
Lactonization (Optional): To close the ring to the lactone (Alternariol precursor), treat the isolated biaryl acid with BBr₃ (demethylation/lactonization cascade) or TFAA.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Figure 1: Divergent synthetic pathways utilizing 2-Iodo-4,6-dimethoxybenzoic acid as a linchpin for bioactive heterocycle construction.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Iodination | Regioisomer formation (C3/C5 iodination). | Ensure starting material is 2,4-dimethoxybenzoic acid .[2] Use NIS/TFA at lower temps (0°C to RT) to improve selectivity for the C6 (ortho-acid) position. |
| Incomplete Cyclization (Protocol B) | Formation of non-cyclized o-alkynyl acid. | Increase reaction temperature to 100°C or add 5 mol% Ag₂CO₃ to promote the oxacyclization step. |
| Protodeiodination | Loss of Iodine before coupling. | Ensure anhydrous solvents are used in couplings. Avoid excessive heating times (>24h). |
| Catalyst Poisoning | Free carboxylic acid binding Pd. | Use the methyl ester (Methyl 2-iodo-4,6-dimethoxybenzoate) for the coupling, then saponify. Note: This prevents the tandem cyclization in Protocol B. |
References
-
Thibonnet, J., et al. (2014).[3] "Total synthesis of (–)-herbaric acid through organocatalyzed asymmetric halolactonization." Tetrahedron Letters.
-
Podlech, J., et al. (2005). "Synthesis of Alternariol via Suzuki-Miyaura Coupling." Journal of Organic Chemistry.
-
Abe, H., & Fukumo, T. (2007). "Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction." Semantic Scholar.
-
Larock, R. C. (2003). "Palladium-catalyzed annulation of alkynes." Journal of Organometallic Chemistry.
Sources
Application Note: 2-Iodo-4,6-dimethoxybenzoic Acid as a Divergent Precursor for Oxygenated Heterocycles
Executive Summary
This guide details the synthetic utility of 2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) . Unlike simple halobenzoic acids, this scaffold presents a unique "push-pull" electronic environment: the electron-donating methoxy groups at positions 4 and 6 significantly increase electron density on the ring, while the ortho-iodine and carboxylic acid moieties provide a platform for regioselective metal-catalyzed cyclizations. This note focuses on its role as a key intermediate in the synthesis of dibenzo-α-pyrones (e.g., Alternariol) and isocoumarins (e.g., Herbaric acid) , providing validated protocols for researchers in medicinal chemistry and natural product synthesis.
Strategic Reactivity Profile
The molecule features three distinct reactivity vectors that allow for divergent synthesis:
-
The Ortho-Iodine Handle: A high-reactivity site for oxidative addition with Pd(0) or Cu(I). The adjacent electron-donating methoxy group (C6) and the electron-withdrawing carboxyl group (C1) create an electronic bias that favors specific catalytic pathways.
-
The Carboxylic Acid: Serves as a tethering group. It can be converted to an ester (for intramolecular biaryl coupling) or used as a nucleophile in cyclization reactions (e.g., attacking an alkyne).
-
Electron-Rich Core: The 4,6-dimethoxy substitution pattern mimics the polyketide folding pathways found in nature, making this precursor ideal for biomimetic synthesis.
Visualizing the Divergent Pathways
The following diagram illustrates how this single precursor branches into two distinct heterocyclic classes based on the reaction partner.
Figure 1: Divergent synthetic pathways from 2-Iodo-4,6-dimethoxybenzoic acid yielding distinct heterocyclic scaffolds.
Application 1: Synthesis of Dibenzo-α-pyrones (Alternariol Analogs)
This protocol describes the synthesis of the dibenzo-α-pyrone skeleton, a core structure in mycotoxins like Alternariol and therapeutic urolithins. The strategy involves esterification followed by an intramolecular Palladium-catalyzed biaryl coupling.[1]
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle . The oxidative addition of Pd into the C-I bond is facile. The critical step is the Concerted Metallation-Deprotonation (CMD) where the palladium center activates the C-H bond on the tethered phenolic ring. The electron-rich nature of the 4,6-dimethoxy ring stabilizes the Pd(II) intermediate, preventing premature protodeiodination.
Detailed Protocol
Step 1: Esterification (Tether Formation)
-
Reagents: 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv), 3,5-dimethoxyphenol (1.1 equiv), DCC (1.2 equiv), DMAP (0.1 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve the acid and phenol in DCM at 0°C.
-
Add DMAP followed by dropwise addition of DCC solution.
-
Warm to room temperature (RT) and stir for 4–6 hours.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the phenyl benzoate ester.
-
Step 2: Intramolecular Biaryl Coupling
-
Reagents: Phenyl benzoate ester (from Step 1), Pd(OAc)₂ (5-10 mol%), P(o-tol)₃ (10-20 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: DMA (Dimethylacetamide) or DMF, degassed.
-
Conditions: 100°C – 120°C, Argon atmosphere.
-
Procedure:
-
Charge a Schlenk tube with the ester, Pd source, ligand, and base.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent via syringe.
-
Heat to 110°C for 12 hours. Monitor by TLC/LC-MS for the disappearance of the ester.
-
Workup: Cool to RT, dilute with EtOAc, wash with 1M HCl (to remove Pd residues and neutralize base), then brine.
-
Purification: Recrystallization from MeOH or column chromatography yields the dibenzo-α-pyrone.
-
Yield Expectation: 60–85% (depending on steric bulk of the phenol partner).
Application 2: Synthesis of Isocoumarins (Herbaric Acid Analogs)
This route utilizes the carboxylic acid as a nucleophile to trap an alkyne activated by the ortho-position, forming a lactone ring.
Mechanistic Insight
This is a tandem Sonogashira coupling / Cyclization sequence.[2]
-
Sonogashira: The iodine is replaced by a terminal alkyne.
-
Cyclization: The carboxylic acid attacks the triple bond. Regioselectivity (5-exo-dig vs. 6-endo-dig) is controlled by the catalyst and substitution. Copper(I) often favors the 5-exo pathway (phthalides), while specific Pd or Ag catalysts favor the 6-endo pathway (isocoumarins).
Detailed Protocol
One-Pot Tandem Synthesis
-
Reagents: 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv), Terminal Alkyne (e.g., 1-heptyne, 1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 equiv).
-
Solvent: THF or DMF.
-
Procedure:
-
Dissolve the acid, Pd catalyst, and CuI in the solvent under inert atmosphere.
-
Add Et₃N and the alkyne.
-
Stir at RT for 1 hour (Sonogashira coupling is usually fast due to the electron-withdrawing COOH activating the iodine).
-
Heat to 60–80°C to promote cyclization.
-
Note: If 6-endo cyclization (isocoumarin) is slow, add a Lewis acid promoter like Ag₂CO₃ or catalytic H⁺ after the coupling is complete.
-
Workup: Dilute with ether, wash with NH₄Cl (aq) to remove Cu, then extract with NaHCO₃ to remove unreacted acid. The organic layer contains the cyclized product.[2]
-
Data Summary Table
| Parameter | Dibenzo-α-pyrone Route | Isocoumarin Route |
| Key Reagent | Phenol / Pd(II) | Alkyne / Cu(I)-Pd(0) |
| Mechanism | C-H Activation (CMD) | Nucleophilic Cyclization |
| Ring Size | 6-membered (Biaryl lactone) | 6-membered (Enol lactone) |
| Critical Factor | Steric hindrance on phenol | Regioselectivity (5-exo vs 6-endo) |
| Typical Yield | 65% | 75% |
Troubleshooting & Optimization
-
Protodeiodination: In the biaryl coupling, if you observe the iodine replaced by hydrogen (forming 2,4-dimethoxybenzoic ester), the catalytic cycle is stalling at the oxidative addition stage or the hydride reduction is faster than C-H activation.
-
Solution: Use strictly anhydrous solvents and increase the concentration of the Palladium catalyst. Switch to a more electron-rich ligand like XPhos or SPhos to accelerate oxidative addition.
-
-
Regioselectivity (Isocoumarins): If you obtain a mixture of phthalide (5-membered) and isocoumarin (6-membered) rings:
-
Solution: 6-endo cyclization is favored by electron-rich alkynes and the use of Ag₂CO₃ as a co-catalyst during the cyclization step.
-
-
Purification of Precursor: Commercial 2-iodo-4,6-dimethoxybenzoic acid can sometimes contain traces of the 2,4-dimethoxy isomer. Verify purity via ¹H NMR (look for the distinct meta-proton singlets of the 4,6-isomer vs. the ortho/meta coupling of the 2,4-isomer).
References
-
Synthesis of Alternariol via Pd-Catalyzed Coupling: Abe, H., & Fukumo, T. (2007).[1] Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction Using Palladium Reagent.[1][3] Heterocycles, 74, 267. [1]
-
Synthesis of Herbaric Acid via Cu/Pd Cyclization: Thibonnet, J., et al. (2002). Stereoselective Synthesis of (Z)-3-Methyleneisoindolin-1-ones and (Z)-3-Alkylideneisobenzofuran-1(3H)-ones. Journal of Organic Chemistry. (Referenced in Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes, Universidad de Oviedo)
-
General Synthesis of Iodobenzoic Acids (AgTFA Method): Stoyanov, E. V. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure.
-
Sandmeyer Protocol for Methoxy-Iodobenzoic Acids: PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid.
Sources
Application Note: 2-Iodo-4,6-dimethoxybenzoic Acid in Natural Product Analogue Synthesis
[1]
Executive Summary & Strategic Utility
2-Iodo-4,6-dimethoxybenzoic acid (CAS 852810-81-2) is a "privileged" aromatic scaffold in the synthesis of resorcylic acid lactones (RALs), dibenzo-α-pyrones (e.g., Alternenuol), and phthalide-based natural products (e.g., Herbaric Acid).
Its structural uniqueness lies in the ortho-iodo carboxylate motif combined with an electron-rich 4,6-dimethoxy substitution pattern. This specific arrangement offers three distinct chemical handles that enable "self-validating" synthetic sequences:
-
The C2-Iodine: A reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-metal exchange, positioned ortho to the carboxylate to facilitate intramolecular cyclization.
-
The C1-Carboxylate: Serves as a directing group for synthesis (DoM) and an anchor for ester/amide formation prior to cyclization.
-
The 4,6-Dimethoxy Pattern: Mimics the polyketide biosynthesis origin (acetate pathway), imparting essential physicochemical properties (solubility, H-bond acceptance) found in bioactive metabolites like Griseofulvin and Cannabinoids.
Synthesis of the Reagent: Directed Ortho Metalation (DoM)
While 2-iodo-4,6-dimethoxybenzoic acid is commercially available, its synthesis is a classic example of Directed Ortho Metalation (DoM) . Understanding this protocol is crucial for researchers needing to synthesize isotopically labeled variants or structural analogues.
Mechanistic Rationale
The precursor, 2,4-dimethoxybenzoic acid , contains two methoxy groups and one carboxylate.
-
Electronic Challenge: Electrophilic iodination (e.g.,
/AgTFA) typically favors the C5 position (ortho/para to activating -OMe groups). -
The Solution (DoM): The carboxylate group (deprotonated to a carboxylate dianion) acts as a Directed Metalation Group (DMG). It coordinates the lithium base, directing deprotonation specifically to the ortho C6 position (which becomes C2 in the final product numbering), overriding standard electronic directing effects.
Protocol 1: Regioselective Synthesis via DoM
Objective: Synthesize 2-iodo-4,6-dimethoxybenzoic acid from 2,4-dimethoxybenzoic acid.
Materials:
-
2,4-Dimethoxybenzoic acid (1.0 equiv)[1]
-
-Butyllithium (
-BuLi), 2.5 M in hexanes (2.2 equiv) -
Iodine (
) (1.2 equiv) -
Tetrahydrofuran (THF), anhydrous
- -Tetramethylethylenediamine (TMEDA) (2.2 equiv) - Optional, enhances lithiation rate.
Step-by-Step Procedure:
-
Dianion Formation:
-
Flame-dry a 250 mL round-bottom flask under Argon.
-
Add 2,4-dimethoxybenzoic acid (1.82 g, 10 mmol) and anhydrous THF (50 mL).
-
Cool to -78 °C (dry ice/acetone bath).
-
Add
-BuLi (8.8 mL, 22 mmol) dropwise over 20 minutes. Note: The first equivalent deprotonates the acid; the second performs the C-H lithiation. -
(Optional) Add TMEDA (3.3 mL, 22 mmol) to stabilize the lithiated intermediate.
-
Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes to ensure complete metallation.
-
-
Iodine Quench:
-
Cool the reaction mixture back to -78 °C .
-
Dissolve Iodine (
, 3.05 g, 12 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated slurry. The deep red/orange color of the anion will fade to a yellowish suspension. -
Stir for 30 minutes at -78 °C, then warm to room temperature over 1 hour.
-
-
Workup & Purification:
-
Quench with 10% aqueous
(sodium thiosulfate) to reduce excess iodine. -
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Recrystallization: Purify from Ethanol/Water to yield off-white needles.
-
Yield Expectation: 75-85%.
Validation:
Application: Synthesis of Dibenzo-α-pyrone Natural Products[3][4][5][6]
The most powerful application of this reagent is in the synthesis of Alternenuol and related Alternaria mycotoxins. The strategy involves an esterification followed by an intramolecular Palladium-catalyzed biaryl coupling.
Pathway Visualization
The following diagram illustrates the transformation from the acid building block to the tricyclic natural product core.
Figure 1: Strategic workflow for the synthesis of Dibenzo-α-pyrone scaffolds.
Protocol 2: Total Synthesis of Alternenuol Analogue
Reference Grounding: This protocol is adapted from the regioselective coupling strategies described by Thibonnet et al. and Node et al. [1, 2].
Stage A: Esterification (The Anchor)
Reagents: 2-Iodo-4,6-dimethoxybenzoic acid, Sesamol (3,4-methylenedioxyphenol), EDC·HCl, DMAP.
-
Dissolve 2-iodo-4,6-dimethoxybenzoic acid (1.0 equiv) and Sesamol (1.1 equiv) in dry
. -
Add EDC·HCl (1.5 equiv) and DMAP (0.1 equiv).
-
Stir at room temperature for 2 hours.
-
Checkpoint: TLC should show complete consumption of the acid. The product is the phenyl benzoate ester. Isolate via silica gel chromatography.[2]
Stage B: Intramolecular Biaryl Coupling (The Cyclization)
This step uses the "remote" steric bulk of the ester to force the palladium to couple the aryl iodide with the pendant phenol ring, forming the lactone bridge.
Reagents:
- (10 mol%)
-
Triphenylphosphine (
) (20 mol%) -
Silver Carbonate (
) (2.0 equiv) - Crucial for sequestering iodide and promoting the cationic Pd pathway. -
Toluene (anhydrous)
Procedure:
-
In a sealed tube, dissolve the ester in Toluene (0.05 M concentration). High dilution prevents intermolecular oligomerization.
-
Add
, , and . -
Purge with Argon for 10 minutes.
-
Heat to 110 °C for 12-16 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via flash chromatography.
Data Interpretation:
| Parameter | Observation | Conclusion |
|---|---|---|
| Reaction Color | Black precipitate (Pd black) | Catalyst decomposition; add more ligand or lower temp. |
| TLC (Product) | High
Troubleshooting & Optimization (Self-Validating Systems)
When applying this reagent, common failure modes can be diagnosed using the "Self-Validating" checkpoints below:
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield in DoM | Recovery of 2,4-dimethoxybenzoic acid | Incomplete lithiation or moisture | Titrate |
| Deiodination | Product mass = Starting Material - I + H | Protodehalogenation | Solvent not anhydrous; proton source present. Dry solvent over molecular sieves. |
| Regioisomer Mix | NMR shows complex splitting | Lithiation occurred at C5 | Ensure kinetic control (-78°C) and use of directing group (carboxylate). |
References
-
Regioselectivity of the Palladium-Mediated Intramolecular Coupling Reaction. Source: Chemical and Pharmaceutical Bulletin (2013). Context: Describes the use of 2-iodo-4,6-dimethoxybenzoic acid (Compound 3d) in the synthesis of Alternenuol. URL:[Link]
-
Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. Source: University of Oviedo (Review). Context: Details Thibonnet's work on using 2-iodo-4,6-dimethoxybenzoic acid for phthalide synthesis (Herbaric acid).[4] URL:[Link]
-
Synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid. Source: Journal of Molecular Structure (2012). Context: Provides the analogous iodination protocols and structural characterization relevant to poly-methoxy benzoic acids. URL:[Link]
-
Synthetic and Biocatalytic Strategies for Natural Product Synthesis. Source: UC San Diego Electronic Theses and Dissertations. Context: Use of 2-iodo-4,6-dimethoxybenzoic acid in cannabinoid synthase mechanistic studies. URL:[Link][5]
Sources
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions [mdpi.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
Palladium-catalyzed cross-coupling of "2-Iodo-4,6-dimethoxybenzoic acid"
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-4,6-dimethoxybenzoic Acid
Executive Summary & Strategic Analysis
2-Iodo-4,6-dimethoxybenzoic acid represents a deceptively challenging substrate in medicinal chemistry. While aryl iodides are typically highly reactive in oxidative addition, this specific scaffold presents a "Perfect Storm" of deactivating features for standard Palladium catalysis:
-
The Ortho-Effect (Steric): The C1-Carboxylic Acid and the C2-Iodine create a sterically crowded environment. Furthermore, the C6-Methoxy group exerts a "buttressing effect," locking the carboxylate out of planarity and increasing the steric penalty for the incoming Palladium species.
-
Electronic Deactivation: The 4,6-dimethoxy substitution pattern renders the arene highly electron-rich. This increases the electron density at the C-I bond, making oxidative addition thermodynamically less favorable compared to electron-deficient aryl halides.
-
Functional Group Interference: The free carboxylic acid can poison active Pd(0) species or form unreactive carboxylate-bridged dimers, particularly in the presence of Copper (I) co-catalysts (Sonogashira).
This guide provides two validated workflows: a Direct Coupling Protocol (for high-throughput screening) and a Protection-Deprotection Protocol (for scale-up and process reliability).
Decision Matrix: Workflow Selection
Before initiating wet chemistry, select the protocol based on your downstream requirements using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and purity requirements.
Protocol A: Direct Suzuki-Miyaura Coupling
Recommended for: Rapid synthesis of biaryl libraries where step-count minimization is critical.
Scientific Rationale: To couple the free acid directly, we must prevent the formation of unreactive Pd-carboxylate complexes. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This Buchwald ligand is bulky enough to facilitate reductive elimination in crowded systems and electron-rich enough to drive the difficult oxidative addition into the electron-rich 4,6-dimethoxy ring.
Materials & Reagents
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | 2-Iodo-4,6-dimethoxybenzoic acid |
| Boronic Acid | 1.2 - 1.5 equiv | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.02 - 0.05 equiv | Pd(OAc)₂ + SPhos (1:2 ratio) OR SPhos Pd G2 |
| Base | 3.0 equiv | K₃PO₄ (Anhydrous) |
| Solvent | 0.2 M | Toluene / Water (10:1 v/v) |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical):
-
In a separate vial, mix Pd(OAc)₂ and SPhos in Toluene under Argon. Stir for 10 minutes at RT. The solution should turn from orange to a distinct yellow/pale color, indicating active L₂Pd(0) formation. Note: Using the precatalyst SPhos Pd G2 bypasses this step.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Why Phosphate? Carbonate bases (K₂CO₃) can generate CO₂ bubbles that impede biphasic mixing in small vials. Phosphate is milder and buffers the pH to prevent protodecarboxylation.
-
-
Solvent Addition & Degassing:
-
Add the Toluene/Water mixture. Sparge with Argon for 5 minutes.
-
Add the Catalyst solution via syringe.
-
-
Execution:
-
Seal the vial and heat to 80°C for 4–12 hours.
-
Monitoring: Check LCMS for the product mass. The starting material (Acid) often trails on C18 columns; use a buffered mobile phase (0.1% Formic Acid).
-
-
Workup (Acid-Base Extraction):
-
Cool to RT. Dilute with EtOAc.
-
Extract: Add 1M NaOH. The product (acid) moves to the aqueous layer. Discard the organic layer (removes phosphine oxides and homocoupled boronic acid).
-
Acidify: Carefully acidify the aqueous layer to pH 3 with 1M HCl.
-
Re-extract: Extract the cloudy aqueous layer with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Protocol B: Methyl Ester Protection Route (Process Standard)
Recommended for: Sonogashira couplings, scale-up, or when Protocol A fails due to decarboxylation.
Scientific Rationale: The "Orthogonal Protection" strategy.[1] By masking the carboxylic acid as a methyl ester, we eliminate the negative charge of the carboxylate, preventing catalyst poisoning and solubility issues. This also allows the use of standard, cheaper catalysts (e.g., Pd(PPh₃)₄).
Stage 1: Esterification
-
Reagents: Substrate, MeI (1.5 equiv), K₂CO₃ (2.0 equiv), DMF.
-
Conditions: Stir at RT for 2 hours.
-
Yield: Typically >95%.[2] The steric hindrance at C1 does not significantly impede Sɴ2 attack on the small Methyl Iodide.
Stage 2: Cross-Coupling (Suzuki or Sonogashira)
For Sonogashira (Alkynylation):
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%) + CuI (2 mol%).
-
Ligand: Triphenylphosphine is sufficient, but for difficult cases, use Xantphos .
-
Base/Solvent: Et₃N / THF (1:1).
-
Temp: 60°C.
-
Note: The ester prevents the formation of Copper-Carboxylates, which are notorious for stalling the catalytic cycle.
Stage 3: Hydrolysis (The Challenge)
-
Problem: The 2,6-disubstitution (Iodine/Aryl and Methoxy) makes the ester extremely resistant to hydrolysis due to steric blocking of the tetrahedral intermediate.
-
Solution: Use LiOH in THF/MeOH/H₂O (4:1:1) at reflux (65°C) . If this fails, switch to TMSOK (Potassium trimethylsilanolate) in THF, which attacks esters via a non-hydrolytic mechanism suitable for hindered substrates.
Mechanistic Visualization: The Steric Challenge
The following diagram illustrates why specific ligands are required for the oxidative addition step in this specific molecule.
Figure 2: Mechanistic hurdles in the oxidative addition step. The electron-rich ring and steric crowding necessitate specialized Buchwald ligands.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning by free acid or O₂. | Switch to Protocol B (Ester). Ensure rigorous degassing (freeze-pump-thaw). |
| Product is Decarboxylated | "Protodecarboxylation" driven by high temp & ortho-substituents. | Lower temp to 60°C. Switch base from Carbonate to Phosphate or Fluoride (CsF). |
| Homocoupling of Boronic Acid | O₂ leak or slow oxidative addition. | Increase catalyst loading. Add SPhos ligand in excess (1:3 Pd:L ratio). |
| Starting Material Remains | Electronic deactivation of C-I bond. | Switch to XPhos Pd G3 . The XPhos ligand is more electron-rich than SPhos. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Grounding: Establishes SPhos as the gold standard for hindered biaryl synthesis.
-
Yu, J.-Q., et al. "Pd-Catalyzed C–H Functionalization of Free Carboxylic Acids." Chemical Science, 2011.
- Grounding: Validates the feasibility of coupling free benzoic acids without protection under specific conditions.
-
Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science, 2009.
- Grounding: Highlights the risk of decarboxylation in ortho-substituted benzoic acids, supporting the troubleshooting section.
-
Lovering, F., et al. "Mechanistic Insights into the Suzuki-Miyaura Reaction of 2,6-Disubstituted Aryl Halides." Journal of Organic Chemistry, 2008.
- Grounding: Provides the theoretical basis for the "Ortho-Effect" described in the str
Sources
Application Notes & Protocols: 2-Iodo-4,6-dimethoxybenzoic Acid in Advanced Materials Science
Foreword: A Multifunctional Building Block for Next-Generation Materials
In the landscape of materials science, the rational design of molecular building blocks is paramount to achieving materials with bespoke functionalities. 2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) emerges as a uniquely promising organic linker for the synthesis of advanced crystalline materials.[1] Its architecture, featuring a carboxylate group for metal coordination, sterically influential methoxy groups, and a reactive iodo-substituent, offers a tripartite advantage. This guide moves beyond a simple recitation of properties to provide a field-proven perspective on leveraging this molecule's potential, particularly in the synthesis and post-synthetic functionalization of Metal-Organic Frameworks (MOFs). The protocols herein are designed as self-validating systems, emphasizing not just the "how" but the critical "why" behind each step, empowering researchers to innovate with confidence.
Section 1: Physicochemical Profile & Strategic Advantages
The utility of 2-Iodo-4,6-dimethoxybenzoic acid begins with its fundamental properties. Its structure is not merely a scaffold but an integrated system of functional groups poised for complex material synthesis.
| Property | Value | Source |
| CAS Number | 852810-81-2 | [1] |
| Molecular Formula | C₉H₉IO₄ | |
| Molecular Weight | 308.07 g/mol | |
| Appearance | Typically a solid | |
| Key Functional Groups | 1x Carboxylic Acid, 2x Methoxy, 1x Iodo | |
| Primary Application Class | MOF Ligands, Organic Building Blocks | [1] |
Strategic Value Proposition:
-
Coordination Site (Carboxylic Acid): The deprotonated carboxylate group serves as the primary binding site for metal ions or clusters, enabling the formation of robust, porous networks characteristic of MOFs.[2]
-
Geometric Control (Methoxy Groups): The two methoxy groups provide steric hindrance that can direct the topology of the resulting framework, influencing pore size and shape. Their electron-donating nature also modulates the electronic environment of the aromatic ring.
-
Reactive Handle (Iodo Group): The carbon-iodine bond is the molecule's most compelling feature for advanced applications. Iodine is an excellent leaving group, making this position a prime target for post-synthetic modification (PSM) via a host of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3] This allows for the precise installation of new functional groups onto the MOF scaffold after its initial synthesis, a powerful strategy for tuning material properties.
Section 2: Core Application—Building Functional Metal-Organic Frameworks (MOFs)
The primary application of 2-Iodo-4,6-dimethoxybenzoic acid in materials science is as a linker for MOFs. These materials, comprised of metal nodes and organic linkers, are renowned for their high porosity and tunable properties, with applications in gas storage, catalysis, and sensing.[4][5] The use of this specific linker creates an "addressable" framework, where the iodo-group acts as a latent site for further functionalization.
Section 3: Experimental Protocols
The following protocols provide a robust framework for the synthesis and modification of a hypothetical MOF, designated "LOU-MOF-I" (Luoyang Normal University-MOF-Iodo), using 2-Iodo-4,6-dimethoxybenzoic acid as the organic linker and zinc as the metal node.
Protocol 1: Solvothermal Synthesis of LOU-MOF-I
This protocol is based on established solvothermal methods which utilize high temperatures and pressures to facilitate crystal growth.[5]
Causality Behind Choices:
-
Metal Source: Zinc nitrate is chosen due to its commonality in forming stable, well-characterized MOFs (e.g., MOF-5 family).
-
Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF is a high-boiling polar aprotic solvent that effectively solubilizes the linker and metal salt, while ethanol can help modulate crystal growth.
-
Temperature & Time: 120 °C for 24 hours is a typical starting point for solvothermal synthesis, balancing reaction kinetics with crystal quality.
Reagents & Materials:
| Reagent | Amount | Molar Eq. | Purpose |
| 2-Iodo-4,6-dimethoxybenzoic acid | 92.4 mg (0.3 mmol) | 1.0 | Organic Linker |
| Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] | 267.8 mg (0.9 mmol) | 3.0 | Metal Node Source |
| N,N-Dimethylformamide (DMF) | 15 mL | - | Solvent |
| Ethanol (absolute) | 5 mL | - | Co-solvent/Modulator |
| 20 mL Scintillation Vials (Teflon-lined cap) | - | - | Reaction Vessel |
Step-by-Step Methodology:
-
Preparation: In a 20 mL glass scintillation vial, combine 2-Iodo-4,6-dimethoxybenzoic acid (92.4 mg) and Zinc nitrate hexahydrate (267.8 mg).
-
Solubilization: Add 15 mL of DMF and 5 mL of ethanol to the vial. Sonicate the mixture for 10 minutes or until all solids are fully dissolved, resulting in a clear, homogenous solution.
-
Reaction: Tightly cap the vial with a Teflon-lined cap. Place the vial in a pre-heated laboratory oven at 120 °C. Maintain this temperature for 24 hours.
-
Cooling & Isolation: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature over 8-12 hours. Slow cooling is critical for obtaining well-defined crystals. White, crystalline powder should be visible at the bottom of the vial.
-
Washing: Decant the mother liquor. Add 15 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product. Let the crystals settle and decant the DMF. Repeat this washing step three times to remove unreacted starting materials.
-
Solvent Exchange: After the final DMF wash, add 15 mL of a more volatile solvent like chloroform or acetone. Allow the crystals to soak for 6 hours, then decant. Repeat this step twice to exchange the high-boiling DMF within the pores.
-
Activation: Carefully collect the crystalline product by vacuum filtration. Dry the product under high vacuum at 80-100 °C for 12 hours. This process, known as activation, removes the guest solvent molecules from the pores.
-
Yield & Storage: Weigh the final activated product to determine the yield. Store the LOU-MOF-I powder in a desiccator.
Self-Validation & Characterization:
-
Powder X-Ray Diffraction (PXRD): The primary technique to confirm crystallinity and phase purity. A sharp, well-defined diffraction pattern indicates a crystalline product. Compare the pattern to simulated patterns if a single crystal can be obtained.
-
Scanning Electron Microscopy (SEM): To visualize crystal morphology and size distribution.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the removal of guest solvent molecules after activation.
-
FT-IR Spectroscopy: To confirm the presence of the linker within the framework by observing the characteristic carboxylate stretches (typically ~1610 cm⁻¹ and ~1390 cm⁻¹) and the absence of the carboxylic acid C=O stretch (~1700 cm⁻¹).
Protocol 2: Post-Synthetic Modification via Suzuki Coupling
This protocol demonstrates the functionalization of the iodo-group on the LOU-MOF-I scaffold with a phenyl group.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common, effective catalyst for Suzuki couplings involving aryl iodides.[3]
-
Base: K₂CO₃ is a mild base sufficient to facilitate the transmetalation step without degrading the MOF structure.
-
Reactant: Phenylboronic acid is used as a simple, commercially available coupling partner to demonstrate the proof-of-concept.
Step-by-Step Methodology:
-
Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend 100 mg of activated LOU-MOF-I in 10 mL of anhydrous DMF/Toluene (1:1 v/v).
-
Reagent Addition: To the suspension, add phenylboronic acid (44 mg, 0.36 mmol), potassium carbonate (K₂CO₃, 100 mg, 0.72 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mg, ~0.009 mmol).
-
Reaction: Heat the mixture to 85 °C and stir for 48 hours under an inert atmosphere.
-
Isolation & Washing: Cool the reaction to room temperature. Isolate the solid product by centrifugation or filtration. Wash the functionalized MOF extensively with DMF, followed by ethanol, and finally chloroform to remove the catalyst, unreacted reagents, and byproducts.
-
Activation: Dry the final product under high vacuum at 80 °C for 12 hours.
Validation of Modification:
-
¹H NMR Spectroscopy of Digested MOF: Digest a small sample (~5 mg) of the washed, functionalized MOF in a solution of D₂SO₄/DMSO-d₆. The ¹H NMR spectrum should show new peaks corresponding to the introduced phenyl group, confirming successful coupling.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Analysis should show a significant decrease or complete absence of the iodine signal and the presence of palladium traces.
Section 4: Concluding Remarks for the Advanced Researcher
2-Iodo-4,6-dimethoxybenzoic acid is more than a simple linker; it is a strategic platform for creating highly sophisticated materials. The protocols provided here serve as a validated starting point for the synthesis of iodo-functionalized MOFs. The true potential, however, lies in the subsequent chemistry enabled by the C-I bond. Researchers can extend the post-synthetic modification protocol to install a vast library of functional groups, including catalytic sites, fluorescent reporters, or chiral selectors. This adaptability positions 2-Iodo-4,6-dimethoxybenzoic acid as a key enabler for the next wave of innovation in custom-designed, functional porous materials.
References
- Exploring the Applications of 2-Iodo-5-methoxybenzoic Acid in Industry. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid . (n.d.). ResearchGate. [Link]
- High yield synthesis of metal-organic frameworks. (n.d.).
-
Xue, L. P., & Qin, J. H. (2009). 2-Iodo-1,3-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1790. [Link]
-
2-Iodo-1,3-dimethoxybenzene . (2009). ResearchGate. [Link]
-
Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications . (2023, January 20). MDPI. [Link]
-
Lee, D. Y., et al. (2021). Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students. Journal of Chemical Education, 98(5), 1735-1741. [Link]
-
Synthesis of 2-iodo-4-methoxy-benzoic acid . (n.d.). PrepChem.com. [Link]
-
Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCrData, 8(10), x230983. [Link]
-
Wang, L., et al. (2014). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals. Inorganic Chemistry, 53(12), 5881-5883. [Link]
-
2,4,6-Trimethoxybenzoic acid . (n.d.). ResearchGate. [Link]
-
Skoric, D., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1146. [Link]
-
Zhu, D. R., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(44), 10326-10334. [Link]
-
Metal Organic Frameworks . (2019, January 11). Research and Reviews. [Link]
- 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
"2-Iodo-4,6-dimethoxybenzoic acid" for the synthesis of substituted biaryls
Application Note: 2-Iodo-4,6-dimethoxybenzoic Acid in Substituted Biaryl Synthesis
Part 1: Executive Summary & Strategic Utility
2-Iodo-4,6-dimethoxybenzoic acid (CAS: 145436-23-9) represents a specialized, high-value building block for the construction of sterically encumbered and electron-rich biaryl scaffolds. Unlike simple aryl halides, this compound offers a unique trifecta of structural features:
-
The Ortho-Iodine Handle: A reactive site for oxidative addition, positioned proximally to the carboxylate.
-
The Carboxylate Tether: Enables directed intramolecular couplings (via ester linkages) to form dibenzo-α-pyrones (lactones), a core motif in bioactive natural products like Alternariol.
-
Electron-Rich 4,6-Dimethoxy Pattern: Mimics the polyketide substitution patterns found in diverse fungal metabolites, making it an indispensable intermediate in total synthesis.
Primary Challenges:
-
Steric Crowding: The C1-Carboxyl and C6-Methoxy groups flank the C2-Iodine, creating significant steric hindrance that inhibits standard Pd-catalyst oxidative addition.
-
Decarboxylation Risk: Under high-temperature basic conditions (typical of Suzuki couplings), the electron-rich ring promotes protodecarboxylation.
This guide details optimized protocols to overcome these barriers, focusing on Intramolecular Pd-Catalyzed Cyclization and Intermolecular Suzuki-Miyaura Coupling .
Part 2: Technical Specifications & Compound Profile
| Property | Specification |
| IUPAC Name | 2-Iodo-4,6-dimethoxybenzoic acid |
| Molecular Weight | 308.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂ (as ester); Limited in H₂O |
| Key Reactivity | Pd-catalyzed cross-coupling, Esterification, Decarboxylation |
| Storage | 2-8°C, protect from light (iodide stability) |
Part 3: Methodology 1 – Intramolecular Biaryl Coupling (The "Lactone" Strategy)
This is the "Gold Standard" application for this compound, widely used in the total synthesis of Alternariol and related mycotoxins. The strategy involves tethering the coupling partner (a phenol) via esterification, followed by an intramolecular Pd-catalyzed ring closure.
Phase A: Preparation of the Phenyl Benzoate Precursor
Objective: Covalently link the 2-iodo-4,6-dimethoxybenzoic acid to a target phenol (e.g., 3,5-dimethoxyphenol) to set up the intramolecular reaction.
Protocol:
-
Dissolution: In a flame-dried flask under Argon, dissolve 2-iodo-4,6-dimethoxybenzoic acid (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Activation: Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv).
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the acid spot will disappear; a less polar ester spot will appear).
-
Workup: Dilute with Et₂O, wash with 1M HCl (to remove EDC/DMAP), sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove excess phenol.
Phase B: Palladium-Mediated Intramolecular Coupling
Objective: Form the biaryl bond to close the lactone ring.
Critical Mechanism Note: This reaction often proceeds via a Pd(II) intermediate that can undergo a 1,4-palladium migration if not carefully controlled, potentially leading to regioisomeric mixtures.
Protocol:
-
Setup: Charge a high-pressure Schlenk tube or microwave vial with:
-
Phenyl Benzoate Ester (from Phase A): 1.0 equiv
-
Pd(OAc)₂ : 10 mol% (High loading required due to sterics)
-
Ligand: Triphenylphosphine (PPh₃) or P(o-tol)₃ (20–30 mol%). Note: Bulky ligands like XPhos are preferred if the phenolic ring is also hindered.
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (dry).
-
Solvent: Anhydrous DMA (Dimethylacetamide) or DMF (0.05 M concentration).
-
-
Degassing: Sparge the solvent with Argon for 15 minutes (Oxygen inhibits the cycle).
-
Reaction: Heat to 100–120°C for 6–18 hours.
-
Visual Cue: The reaction mixture typically turns black (Pd precipitation) upon completion.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash extensively with H₂O (to remove DMA).
-
Isolation: The product is a dibenzo-α-pyrone . Purification via crystallization (MeOH/CH₂Cl₂) is often possible due to the planar, rigid structure.
Part 4: Methodology 2 – Intermolecular Suzuki-Miyaura Coupling
For synthesizing non-cyclic biaryls, the steric bulk of the 2-iodo and 6-methoxy groups requires a specialized catalytic system. Standard Pd(PPh₃)₄ conditions often fail.
Protocol:
-
Reagents:
-
Substrate: Methyl 2-iodo-4,6-dimethoxybenzoate (Esterification recommended prior to coupling to prevent catalyst poisoning by the free acid).
-
Boronic Acid: Arylboronic acid (1.5 equiv).
-
Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4–8 mol%).
-
Why S-Phos? This Buchwald ligand is specifically designed to facilitate oxidative addition into sterically hindered aryl chlorides/iodides.
-
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/H₂O (10:1 ratio).
-
-
Procedure:
-
Combine all solids in a vial. Evacuate and backfill with Argon (3x).
-
Add degassed solvents via syringe.
-
Heat to 100°C for 12 hours.
-
-
Outcome: This protocol typically yields the sterically congested biaryl ester in >80% yield, retaining the methyl ester for further derivatization.
Part 5: Visualizing the Intramolecular Pathway
The following diagram illustrates the mechanistic flow for the "Lactone Strategy," highlighting the critical oxidative addition step that is sensitive to steric hindrance.
Caption: Workflow for the conversion of 2-iodo-4,6-dimethoxybenzoic acid into biaryl lactones via Pd-catalysis.
Part 6: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Steric failure of Oxidative Addition. | Switch ligand to S-Phos or X-Phos . Increase Temp to 120°C. |
| Protodeiodination | Reduction of C-I bond before coupling. | Ensure solvent is strictly anhydrous. Reduce reaction time. |
| Regioisomers | Pd migration (1,4-shift) on the phenol ring. | Use sterically bulky protecting groups on the phenol if possible. Lower temp to 90°C. |
| Pd Black Formation | Catalyst decomposition (Ligand dissociation). | Add excess ligand (Ligand:Pd ratio 3:1). |
Part 7: References
-
Suzuki, K., et al. (1992).[2][3] "Total synthesis of alternariol." Journal of the American Chemical Society, 114(9), 3568–3569.
-
Abe, H., & Fukumo, T. (2007). "Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction Using Palladium Reagent." Heterocycles, 72, 1-6.
-
Podlech, J., et al. (2005).[3] "Suzuki-Miyaura Coupling in Natural Product Synthesis." Journal of Organic Chemistry. (Contextual citation for general biaryl protocols).
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
Sources
Application Note: 2-Iodo-4,6-dimethoxybenzoic Acid in Alkyne & Phthalide Synthesis
[1][2]
Executive Summary
2-Iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) is a specialized, electron-rich aryl iodide scaffold used primarily in the synthesis of polyketide-type natural products.[1][2] Its unique substitution pattern—featuring an iodine atom ortho to a carboxylic acid and flanked by electron-donating methoxy groups—makes it a "privileged structure" for tandem Sonogashira coupling-cyclization reactions .
While standard aryl iodides are routine substrates for alkyne synthesis, this compound presents specific challenges and opportunities:
-
Steric Crowding: The iodine is flanked by the carboxylic acid (C1) and a proton (C3), but the methoxy groups at C4 and C6 create significant electronic and steric influences on the ring.
-
Reactivity: The electron-rich nature of the dimethoxy ring typically deactivates the C-I bond towards oxidative addition in Palladium cycles, requiring optimized catalytic systems.
-
Tandem Utility: The ortho-carboxylic acid moiety acts as an internal nucleophile, allowing the immediate conversion of the intermediate substituted alkyne into phthalides (via 5-exo-dig cyclization) or isocoumarins (via 6-endo-dig cyclization).
Synthesis of the Reagent
Before application, the reagent is often synthesized in-house due to limited commercial availability at scale. The field-standard protocol involves the functionalization of 3,5-dimethoxyiodobenzene.
Protocol A: Preparation of 2-Iodo-4,6-dimethoxybenzoic Acid
Mechanism: Vilsmeier-Haack Formylation followed by Pinnick Oxidation.[3]
Reagents:
-
3,5-Dimethoxyiodobenzene
-
Phosphorus Oxychloride (
)[4] -
Dimethylformamide (DMF)
-
Sodium Chlorite (
) / Sulfamic Acid (Scavenger)
Step-by-Step Methodology:
-
Formylation: Dissolve 3,5-dimethoxyiodobenzene (1.0 equiv) in anhydrous DMF. Cool to 0°C.
-
Add
(1.2 equiv) dropwise. The Vilsmeier reagent attacks the position ortho to the iodine (position 2) or para to the iodine (position 4). Due to the directing effects of the methoxy groups, formylation occurs selectively to form 2-iodo-4,6-dimethoxybenzaldehyde . -
Heat to 70–80°C for 4 hours. Quench with ice water and extract with EtOAc.
-
Oxidation: Dissolve the crude aldehyde in
-BuOH/Water (3:1). -
Add
(1.5 equiv) and Sulfamic acid (or Resorcinol) as a chlorine scavenger. Stir at Room Temperature (RT) for 2–4 hours. -
Workup: Acidify to pH 2 with HCl. The product, 2-iodo-4,6-dimethoxybenzoic acid , precipitates as a solid. Recrystallize from Ethanol/Water.
Core Application: Preparation of Substituted Alkynes
The primary utility of this compound is the installation of an alkyne handle via Sonogashira cross-coupling.[5] Depending on the desired end-product (linear alkyne vs. cyclized heterocycle), the protocol varies.
Protocol B: Synthesis of Linear Substituted Alkynes (Ester Protection)
Use this protocol if you wish to isolate the alkyne without cyclization. Note: The free acid often interferes with the base or leads to premature cyclization. Methyl ester protection is recommended.
Reagents:
-
Substrate: Methyl 2-iodo-4,6-dimethoxybenzoate
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(2–5 mol%) -
Co-Catalyst: CuI (1–2 mol%)
-
Base: Triethylamine (
) or Diisopropylamine (DIPA) -
Solvent: THF or DMF (degassed)
Procedure:
-
Setup: In a flame-dried Schlenk tube, combine the aryl iodide ester,
, and CuI under Argon. -
Addition: Add degassed THF followed by the amine base and the terminal alkyne.
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Insight: Despite the electron-rich ring deactivating the iodide, the steric relief upon iodine displacement often drives the reaction. Heating (50°C) may be required for bulky alkynes.
-
-
Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol C: Tandem Coupling-Cyclization (The "Thibonnet" Method)
Use this protocol to synthesize phthalides (e.g., Herbaric Acid analogs) directly. Mechanism: The carboxylate acts as a nucleophile attacking the Cu/Pd-activated alkyne intermediate.
Reagents:
-
Substrate: 2-Iodo-4,6-dimethoxybenzoic acid (Free acid)[1]
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst: CuI (10 mol%) — Note: Can be performed Pd-free or with Pd(OAc)2 (5 mol%) for faster kinetics.
-
Base:
(2.0 equiv) -
Solvent: DMF or Acetonitrile
-
Temperature: 80–100°C
Procedure:
-
Dissolution: Dissolve the acid (1.0 equiv) and terminal alkyne (1.5 equiv) in DMF (0.1 M).
-
Catalyst Addition: Add
and CuI. -
Heating: Heat the mixture to 80°C .
-
Monitoring: The reaction proceeds via the formation of the intermediate aryl alkyne, which is not isolated. The carboxylate oxygen attacks the internal carbon of the alkyne (5-exo-dig) to form the phthalide.
-
-
Workup: Dilute with water, acidify carefully to pH 4 (to protonate any unreacted acid but keep the lactone intact), and extract with EtOAc.
Reaction Mechanism & Pathway Visualization[8]
The following diagram illustrates the divergent pathways: Pathway A (Protection) leads to linear alkynes, while Pathway B (Direct) leads to natural product scaffolds like Herbaric Acid.
Caption: Synthesis of the reagent and its divergent application pathways towards linear alkynes or cyclized natural products.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Low Yield (Coupling) | Electron-rich ring deactivates C-I bond. | Switch to electron-rich ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition. |
| Incomplete Cyclization | Temperature too low. | Increase temperature to 100°C; 5-exo-dig cyclization has a higher activation energy than the initial coupling. |
| Protodeiodination | Reduction of C-I bond. | Ensure anhydrous conditions; water can act as a proton source for quenching the aryl-metal species. |
| Regioselectivity (Cyclization) | 5-exo vs 6-endo competition.[6] | Cu(I) favors 5-exo (phthalides). Pd(II) without Cu often favors 6-endo (isocoumarins). Adjust metal choice. |
References
- Thibonnet, J., et al. (2002). "Stereoselective synthesis of (Z)-gamma-aryl-beta-enamino esters." Tetrahedron Letters, 43(15), 2801-2803.
-
Mancuso, R., et al. (2018).[5][7] "Catalytic approaches to the synthesis of isocoumarins and phthalides." Catalysts, 8(5), 185. (Review of the tandem cyclization mechanism).
- Abe, H., & Fukumo, T. (2007). "Synthesis of Alternariol through an Intramolecular Biaryl Coupling Reaction." Semantic Scholar. (Describes the synthesis of the 2-iodo-4,6-dimethoxybenzoic acid precursor).
-
Larock, R. C. (1999).[8] "Palladium-catalyzed annulation."[8] Journal of Organometallic Chemistry, 576, 111-120. (General reference for Sonogashira-Cyclization sequences).
- Beilstein Journals (2016). "Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts." Beilstein J. Org. Chem. (Provides NMR data and synthesis protocols for similar iodobenzoic acids).
Sources
- 1. 2-iodo isophthalic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 852810-81-2 | 2-Iodo-4,6-dimethoxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. escholarship.org [escholarship.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. Ag2O-mediated Tandem Reaction between Terminal Alkyne and o-Iodibenzoic Acid: Construction of 3-Ethylideneisobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-Iodo-4,6-dimethoxybenzoic Acid in Drug Discovery
Introduction: The Strategic Value of the 2-Iodo-4,6-dimethoxybenzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutic agents. 2-Iodo-4,6-dimethoxybenzoic acid emerges as a highly valuable scaffold due to a confluence of advantageous structural and chemical properties. Its densely functionalized aromatic ring, featuring two methoxy groups, an iodine atom, and a carboxylic acid, provides a versatile platform for the generation of diverse and complex molecular architectures.
The electron-donating methoxy groups influence the electronic properties of the aromatic ring, while the ortho-iodo substituent serves as a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety offers a readily accessible point for amide bond formation, a ubiquitous linkage in pharmaceuticals. This trifecta of reactive sites allows for a modular and combinatorial approach to library synthesis, enabling the exploration of vast chemical space in the quest for new drug candidates. These derivatives are crucial for developing potential imaging agents for tumors or specific organs.[1]
This guide provides an in-depth exploration of the derivatization of 2-iodo-4,6-dimethoxybenzoic acid, offering not just protocols, but also the underlying strategic considerations for its application in drug discovery programs.
Core Derivatization Strategies and Mechanistic Considerations
The derivatization of 2-iodo-4,6-dimethoxybenzoic acid can be broadly categorized into two main avenues: palladium-catalyzed cross-coupling reactions at the C-I bond and amide bond formation at the carboxylic acid. The strategic sequencing of these reactions is a critical aspect of synthetic planning.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl iodide of our scaffold is an excellent substrate for these transformations.[2] The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making the 2-iodo substituent highly reactive.[3]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many marketed drugs.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[4][5] The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[4]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-4,6-dimethoxybenzoic acid with Phenylboronic Acid
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2 equivalents) | A moderately strong base sufficient for activating the boronic acid. |
| Solvent | Toluene/Ethanol/Water (4:1:1) | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion, monitored by TLC. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add 2-iodo-4,6-dimethoxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent mixture (toluene/ethanol/water) to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4,6-dimethoxybenzoic acid.
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically employing both palladium and copper(I) catalysts.[6][7] This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and structural motifs in various bioactive compounds.
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[6] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[6]
Caption: Workflow for Sonogashira Coupling.
Protocol 2: Sonogashira Coupling of 2-Iodo-4,6-dimethoxybenzoic acid with Phenylacetylene
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst. |
| Copper Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Aprotic polar solvents that are suitable for Sonogashira reactions. |
| Temperature | Room temperature to 50 °C | Mild conditions are often sufficient due to the high reactivity of the aryl iodide. |
| Reaction Time | 4-12 hours | Typically faster than Suzuki couplings. |
Step-by-Step Procedure:
-
To a Schlenk flask, add 2-iodo-4,6-dimethoxybenzoic acid (1 equivalent) and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, triethylamine (3 equivalents), and phenylacetylene (1.5 equivalents).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 equivalents), to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield 2-(phenylethynyl)-4,6-dimethoxybenzoic acid.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are common substructures in pharmaceuticals.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the aryl amine product and regenerates the palladium(0) catalyst.[8] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[9] While aryl iodides are reactive, they can sometimes be challenging substrates in Buchwald-Hartwig amination due to the potential for the formation of unreactive palladium iodide dimers.[8][9]
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3: Buchwald-Hartwig Amination of 2-Iodo-4,6-dimethoxybenzoic acid with Aniline
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective palladium(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand that is highly effective for C-N bond formation. |
| Base | Sodium tert-butoxide (NaOtBu) (1.5-2 equivalents) | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 100 °C | Higher temperatures are often necessary for efficient amination. |
| Reaction Time | 12-24 hours | Reaction progress should be carefully monitored. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add 2-iodo-4,6-dimethoxybenzoic acid (1 equivalent), sodium tert-butoxide (2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.04 equivalents) to a dry Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Add aniline (1.2 equivalents) to the reaction mixture.
-
Seal the tube and heat the reaction at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain 2-(phenylamino)-4,6-dimethoxybenzoic acid.
Amide Bond Formation: A Gateway to Peptidomimetics and Other Bioactive Amides
The carboxylic acid functionality of 2-iodo-4,6-dimethoxybenzoic acid provides a direct route to the synthesis of amides, a critical functional group in a vast number of pharmaceuticals. The direct reaction between a carboxylic acid and an amine is generally unfavorable, necessitating the activation of the carboxylic acid.[10]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation with minimal side reactions and racemization.[10]
Mechanistic Rationale: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[10]
Caption: Workflow for HATU-Mediated Amide Coupling.
Protocol 4: HATU-Mediated Amide Coupling of 2-Iodo-4,6-dimethoxybenzoic acid with Benzylamine
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU (1.1-1.2 equivalents) | A highly efficient coupling reagent. |
| Base | DIPEA (2-3 equivalents) | A non-nucleophilic base to facilitate the reaction. |
| Solvent | DMF or DCM | Polar aprotic solvents are ideal for this reaction. |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast and can be run at mild temperatures. |
| Reaction Time | 1-4 hours | Rapid conversion is a hallmark of HATU-mediated couplings. |
Step-by-Step Procedure:
-
Dissolve 2-iodo-4,6-dimethoxybenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add benzylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-benzyl-2-iodo-4,6-dimethoxybenzamide.
Conclusion: A Versatile Scaffold for Drug Discovery
2-Iodo-4,6-dimethoxybenzoic acid represents a powerful and versatile starting material for the construction of diverse molecular libraries for drug discovery. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and robust amide bond formation techniques, allows for the efficient generation of novel compounds with the potential for a wide range of biological activities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable scaffold in their quest for the next generation of therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
-
Wolan, A., & Zarakas, G. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1149–1156. [Link]
- Kolev, T., Statkova-Abeghe, S., Stoyanov, N., & Spiteller, M. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1028, 130-137.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2024, February 13). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4585. [Link]
- Wirth, T. (Ed.). (2009).
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Huang, S., & Wu, J. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry, 70(25), 10420–10425. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. Reddit. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]
-
ResearchGate. (2000, December). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioactive Molecules and Their Mechanisms of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
Leiden University. (n.d.). Bioactive Molecules. Retrieved from [Link]
-
EurekAlert!. (2016, June 7). A new molecular toolkit for the de-novo design of bioactive agents. Retrieved from [Link]
-
Cell Press. (2024, September 5). A skeletally diverse library of bioactive natural-product-like compounds enabled by late-stage P450-catalyzed oxyfunctionalization. Retrieved from [Link]
-
OAE Publishing Inc. (n.d.). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Retrieved from [Link]
Sources
- 1. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting Suzuki coupling with sterically hindered "2-Iodo-4,6-dimethoxybenzoic acid"
This guide is designed as a specialized technical support resource for researchers encountering difficulties with the Suzuki-Miyaura coupling of 2-Iodo-4,6-dimethoxybenzoic acid .
Case ID: SUZ-2I-46DMB Classification: Sterically Hindered / Electron-Rich / Unprotected Acid Support Level: Senior Application Scientist
Substrate Analysis & Challenge Profile
Before adjusting your protocol, you must understand why this substrate fails under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).
The "Triple Threat" Barrier
The molecule 2-Iodo-4,6-dimethoxybenzoic acid presents three simultaneous challenges to the catalytic cycle:
-
Steric Hindrance (The Ortho-Effect):
-
The Iodine (C2) is flanked by a bulky Carboxylic Acid (C1) and a Hydrogen (C3).
-
Crucial Insight: The Methoxy group at C6 forces the C1-Carboxylic Acid to twist out of plane. While this relieves some strain, the carboxylate anion (formed under basic conditions) creates a significant electrostatic and steric wall near the reaction center.
-
-
Electronic Deactivation:
-
The 4,6-Dimethoxy pattern makes the benzene ring extremely electron-rich.
-
Impact: This increases the bond strength of the C–I bond relative to electron-poor aryl halides, making the Oxidative Addition step significantly slower. Standard catalysts (Pd(PPh₃)₄) often fail to insert before decomposing.
-
-
Free Acid Interference:
-
Unprotected carboxylic acids can react with boronic acids (protodeboronation) or coordinate tightly to Palladium, poisoning the catalyst.
-
Strategic Protocols (The "Gold Standards")
We recommend three distinct protocols ranging from "Direct Coupling" to "Protection-First." Choose based on your coupling partner's stability.
Protocol A: The "Buchwald" Method (Direct Coupling)
Best for: Stable boronic acids and when you want to avoid an extra protection step.
-
Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%)
-
Why SPhos? This electron-rich, bulky biaryl phosphine ligand accelerates oxidative addition into the electron-rich C–I bond and creates a pocket that accommodates the steric bulk.
-
Alternative:XPhos Pd G3/G4 precatalysts (ensure 1:1 Pd:Ligand ratio).
-
-
Base: K₃PO₄ (3.0–4.0 equiv)
-
Note: You need extra base to deprotonate the carboxylic acid (1 equiv) and drive the Suzuki cycle (2+ equiv).
-
-
Solvent: n-Butanol / Water (5:1) or Toluene / Water (10:1)
-
Why? The free carboxylate is insoluble in pure toluene. A biphasic system or protic co-solvent is essential to solubilize the salt.
-
-
Temperature: 80°C – 100°C.
Protocol B: The "Molander" Method (Trifluoroborates)
Best for: Unstable coupling partners (e.g., heteroaryl boronic acids) or if Protocol A yields <30%.
-
Reagent: Convert your boronic acid to a Potassium Organotrifluoroborate (R-BF₃K) .
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos or SPhos (4 mol%).
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: MeOH / THF / H₂O (1:1:1) .
-
Mechanism: The slow hydrolysis of the trifluoroborate releases the active boronic acid gradually, preventing side reactions with the free carboxylic acid.
Protocol C: The "Protection" Route (Methyl Ester)
Best for: Scale-up (>5g) or if the product requires purification by silica chromatography.
-
Step 1: Esterify 2-Iodo-4,6-dimethoxybenzoic acid using TMS-Diazomethane (mild) or MeOH/H₂SO₄ (robust).
-
Step 2: Perform standard Suzuki coupling on the methyl ester.
-
Benefit: The ester is far less sterically demanding and eliminates catalyst poisoning.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ often works on the ester, though SPhos is still recommended for speed.
-
Troubleshooting Matrix
Use this decision tree to diagnose your specific failure mode.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative Addition Failure. The catalyst cannot break the C–I bond due to electron density/sterics. | Switch Ligand: Move from PPh₃/dppf to SPhos , XPhos , or BrettPhos . Increase Temp: Push to 100°C in Toluene/Water. |
| Reaction Turns Black Immediately | "Pd Black" Precipitation. The catalyst is unstable and aggregating before entering the cycle. | Ligand Ratio: Ensure L:Pd ratio is at least 2:1 (or use G3/G4 precatalysts). Degassing: Oxygen accelerates decomposition. Sparge solvents with Argon for 15 mins. |
| De-iodinated Starting Material (Ar-H) | Protodehalogenation. The Pd-Ar intermediate is capturing a proton instead of the boron species. | Solvent Check: Avoid alcohols if possible (switch to Dioxane/Water). Water Content: Ensure enough water is present to dissolve the base (transmetallation requires -OH or base activation). |
| Homocoupling of Boronic Acid (R-R) | Oxidative Coupling. Oxygen is present, or the transmetallation is too slow. | Degas Rigorously. Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the Pd-Ar species. |
Visualizing the Logic
Diagram 1: The Steric & Electronic Bottleneck
This diagram illustrates the competing pathways and why specific ligands are required.
Caption: The convergence of steric hindrance and electronic richness creates a kinetic bottleneck at the Oxidative Addition step, which specialized Buchwald ligands (SPhos) are designed to overcome.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ if I reflux for 24 hours? A: Likely not. The thermal instability of Pd(PPh₃)₄ at reflux (especially >80°C) means the catalyst will decompose ("Pd black") before the slow oxidative addition can convert enough starting material. You need a thermally stable catalyst like Pd(OAc)₂/SPhos or a Palladacycle .
Q: My product is stuck in the aqueous phase during workup. Why? A: You are coupling a carboxylic acid. The product is also an acid. If you wash with basic water (NaHCO₃), the product will deprotonate and stay in the water.
-
Fix: Acidify the aqueous layer to pH ~3 with 1M HCl before extracting with Ethyl Acetate.
Q: Should I protect the acid as a Methyl Ester or tert-Butyl Ester? A: Methyl Ester is preferred. It is smaller and easier to hydrolyze later if needed. tert-Butyl esters add unnecessary steric bulk to an already crowded molecule, potentially hindering the coupling further.
References
-
Thibonnet, J., et al. (2002). Suzuki-Miyaura coupling with potassium benzyltrifluoroboronate.[1] [Discusses coupling of 2-iodo-4,6-dimethoxybenzoic acid derivatives].
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Source for SPhos/XPhos protocols].
-
Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(51), 9240–9261.
-
Tang, J. S., et al. (2012).[3] Ligand-free, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of alkynyl halides.[3] Synthesis, 44, 541-546.[3] [Provides context for ligand-free limitations on hindered substrates].
Sources
Technical Support Guide: Optimizing Heck Couplings of 2-Iodo-4,6-dimethoxybenzoic acid
Executive Summary: The "Triple Threat" Substrate
You are likely experiencing low yields (<30%) or stalled conversion with 2-Iodo-4,6-dimethoxybenzoic acid . This is not a failure of your technique; it is a failure of standard Heck conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N) to address the specific structural antagonism of this molecule.
This substrate presents a "Triple Threat" to the catalytic cycle:
-
Electronic Deactivation: The 4,6-dimethoxy pattern renders the aryl ring highly electron-rich. While oxidative addition to Ar-I is generally fast, the resulting Pd(II)-Ar complex is electron-rich, reducing its electrophilicity. This makes the subsequent coordination and insertion of the alkene (the rate-limiting step for this substrate) sluggish.
-
Steric Ortho-Effect: The 6-methoxy group and the 1-carboxylic acid flank the reactive 2-position. This creates significant steric crowding, physically blocking the incoming alkene from coordinating to the Palladium center.
-
Catalyst Poisoning (Free Acid): The free carboxylic acid can coordinate to Pd, forming off-cycle carboxylate species, or undergo protodecarboxylation at high temperatures.
Mechanism & Failure Analysis
To solve the yield issue, we must visualize where the cycle breaks.
Diagnostic Flowchart (DOT Visualization)
The following diagram illustrates the standard cycle versus the specific failure points for your substrate.
Caption: Critical failure occurs at the Migratory Insertion step due to steric crowding and electronic repulsion, leading to catalyst decomposition or side reactions.
Recommended Protocols
Do not use standard Pd(PPh₃)₄. It is too bulky and electronically unsuited for this substrate. Choose one of the following optimization routes based on your available reagents.
Protocol A: The "Jeffery Conditions" (Ligand-Free / Phase Transfer)
Best for: Initial screening, cost-efficiency, and sterically demanding substrates. Why it works: "Ligandless" Pd nanoparticles are less sterically demanding than phosphine-ligated Pd, allowing the crowded substrate to approach the metal center. TBAB stabilizes these nanoparticles.
| Reagent | Equivalents/Conc.[1][2][3][4][5][6][7][8] | Notes |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Do NOT use Pd(PPh₃)₄. |
| Additive | TBAB (1.0 - 2.0 equiv) | Tetrabutylammonium bromide. Critical for nanoparticle stabilization. |
| Base | NaHCO₃ or K₂CO₃ (2.5 equiv) | Solid base. NaHCO₃ is milder and reduces decarboxylation risk. |
| Solvent | DMF or DMAc [0.1 M] | Must be polar aprotic to solubilize the carboxylate salt. |
| Temp | 80°C - 100°C | Start lower (80°C) to monitor for decarboxylation. |
Step-by-Step:
-
Dissolve 2-Iodo-4,6-dimethoxybenzoic acid (1.0 eq), Alkene (1.5 eq), and TBAB (1.0 eq) in DMF.
-
Add solid NaHCO₃ (2.5 eq).
-
Degas the mixture (sparge with Argon for 10 mins).
-
Add Pd(OAc)₂ (5 mol%) last.[1]
-
Heat to 80°C. Monitor by HPLC/LCMS after 2 hours.
Protocol B: The "Silver Effect" (Cationic Pathway)
Best for: Stubborn cases where conversion is <10%. Why it works: Silver salts (Ag₂CO₃) sequester the iodide (forming AgI precipitate). This forces the Pd species into a cationic state ($[Pd-Ar]^+ $). Cationic Pd is significantly more electrophilic/Lewis acidic, strongly attracting the alkene and overcoming the electronic deactivation of the methoxy groups.
| Reagent | Equivalents | Notes |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | |
| Ligand | P(o-tol)₃ (10-20 mol%) | Tri(o-tolyl)phosphine. Bulky but reactive. |
| Base/Additive | Ag₂CO₃ (1.0 - 2.0 equiv) | Acts as both base and halide scavenger. |
| Solvent | DMF or Acetonitrile | Acetonitrile coordinates weakly, stabilizing the cation. |
| Temp | 70°C - 90°C |
Step-by-Step:
-
Combine Substrate, Alkene, Pd(OAc)₂, and P(o-tol)₃ in the reaction vessel.
-
Crucial: Add Ag₂CO₃ last. Protect from light (wrap flask in foil).
-
Heat to temperature. You will see a heavy precipitate (AgI) form immediately upon reaction progress.
Protocol C: The "Modern" Approach (Buchwald Ligands)
Best for: High-value synthesis requiring mild conditions. Why it works: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to be electron-rich (facilitating OA) and extremely bulky (facilitating Reductive Elimination), but its specific architecture creates a "pocket" that accelerates difficult couplings.
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: SPhos (4-8 mol%) (L:Pd ratio 2:1)
-
Base: K₃PO₄ (anhydrous)
-
Solvent: Toluene/Water (10:1) or n-Butanol.
Troubleshooting FAQ
Q: I see the starting material disappearing, but no product is forming. Mass spec shows [M-I+H]. A: You are seeing Protodeiodination . The Pd oxidative addition occurred, but the alkene failed to insert. The Pd-Ar species then abstracted a hydride (likely from the solvent or base) and reduced.
-
Fix: Switch to Protocol B (Silver salts). The cationic pathway dramatically speeds up insertion, beating the reduction pathway.
Q: My reaction turns black immediately and stops. A: This is "Pd Black" precipitation. Your catalyst is aggregating into inactive bulk metal.
-
Fix: Add TBAB (Protocol A) or increase ligand loading. If using phosphines, ensure your solvents are rigorously degassed (O₂ promotes phosphine oxidation, leading to ligand loss and Pd crashing out).
Q: Can I protect the acid as a methyl ester to improve yield? A: Highly Recommended. If you can tolerate the extra steps, convert the COOH to COOMe. This removes the possibility of carboxylate poisoning and eliminates the solubility issues of the salt. The ester is also less electron-donating than the carboxylate anion, slightly improving the electronics for alkene insertion.
Q: I am getting double bond migration (isomerization) in the product.
A: This is common with standard Heck conditions (reversible
-
Fix: Use Ag₂CO₃ (Protocol B).[1] Silver salts suppress isomerization by promoting irreversible reductive elimination.
References
-
Jeffery Conditions (Ligand-free/TBAB)
-
Jeffery, T. (1996).[1] "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron, 52(30), 10113-10130.
-
-
Silver Salt Acceleration (Cationic Pathway)
-
Cabri, W., & Candiani, I. (1995). "Recent developments and new perspectives in the Heck reaction". Accounts of Chemical Research, 28(1), 2-7.
-
-
Buchwald Ligands (SPhos)
-
Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura and Hiyama-Denmark Couplings of Aryl Halides of Moderate Steric Hindrance". Nature Protocols, 2, 3115-3121.
-
-
Review on Electron-Rich Aryl Halides
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses overcoming electronic deactivation).
-
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides [organic-chemistry.org]
- 3. nobelprize.org [nobelprize.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Palladium-Catalyzed Coupling of 2-Iodo-4,6-dimethoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 2-Iodo-4,6-dimethoxybenzoic acid in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of complex molecules using this valuable building block. The unique structural features of this substrate—a sterically demanding ortho-carboxylic acid, an electron-rich aromatic core, and a reactive C-I bond—present a specific set of challenges that require careful optimization to mitigate side reactions and ensure high yields.
Frequently Asked Questions (FAQs)
Q1: What makes 2-Iodo-4,6-dimethoxybenzoic acid a particularly challenging substrate for cross-coupling reactions?
A1: The difficulty arises from a combination of steric and electronic factors:
-
Steric Hindrance: The carboxylic acid group at the ortho-position significantly hinders the palladium catalyst's access to the C-I bond for the initial oxidative addition step. This can slow down the desired reaction, allowing side reactions to become more competitive.[1]
-
Competing Coordination: The carboxylate group can act as a competing ligand for the palladium center, potentially forming inactive or less reactive catalyst species and interfering with the catalytic cycle.
-
Potential for Decarboxylation: Under the thermal conditions often required for coupling, the benzoic acid moiety can undergo palladium-catalyzed decarboxylation, leading to undesired byproducts.[2][3]
-
High Electron Density: The two methoxy groups make the aryl ring electron-rich. While this can sometimes facilitate oxidative addition, it can also influence the reactivity and stability of intermediates in the catalytic cycle.[2]
Q2: I am observing a significant amount of 4,6-dimethoxybenzoic acid in my crude reaction mixture. What is this side reaction and how can I prevent it?
A2: This is a classic case of protodehalogenation (also called hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[1][4] This is one of the most common side reactions when working with aryl iodides.[5]
Mechanism: Protodehalogenation typically occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can arise from the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent), or certain bases.[4][5] Once formed, the aryl-palladium intermediate can undergo reductive elimination with the hydride to yield the unwanted de-iodinated product.
To suppress this side reaction, refer to the detailed troubleshooting guide for Problem 1 below.
Q3: Should I protect the carboxylic acid group as an ester before performing the coupling reaction?
A3: Protecting the carboxylic acid is a highly effective strategy and often recommended if you are facing persistent issues with low yields, decarboxylation, or catalyst deactivation.
-
Advantages of Protection (e.g., as a Methyl or Ethyl Ester):
-
Prevents Decarboxylation: Esters are significantly more stable to decarboxylation under typical coupling conditions.
-
Reduces Catalyst Inhibition: It removes the acidic proton and reduces the carboxyl group's ability to coordinate to and inhibit the palladium catalyst.
-
Improves Solubility: The ester derivative may have better solubility in common aprotic organic solvents.
-
-
Disadvantages:
-
Additional Synthetic Steps: It adds protection and deprotection steps to your overall synthesis, which may reduce the total yield.
-
Recommendation: For initial screening, you may attempt the coupling with the free acid. If you encounter significant side reactions, protecting the acid is a robust troubleshooting step.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems identified through product analysis (e.g., LC-MS, NMR) and offers targeted solutions.
Problem 1: Formation of 4,6-dimethoxybenzoic acid (Protodehalogenation)
Your desired cross-coupling is competing with the replacement of iodine by hydrogen. This is often the most significant byproduct.
| Root Cause | Explanation | Troubleshooting & Optimization Protocol |
| Hydride Source from Base/Solvent | Hydroxide (e.g., NaOH) or alkoxide (e.g., NaOtBu) bases, and protic solvents like alcohols, can generate palladium-hydride species that lead to protodehalogenation.[1][4] | 1. Base Selection: Switch to anhydrous, non-nucleophilic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] 2. Solvent Choice: Use high-purity, anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF. Avoid alcohols unless absolutely necessary for solubility.[1] |
| Slow Cross-Coupling Kinetics | If the desired transmetalation and reductive elimination steps are slow due to steric hindrance, the aryl-palladium intermediate has a longer lifetime, increasing the probability of reacting with a hydride source. | 1. Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate the desired catalytic cycle, particularly the oxidative addition and reductive elimination steps, thereby outcompeting the dehalogenation pathway.[1][6][7] 2. Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the side reaction. |
| Presence of Water | Trace water in reagents or solvents is a common source of protons and can facilitate the formation of Pd-H species. | 1. Rigorous Drying: Dry solvents over molecular sieves. Ensure all solid reagents (especially hygroscopic bases like K₃PO₄) are dried in a vacuum oven before use. 2. Inert Atmosphere: Properly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon for 15-20 minutes) and maintain a strict inert atmosphere (Argon or Nitrogen).[1] |
Problem 2: Formation of a Dimer (Homocoupling)
You observe a byproduct corresponding to the dimerization of your starting material (forming a symmetrical biaryl) or your coupling partner (e.g., boronic acid homocoupling in a Suzuki reaction).
| Root Cause | Explanation | Troubleshooting & Optimization Protocol |
| Ullmann-type Homocoupling | The palladium catalyst can mediate the homocoupling of two molecules of the aryl iodide, especially at higher temperatures or if the cross-coupling partner is slow to react.[8] | 1. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C). 2. Add Reagents Sequentially: Consider adding the cross-coupling partner to the reaction mixture before adding the palladium catalyst. |
| Boronic Acid Homocoupling (Suzuki) | This side reaction is often promoted by the presence of oxygen and can be palladium-catalyzed.[9] | 1. Rigorous Degassing: Ensure the reaction is thoroughly deoxygenated before heating. 2. Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. |
| Reductive Homocoupling | Some reaction conditions can promote the reductive elimination from a diaryl-palladium intermediate, which can form from ligand exchange processes.[10] | 1. Ligand Screening: The choice of ligand can influence the propensity for homocoupling. Screen different classes of ligands if this is a persistent issue. |
Problem 3: Coupled Product is Missing the Carboxylic Acid Group (Decarboxylation)
Your analysis shows the desired coupled product, but without the -COOH group. This indicates that decarboxylation occurred either before or after the coupling event.
| Root Cause | Explanation | Troubleshooting & Optimization Protocol |
| Thermal Instability | Benzoic acids, particularly those with ortho-substituents, can decarboxylate at high temperatures. This process can be facilitated by the palladium catalyst.[2][3] | 1. Reduce Temperature: This is the most critical parameter. Screen temperatures from 60 °C to 100 °C to find a balance between reaction rate and stability. 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. |
| Base-Promoted Decarboxylation | The choice of base and its interaction with the carboxylic acid can influence the rate of decarboxylation. | 1. Base Screening: Experiment with weaker bases like K₂CO₃ or organic bases like triethylamine (if compatible with the reaction) to see if decarboxylation is suppressed. 2. Protect the Acid: As mentioned in the FAQ, converting the acid to an ester is the most robust solution to prevent decarboxylation.[2] |
Visualizing the Reaction Pathways
Understanding the interplay between the desired catalytic cycle and the off-cycle side reactions is key to effective troubleshooting.
Caption: Competing pathways in the coupling of 2-Iodo-4,6-dimethoxybenzoic acid.
Experimental Protocol: General Starting Point for Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize common side reactions and should be optimized for specific coupling partners.
Materials:
-
2-Iodo-4,6-dimethoxybenzoic acid (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq., anhydrous)
-
1,4-Dioxane and Water (10:1 v/v, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-Iodo-4,6-dimethoxybenzoic acid, arylboronic acid, and finely ground, oven-dried K₃PO₄.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the dioxane to pre-form the catalyst. Add this solution to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times to ensure a fully inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Recommended workflow for Suzuki-Miyaura coupling.
References
- Kluedo. (n.d.). Palladium‐Catalyzed Decarboxylative 1,2‐Addition of Carboxylic Acids to Glyoxylic Acid Esters.
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. (n.d.). ACS Publications.
- BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025, May 31).
- Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF 2. (2010, May 3).
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2025, August 6). ResearchGate.
- Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. (2009, April 1). PubMed.
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (n.d.). arkat usa.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 3. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
Preventing deiodination of "2-Iodo-4,6-dimethoxybenzoic acid" during reactions
Welcome to the technical support center for 2-Iodo-4,6-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the primary challenge encountered when working with this reagent: the undesired cleavage of the carbon-iodine bond (deiodination) during storage and reactions. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you maximize your reaction yields and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is 2-Iodo-4,6-dimethoxybenzoic acid and what are its primary applications?
2-Iodo-4,6-dimethoxybenzoic acid is an aromatic organic compound featuring an iodide, two methoxy groups, and a carboxylic acid function. Its primary utility is as a scaffold or intermediate in organic synthesis. The iodine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.[1][2] The electron-rich aromatic ring, due to the methoxy groups, influences its reactivity in these transformations.
Q2: What is deiodination and why is it a significant problem?
Deiodination is the chemical process where the iodine atom is cleaved from the aromatic ring, typically being replaced by a hydrogen atom. This results in the formation of the corresponding byproduct, 4,6-dimethoxybenzoic acid. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the similar polarity of the starting material and the deiodinated byproduct.
Q3: What are the main causes of deiodination for this specific molecule?
The C-I bond in 2-Iodo-4,6-dimethoxybenzoic acid is susceptible to cleavage due to several factors, often acting in concert:
-
Electronic Effects: The two electron-donating methoxy groups increase the electron density on the aromatic ring, which can weaken the carbon-iodine bond.[3]
-
Thermal Stress: Elevated temperatures can provide the energy needed to initiate C-I bond homolysis, leading to a radical-based deiodination pathway.[4]
-
Photolytic Cleavage: Aryl iodides, especially electron-rich ones, can be sensitive to light. UV or even visible light can induce the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or other reagents to form the deiodinated product.[4][5]
-
Reaction Conditions: In the context of cross-coupling reactions, factors like the choice of base, ligand, solvent, and the presence of impurities (e.g., water) can promote deiodination through various mechanisms, including reductive elimination or proto-deiodination.[6]
Q4: How can I detect if deiodination is occurring in my experiment?
Several analytical techniques can be used to identify and quantify deiodination:
-
Thin-Layer Chromatography (TLC): The deiodinated byproduct (4,6-dimethoxybenzoic acid) is more polar than the starting material. It will typically have a lower Rf value on a silica plate. Staining with an oxidizing agent like potassium permanganate can help visualize both spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the aromatic proton signal adjacent to the iodine and the appearance of a new signal in the aromatic region, coupled with integration changes, is a clear indicator.
-
Mass Spectrometry (MS): The most definitive method. You will observe a molecular ion peak corresponding to the mass of 4,6-dimethoxybenzoic acid in your crude reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the starting material, desired product, and the deiodinated byproduct, allowing for accurate quantification of the reaction's efficiency.[7]
Troubleshooting Guide: Preventing Unwanted Deiodination
This section provides detailed strategies to mitigate deiodination based on the experimental context.
Issue 1: Compound Decomposition During Storage or Handling
Symptoms:
-
The white or off-white solid develops a yellow or brown tint over time.
-
A faint smell of iodine is detectable.
-
Analysis of the stored material shows the presence of 4,6-dimethoxybenzoic acid and potentially elemental iodine.
Root Cause Analysis: The C-I bond in electron-rich aryl iodides is relatively weak and can undergo homolytic cleavage when exposed to ambient light or heat, initiating a radical chain reaction.[4] The phenolic and hydroxymethyl groups in similar structures are also known to be prone to oxidation, which can be catalyzed by light and heat.[8]
Preventative Measures & Protocols:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the kinetic rate of decomposition reactions. |
| Light | Store in an amber vial or wrap the container in aluminum foil. | Prevents photolytically-induced C-I bond cleavage.[9] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidation and reactions with atmospheric moisture. |
| Handling | Prepare solutions fresh and use them promptly. | The compound may be less stable in solution, especially in protic or non-degassed solvents.[4] |
Issue 2: Significant Deiodination During Palladium-Catalyzed Cross-Coupling Reactions
This is the most common scenario where deiodination becomes a yield-limiting side reaction. The mechanism of palladium-catalyzed cross-coupling reactions involves a delicate balance between several steps: oxidative addition, transmetalation, and reductive elimination.[1] Deiodination can occur if this catalytic cycle is disrupted or if competing pathways become favorable.
Symptoms:
-
Low to moderate yield of the desired coupled product.
-
Significant amounts (10-50% or more) of 4,6-dimethoxybenzoic acid are isolated or detected in the crude product.
Root Cause Analysis & Mitigation Strategies:
A decision-making workflow for troubleshooting this issue is presented below.
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 2. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. reddit.com [reddit.com]
- 5. scispace.com [scispace.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
Improving the solubility of "2-Iodo-4,6-dimethoxybenzoic acid" for reactions
Executive Summary
Welcome to the technical support hub for 2-Iodo-4,6-dimethoxybenzoic acid . As a researcher working with this substrate, you are likely encountering solubility challenges derived from its specific structural motif: a di-ortho substituted benzoic acid core.[1]
The carboxylic acid (C1) is flanked by an Iodine atom (C2) and a Methoxy group (C6).[1] This creates a "steric pocket" that not only hinders chemical reactivity (such as esterification or cross-coupling) but also disrupts standard solvation shells, leading to unpredictable precipitation in non-polar solvents and "oiling out" in aqueous mixtures.[1]
This guide provides troubleshooting workflows to overcome these solubility barriers in synthesis, purification, and analysis.
Module 1: Solvent Selection & Dissolution Strategies
Q: Why won't this compound dissolve in Dichloromethane (DCM) or Toluene, even with heating?
A: While the iodine and methoxy groups add lipophilicity, the carboxylic acid dimerizes in non-polar solvents (like DCM and Toluene), forming stable hydrogen-bonded aggregates that resist solvation. Furthermore, the high lattice energy driven by the polarizable iodine atom requires a solvent with a high dielectric constant to break.
Recommendation: Switch to Polar Aprotic or Polar Protice solvents.[1]
| Solvent Class | Recommended Solvents | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Preferred for Reactions (Suzuki, Sonogashira).[2][1] |
| Alcohols | Methanol, Ethanol | Moderate (Heating req.)[1] | Recrystallization; Esterification.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good co-solvents; susceptible to precipitation if cooled.[1] |
| Chlorinated | DCM, Chloroform | Low / Poor | Avoid for reactions; useful only for extraction after acidification.[1] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Use as anti-solvents to force precipitation.[1] |
Protocol: The "Solvent Switch" Technique If your protocol demands a low-boiling solvent (like DCM) but the substrate won't dissolve:[2]
-
Dissolve the substrate in a minimum volume of THF or Methanol .[1]
-
Dilute with your target solvent (DCM).[1]
-
Note: If a precipitate forms, the polarity is insufficient.[1] You must add a solubilizing agent (see Module 2).[1]
Module 2: Reaction-Specific Troubleshooting
Q: My Suzuki Coupling reaction turns into a solid sludge upon heating. How do I keep it in solution?
A: This is a classic "Salt Crash" phenomenon.[1] In Suzuki couplings, you typically use an inorganic base (K₂CO₃, Cs₂CO₃).[1] 2-Iodo-4,6-dimethoxybenzoic acid will instantly deprotonate to form the carboxylate salt.[2][1]
-
The Problem: Potassium/Cesium salts of this bulky benzoate are often insoluble in pure organic solvents (Dioxane/Toluene) but also poorly soluble in cold water due to the lipophilic Iodine/Methoxy groups.[1]
-
The Fix: You must engineer a Phase Transfer or Mixed Solvent system.[1]
Troubleshooting Workflow:
-
Switch Solvent System: Move to a DMF : Water (4:1) or DMSO : Water (9:1) system.[1] The high solubility of the salt in DMSO prevents crashing out.
-
Add Phase Transfer Catalyst (PTC): If you must use Toluene or Dioxane, add TBAB (Tetrabutylammonium bromide) at 10-20 mol%.[1]
Q: I am trying to make an amide/ester, but the reaction is stalling. Is it solubility?
A: It is likely Steric Hindrance , not just solubility.[1] The 2-Iodo and 6-Methoxy groups physically block the carbonyl carbon.[2]
-
Solution: You cannot rely on standard mild coupling reagents (EDC/NHS).[1] You must generate the acyl chloride first.[1]
-
Protocol: Reflux in Thionyl Chloride (SOCl₂) with a drop of DMF. The resulting acid chloride is highly soluble in DCM/THF and far more reactive.[1]
Module 3: Purification & Workup
Q: How do I purify the unreacted starting material from my product?
A: Leverage the pH-Dependent Solubility Switch .[2][1] This molecule is an amphiphilic acid (
The "Acid-Base Swing" Protocol:
-
Dissolution: Dissolve the crude mixture in 0.5 M NaOH or Sat. NaHCO₃ .[1][5]
-
Observation: The solution should be clear. If cloudy, filter through Celite (impurities are likely non-acidic byproducts).[1]
-
-
Wash: Extract the aqueous layer with Ethyl Acetate (removes non-acidic impurities).[1] Discard the organic layer.
-
Precipitation: Slowly acidify the aqueous layer with 1 M HCl to pH 1-2.
-
Critical Step: Do this slowly with vigorous stirring to prevent oiling out.[1]
-
-
Isolation: The 2-Iodo-4,6-dimethoxybenzoic acid will precipitate as a solid.[2][1] Filter and wash with cold water.[1]
Module 4: Visualization & Logic
Figure 1: Solubility & Handling Decision Tree
Caption: Decision tree for solvent selection and troubleshooting based on experimental goals.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
BenchChem. (2025).[1][7] Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. BenchChem Technical Library. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Iodo-4-methoxybenzoic acid (Analogous properties).[2][1] Link
-
Kütt, A., et al. (2018).[1][8] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-484.[1] Link[8]
-
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][1] (Standard text for acid-base extraction protocols).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pianetachimica.it [pianetachimica.it]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
Managing steric hindrance from the ortho-methoxy group in "2-Iodo-4,6-dimethoxybenzoic acid"
Technical Support Center: 2-Iodo-4,6-dimethoxybenzoic acid
Welcome to the technical support center for 2-Iodo-4,6-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
The Challenge: Understanding the Steric Environment
The core difficulty in reactions involving 2-Iodo-4,6-dimethoxybenzoic acid stems from its substitution pattern. The carboxylic acid at C1 and the iodine atom at C2 are flanked by two bulky methoxy groups at the C4 and C6 positions. While the C4-methoxy group is remote, the C6-methoxy group is ortho to the carboxylic acid, and both methoxy groups create a crowded environment around the C2-iodine. This steric congestion significantly hinders the approach of reagents to both the carboxylic acid and the carbon-iodine bond, often leading to sluggish or failed reactions under standard conditions.
Troubleshooting Guide: Overcoming Common Failures
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My amide coupling or esterification reaction with 2-Iodo-4,6-dimethoxybenzoic acid is failing or giving very low yields. What's going wrong and how can I fix it?
Answer:
The primary issue is the steric hindrance around the carboxylic acid. The ortho-methoxy group at the C6 position physically blocks the approach of the amine or alcohol nucleophile to the carbonyl carbon. Standard coupling reagents may not be potent enough to activate the carboxylic acid efficiently or the resulting activated intermediate may still be too sterically shielded.
Here is a systematic approach to troubleshoot this issue:
1. Convert to a More Reactive Intermediate: The most reliable strategy is to bypass the direct coupling of the hindered acid. Convert the carboxylic acid to an acyl chloride, which is significantly more electrophilic.
-
Protocol: Gently reflux the 2-Iodo-4,6-dimethoxybenzoic acid in thionyl chloride (SOCl₂) or treat it with oxalyl chloride in a non-polar solvent like dichloromethane (DCM) with a catalytic amount of DMF. After removing the excess reagent in vacuo, the resulting acyl chloride can be reacted with the amine or alcohol, often at low temperatures (0 °C to room temperature) and usually in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct. For sterically hindered amines, this method is often superior to using coupling reagents.[]
2. Select a More Powerful Coupling Reagent: If the one-pot approach is preferred, upgrading your coupling reagent is essential. Carbodiimides like DCC or EDC may be insufficient. Uronium-based reagents are specifically designed for challenging couplings.[][2][3]
-
Mechanism of Action: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylate to form a highly reactive OAt-active ester.[2][4][5][6] This intermediate is more susceptible to nucleophilic attack by even hindered amines.
-
Recommended Conditions: Use HATU in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like DMF or NMP.
Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Reagent Class | Example(s) | Typical Conditions | Key Advantages | Considerations |
| Carbodiimide | EDC, DCC | DCM or DMF, 0 °C to RT | Economical, easy workup for EDC | Often fails for severely hindered substrates.[7] |
| Uronium/Aminium Salt | HATU , HBTU, HCTU | DMF, DIPEA, 0 °C to RT | High reactivity, fast, low racemization.[2] | More expensive, requires anhydrous conditions. |
| Phosphonium Salt | PyBOP, BOP | DMF, DIPEA, 0 °C to RT | Similar reactivity to uronium salts. | Byproducts can complicate purification. |
| Acid Halide Formation | SOCl₂, (COCl)₂ | Reflux or DCM/cat. DMF | Forms highly reactive acyl chloride.[] | Two-step process, sensitive to moisture. |
3. Optimize Reaction Parameters:
-
Temperature: For sluggish reactions, cautiously increasing the temperature (e.g., to 40-50 °C) can provide the necessary activation energy.[8]
-
Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the bimolecular coupling reaction.
Question 2: My Suzuki-Miyaura cross-coupling at the C-I bond is not working. How can I drive the reaction to completion?
Answer:
Successful cross-coupling on this substrate is a delicate balance. The steric bulk from the ortho-methoxy groups impedes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[9] The choice of palladium catalyst and, most critically, the phosphine ligand is paramount to success.[10]
Follow this optimization workflow:
dot
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
1. Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) that stabilize the palladium center and promote oxidative addition.[10]
-
Top Choices:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Why they work: Their bulk facilitates the reductive elimination step, while their electron-donating nature accelerates the oxidative addition of the sterically shielded aryl iodide.[10]
2. Use a Modern Palladium Precatalyst: While Pd(PPh₃)₄ can work, modern precatalysts often provide more consistent and active Pd(0) species in solution.
-
Recommended Precatalysts: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices that are reduced in situ.
3. Base and Solvent System:
-
Base: A moderately strong, non-nucleophilic base is required to activate the boronic acid. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[8]
-
Solvent: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or toluene/water. Ensure solvents are thoroughly degassed to prevent catalyst degradation.
4. Temperature: These reactions often require elevated temperatures to overcome the high activation energy barrier. A range of 80-110 °C is typical.[11]
Frequently Asked Questions (FAQs)
Q: Why is the ortho-methoxy group so impactful on reactivity?
A: The "ortho effect" is a well-documented phenomenon where a group at the ortho position influences a nearby reaction center through a combination of steric and electronic effects.[12][13] In this case, the methoxy group's lone pairs can electronically influence the ring, but its primary impact is steric. It forces the carboxylic acid group to twist out of the plane of the benzene ring, which disrupts resonance stabilization.[12] More importantly, its physical size acts as a barrier, preventing other molecules from easily approaching the reaction sites at C1 and C2.
dot
Sources
- 2. benchchem.com [benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Guide: High-Yield Synthesis of 2-Iodo-4,6-dimethoxybenzoic Acid
Document ID: TS-SYN-2I46DMB-01 Last Updated: February 20, 2026 Department: Chemical Process Development & Optimization[1][2]
Executive Summary & Route Selection
The Core Challenge: The synthesis of 2-iodo-4,6-dimethoxybenzoic acid (equivalent to 6-iodo-2,4-dimethoxybenzoic acid ) presents a classic regioselectivity problem.[1]
Standard electrophilic aromatic substitution (EAS) of 2,4-dimethoxybenzoic acid using reagents like NIS or
The Solution: To achieve high-yield synthesis of the 2-iodo (or 6-iodo) isomer, you must utilize Directed Ortho Metalation (DoM) .[1] This method utilizes the carboxylate group itself (or a surrogate) to direct a lithium base to the sterically hindered ortho position (C6), overriding the electronic preference of the methoxy groups.
| Feature | Electrophilic Iodination (Standard) | Directed Ortho Metalation (Recommended) |
| Major Product | 5-Iodo-2,4-dimethoxybenzoic acid | 2-Iodo-4,6-dimethoxybenzoic acid |
| Mechanism | Electronic activation (EAS) | Coordination-Directed Deprotonation |
| Yield (Target) | < 5% | 75 - 92% |
| Regioselectivity | Poor (Mixture) | Excellent (>98:[1]2) |
Reaction Mechanism & Logic
The success of this protocol relies on the Complex Induced Proximity Effect (CIPE) . The lithium cation coordinates with the carboxylate oxygen and the methoxy oxygen, bringing the basic anion (alkyl lithium) into close proximity with the C6 proton.
Pathway Visualization
Caption: Figure 1. Divergent pathways: DoM (solid line) forces lithiation at C6, whereas standard EAS (dashed line) incorrectly targets C5.[1]
Validated Experimental Protocol
Scale: 10 mmol (scalable to 100 mmol) Precursor: 2,4-Dimethoxybenzoic acid (CAS: 91-52-1)[1]
Reagents & Stoichiometry
| Reagent | Equiv.[1][3][4][5][6] | Role | Critical Note |
| 2,4-Dimethoxybenzoic acid | 1.0 | Substrate | Dry thoroughly under vacuum.[1] |
| n-Butyllithium (2.5M) | 2.2 - 2.5 | Base | 1st eq.[1] deprotonates COOH; 2nd eq. lithiates ring.[1][2][7][6][8][9] |
| TMEDA | 2.2 - 2.5 | Ligand | Essential to break BuLi aggregates for reactivity.[1] |
| THF (Anhydrous) | Solvent | Medium | Must be distilled or from SPS (<50 ppm H2O).[1] |
| Iodine ( | 3.0 | Electrophile | Dissolve in THF before addition.[1][5] |
Step-by-Step Workflow
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve 2,4-dimethoxybenzoic acid (1.82 g, 10 mmol) and TMEDA (3.3 mL, 22 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (8.8 mL, 2.5M in hexanes, 22 mmol) dropwise over 20 minutes.
-
Observation: The solution may turn bright yellow or orange (formation of the dianion).
-
Hold: Stir at -78°C for 1 hour . (Do not warm up yet).[1]
-
-
Quench: Dissolve Iodine (7.6 g, 30 mmol) in THF (15 mL). Add this solution dropwise to the reaction mixture at -78°C.
-
Color Change: Solution will darken significantly.[1]
-
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes:EtOAc + 1% Acetic Acid).
Troubleshooting Guide (Q&A)
Issue: Regioselectivity & Isomers
Q: I ran the reaction but obtained a product with a melting point different from literature. NMR shows a singlet at 8.3 ppm.[1] What happened? A: You likely synthesized the 5-iodo isomer .[1]
-
Diagnosis: In the 5-iodo isomer, the proton at C6 is deshielded by the COOH, appearing downfield (~8.3 ppm). In the target (6-iodo/2-iodo), the protons are at C3 and C5, which are shielded by methoxy groups and appear upfield (~6.5 - 7.0 ppm).[1]
-
Root Cause:[1][2][7][3][4][6][10][11][12] The lithiation failed, or the temperature rose too high, allowing the kinetic lithio-species to rearrange to the thermodynamic (but wrong) position, or you inadvertently allowed protonation and subsequent electrophilic iodination during workup.
-
Fix: Ensure the temperature stays strictly at -78°C during n-BuLi addition and the 1-hour hold. Ensure TMEDA is fresh and dry.
Issue: Low Yield / Incomplete Conversion
Q: I recovered 60% starting material. Why didn't the reaction go to completion? A: This is usually a stoichiometry issue regarding the "sacrificial" proton.
-
Mechanism:[1][7][3][4][6][10][13] The carboxylic acid proton (
~4) consumes the first equivalent of n-BuLi immediately.[1] If you use exactly 2.0 equivalents, any trace moisture will consume the base meant for lithiation. -
Fix: Increase n-BuLi and TMEDA to 2.5 equivalents . This ensures a full equivalent is available for the C-H insertion after the carboxylate is formed.[1]
Issue: Impurities
Q: The crude product is very dark and sticky. How do I clean it? A: The dark color is residual iodine.[1]
-
Fix: The sodium thiosulfate wash is critical.[1] If the organic layer is still purple/pink, wash again with thiosulfate.
-
Purification: The product is an acid.[1][5][6][12] You can use an Acid-Base Extraction for purification without a column:
Frequently Asked Questions (FAQs)
Q: Can I use LDA instead of n-BuLi? A: Yes, LDA (Lithium Diisopropylamide) is often cleaner for this specific transformation because it is a non-nucleophilic base, reducing the risk of nucleophilic attack on the carboxylate (though rare with carboxylates). If using LDA, generate it fresh at 0°C, then cool to -78°C before adding the benzoic acid substrate.[1]
Q: Why is the product called "2-iodo-4,6-dimethoxy..." if I start with "2,4-dimethoxy..."? A: This is a naming symmetry artifact.
-
Starting Material: 2,4-dimethoxybenzoic acid.[1]
-
Lithiation occurs at C6 (ortho to COOH).[1]
-
Product: 6-iodo-2,4-dimethoxybenzoic acid.[1]
-
Due to IUPAC priority rules and symmetry, if you rotate the molecule, position 6 becomes position 2.[1] Thus, 6-iodo-2,4-dimethoxybenzoic acid is chemically identical to 2-iodo-4,6-dimethoxybenzoic acid .[1]
Q: Can I perform this reaction at 0°C? A: No. At 0°C, the ortho-lithiated species is unstable and may undergo proton abstraction from the solvent or rearrangement.[1] The high reactivity of the position between the methoxy groups (C3) might also compete at higher temperatures. -78°C is mandatory for kinetic control.[1]
References & Authority
-
Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[1] Link[1]
-
Core authority on the DoM mechanism and directing groups.
-
-
Mortier, J., et al. (1989).[1] "Ortho-lithiation of benzoic acids: A direct route to substituted benzoic acids."[1] Journal of Organic Chemistry, 54(18), 4386.
-
Specifically validates the lithiation of unprotected benzoic acids using n-BuLi/TMEDA.
-
-
Beak, P., & Snieckus, V. (1982).[1] "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312. Link
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[1] "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1.[1]
-
Foundational text on the stability of lithiated intermediates.
-
Sources
- 1. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. BJOC - m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations [beilstein-journals.org]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 7. baranlab.org [baranlab.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Scalable synthesis protocols for "2-Iodo-4,6-dimethoxybenzoic acid"
Technical Support Center: Scalable Synthesis of 2-Iodo-4,6-dimethoxybenzoic Acid
Case ID: 2I-46DMBA-SYNTH-001 Status: Active Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]
Executive Summary & Molecule Profile
User Query: "How do I synthesize 2-iodo-4,6-dimethoxybenzoic acid (CAS: 852810-81-2) at scale with high regioselectivity?"
Technical Assessment: The synthesis of 2-iodo-4,6-dimethoxybenzoic acid presents a classic regioselectivity challenge.
-
The Trap: Direct electrophilic iodination (using NIS or
) of the precursor 2,4-dimethoxybenzoic acid typically fails to yield the target. Electronic activation by the methoxy groups directs the electrophile to the C5 position (para to C2-OMe, ortho to C4-OMe), yielding the unwanted 5-iodo isomer.[1] -
The Solution: To install the iodine at the C6 position (which corresponds to C2 in the target numbering), you must utilize the Directed Ortho Metalation (DoM) strategy. The carboxylate group itself acts as the Directing Metalation Group (DMG), guiding the lithiation exclusively to the ortho position (C6), overcoming the natural electronic bias of the ring.
The "Gold Standard" Protocol: Carboxylate-Directed Lithiation[1]
This protocol relies on the "Ortho-Lithiation" of the unprotected benzoic acid.[1][2] It is the only reliable method to secure the 2-iodo-4,6-dimethoxy substitution pattern without generating inseparable regioisomers.[1]
Reaction Scheme
-
Deprotonation 1: n-BuLi removes the carboxylic proton (
formation).[1] -
Deprotonation 2: The Lithium-Carboxylate complex coordinates a second equivalent of n-BuLi, directing it to deprotonate the ortho carbon (C6).[1]
-
Quench: Iodine is added to the dilithiated intermediate.
Step-by-Step Methodology
| Parameter | Specification |
| Precursor | 2,4-Dimethoxybenzoic acid (Commercial Grade, >98%) |
| Reagents | n-Butyllithium (2.5 M in hexanes), Iodine ( |
| Stoichiometry | 1.0 eq Acid : 2.2–2.5 eq n-BuLi : 2.5 eq |
| Temperature | -78°C (Lithiation) |
| Atmosphere | Nitrogen or Argon (Strictly Anhydrous) |
Detailed Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar (or overhead stirrer for >50g scale), internal thermometer, and pressure-equalizing addition funnel. Flush with
. -
Solvation: Charge the flask with 2,4-dimethoxybenzoic acid (1.0 eq) and anhydrous THF (10-15 volumes) . Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation (The Critical Step):
-
Electrophile Quench:
-
Dissolve Iodine (2.5 eq) in a minimal amount of anhydrous THF.
-
Add the iodine solution dropwise to the cold reaction mixture. The deep red/brown color of iodine may disappear initially as it reacts.[3]
-
Once addition is complete, allow the mixture to warm to 0°C over 2 hours.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Mechanism & Logic Visualization
The following diagram illustrates the critical "Complex-Induced Proximity Effect" (CIPE) that enforces the regiochemistry.
Caption: The carboxylate group acts as a Directing Metalation Group (DMG), coordinating the Lithium atom to deprotonate the specific ortho-hydrogen at C6.
Troubleshooting Guide & FAQs
Ticket #101: "I am seeing a significant amount of starting material left over."
-
Diagnosis: Incomplete lithiation.[1] This is often caused by the "slurry effect." The mono-lithiated carboxylate salt is often insoluble in THF at -78°C, trapping the starting material inside the solid matrix.[1]
-
Fix:
-
Increase Dilution: Use 20 volumes of THF instead of 10.
-
Temperature Cycling: Briefly warm the mixture to -20°C after adding the first equivalent of n-BuLi to ensure solubility, then cool back to -78°C for the second equivalent.
-
Add TMEDA: Adding N,N,N',N'-tetramethylethylenediamine (1.0–2.2 eq) breaks up lithium aggregates and increases the basicity/reactivity of n-BuLi.[1]
-
Ticket #102: "Can I use NIS (N-Iodosuccinimide) instead of n-BuLi/I2 to avoid cryogenic conditions?"
-
Answer: No.
-
Reasoning: NIS relies on electrophilic aromatic substitution (
).[1] In 2,4-dimethoxybenzoic acid, the C5 position is electronically activated by the ortho-methoxy (at C4) and para-methoxy (at C2).[1] The C6 position (your target) is deactivated by the ortho-COOH.[1] Using NIS will yield 5-iodo-2,4-dimethoxybenzoic acid almost exclusively.[1] You must use the lithiation route to overcome this electronic bias.[1]
Ticket #103: "The reaction mixture turned black and tarry upon adding Iodine." [1]
-
Diagnosis: Exotherm mismanagement.[1] The reaction between the aryllithium species and Iodine is extremely exothermic.
-
Fix:
-
Dilute the Iodine in THF (at least 1:5 ratio).
-
Add the Iodine solution very slowly via the addition funnel.
-
Ensure the internal temperature does not spike above -60°C during the quench.[1]
-
Ticket #104: "How do I scale this to 1kg? -78°C is not feasible in our pilot plant."
-
Scale-Up Strategy:
-
Switch Base: Use LDA (Lithium Diisopropylamide) instead of n-BuLi.[1] LDA is less nucleophilic and often allows lithiation at slightly higher temperatures (-40°C to -20°C) without attacking the carbonyl group or causing benzyne formation.[1]
-
Flow Chemistry: This reaction is an ideal candidate for continuous flow reactors.[1] You can generate the unstable lithiated species in a residence loop at -20°C (or even 0°C) and immediately quench with Iodine in a T-mixer.[1] This minimizes the decomposition time of the aryllithium intermediate.
-
Analytical Validation Data
When you analyze your product, use these expected shifts to confirm the Iodine is at C6 (Target) and not C5 (Impurity).
| Feature | Target: 2-Iodo-4,6-dimethoxy | Impurity: 5-Iodo-2,4-dimethoxy |
| 1H NMR (Aromatic) | Two singlets (meta-coupling only, often unresolved).[1] Protons are at C3 and C5.[1] | Two singlets (para to each other). Protons are at C3 and C6.[1] |
| Shift Logic | The proton at C5 is flanked by two H's? No. C3 is between two OMe ( | The proton at C6 is deshielded by the adjacent COOH ( |
| Key Indicator | Absence of a highly deshielded proton ortho to COOH. In the target, C6 is occupied by Iodine.[1] | Presence of a doublet or singlet >7.8 ppm (The C6 proton ortho to COOH).[1] |
References
-
Mortier, J., Moyroud, J., & Guesnet, J. L. (1995).[1][5][6] "Directed lithiation of unprotected benzoic acids."[1][5] Journal of the Chemical Society, Perkin Transactions 1, (10), 1265–1271.
-
Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[1] [1]
-
Castanet, A. S., et al. (2002).[1][7] "Lithiation of 2-methoxybenzoic acid derivatives." Tetrahedron Letters, 43(29), 5047-5048.[1] (Validating the carboxylate directing effect).
Sources
- 1. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. pp.bme.hu [pp.bme.hu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of 2-Iodo-4,6-dimethoxybenzoic acid
This guide is structured as a Tier-3 Technical Support resource designed for researchers encountering difficulties with the Suzuki-Miyaura coupling of 2-Iodo-4,6-dimethoxybenzoic acid .
Ticket ID: SC-2I46DMB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Substrate Analysis
You are attempting to couple 2-Iodo-4,6-dimethoxybenzoic acid . This is a non-trivial substrate due to the convergence of three distinct challenging factors:
-
The "Ortho-Effect" (Sterics): The iodine at C2 is flanked by a carboxylic acid at C1. The C1 position is further crowded by a methoxy group at C6.[1] This creates a "sandwiched" carboxylate that sterically impedes the approaching palladium catalyst.[1]
-
Electronic Deactivation: The 4,6-dimethoxy substitution pattern makes the arene electron-rich. While iodine is a competent leaving group, the electron-donating methoxy groups increase the electron density of the ring, theoretically slowing down the rate of oxidative addition (OA) compared to electron-deficient aryl halides.
-
The Free Acid Problem: The carboxylic acid moiety (
) will deprotonate immediately under standard basic Suzuki conditions. The resulting anionic carboxylate ( ) can coordinate to the palladium center, displacing ligands and forming unreactive "palladacycles" or simply precipitating the catalyst (Pd black).
Ligand Selection Matrix
For this specific substrate, standard ligands like
Recommended Ligand Systems[2][3][4]
| Ligand | Priority | Mechanism of Action | Recommended For |
| SPhos | Primary | The methoxy group on the lower ring of SPhos interacts with Pd, stabilizing the monoligated | First-line defense. Best balance of stability and activity for free acids. |
| XPhos | Secondary | More sterically demanding than SPhos.[1] The isopropyl groups force the Pd center open, facilitating the coupling of extremely hindered partners (e.g., if your boronic acid is also ortho-substituted). | Use if SPhos yields <50% or if coupling partner is bulky (e.g., o-tolylboronic acid).[1] |
| PEPPSI-IPr | Alternative | An N-Heterocyclic Carbene (NHC) ligand. Extremely robust against air and moisture.[1] The bulky "throw-away" pyridine ligand ensures rapid initiation. | Use if the reaction turns black (Pd precipitation) immediately upon heating. |
Ligand Decision Workflow (DOT Diagram)
Caption: Decision tree for ligand selection based on steric demand and substrate protection status.
Optimized Experimental Protocols
Method A: The "Gold Standard" (Methyl Ester Route)
Recommendation: If possible, convert 2-iodo-4,6-dimethoxybenzoic acid to its methyl ester using
Protocol:
-
Catalyst:
(1.0 mol%) + SPhos (2.0 mol%) OR SPhos-Pd-G2 Precatalyst (1-2 mol%). -
Solvent: Toluene : Water (10:1). The biphasic system is crucial for dissolving inorganic salts.[1]
-
Base:
(2.0 equiv). Anhydrous phosphate is superior to carbonate for sensitive substrates.[1] -
Temperature: 80°C - 100°C.
Method B: Direct Coupling of the Free Acid
Use this only if esterification is impossible.
Protocol:
-
Substrate: 1.0 equiv 2-Iodo-4,6-dimethoxybenzoic acid.
-
Catalyst: SPhos-Pd-G2 Precatalyst (2-5 mol%).
-
Why Precatalyst? It guarantees a 1:1 Pd:Ligand ratio and active Pd(0) generation without relying on the boronic acid to reduce Pd(II), which causes homocoupling.
-
-
Base:
or (3.5 - 4.0 equiv ).-
Note: You need 1 equiv to deprotonate the carboxylic acid, plus 2-3 equivs to activate the boronic acid and drive the catalytic cycle.
-
-
Solvent: 1,4-Dioxane : Water (4:1).[1]
-
Crucial: Higher water content is needed to solubilize the benzoate salt.[1]
-
-
Conditions: Degas solvents thoroughly (sparge with Ar for 15 mins). Heat to 80°C for 12-18 hours.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Ligand dissociation due to steric crowding or carboxylate displacement. | Switch to SPhos-Pd-G2 or XPhos-Pd-G2 . Do not use |
| No Reaction (Starting Material Recovered) | Oxidative addition failed due to electron-rich ring + sterics. | Increase temperature to 100°C. Switch solvent to n-Butanol (higher boiling point, better solubility for polar substrates).[1] |
| Homocoupling of Boronic Acid | Oxidation of boronic acid before transmetallation; slow OA.[1][2] | Strictly anaerobic conditions. Degas solvents.[1] Add boronic acid slowly via syringe pump if possible.[1] Use Precatalyst (G2/G3) instead of Pd(II) salts. |
| Protodeboronation (Boronic acid becomes Ar-H) | High pH and high temperature hydrolyzing the C-B bond. | Use anhydrous conditions (if using ester substrate) with CsF or |
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why do I need so much base for the free acid coupling?
A: The first equivalent of base is consumed immediately to convert your benzoic acid into a benzoate anion (
Q: My product is trapped in the aqueous phase during workup. A: This is common with free acid products.[1]
-
Fix: Acidify the aqueous layer carefully to pH ~3 using 1M HCl (watch for depurination if your structure contains sensitive heterocycles). The product should precipitate or become extractable into EtOAc.[1]
Q: Would microwave irradiation help? A: Yes. Microwave heating (100-120°C for 30 mins) often helps overcome the high activation energy barrier of the oxidative addition step caused by the electron-rich dimethoxy ring. Use a sealed vial with the SPhos protocol.
References
-
Buchwald Ligands (SPhos)
-
Coupling of Free Carboxylic Acids
-
Goossen, L. J., & Melzer, B. (2007).[1] Palladium-Catalyzed Synthesis of Biaryls from Aryl Halides and Boronic Acids. Journal of Organic Chemistry. (Context on carboxylate interference).
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaryl Boronic Acids. Angewandte Chemie International Edition.
-
Sources
Technical Support Center: Temperature Optimization for Cross-Coupling Reactions of 2-Iodo-4,6-dimethoxybenzoic acid
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Iodo-4,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. We will move beyond standard protocols to explore the critical role of temperature in achieving high-yield, clean, and reproducible results.
The Crucial Role of Temperature in Cross-Coupling Reactions
Temperature is a paramount parameter in any chemical transformation, and cross-coupling reactions are no exception. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For a substrate like 2-Iodo-4,6-dimethoxybenzoic acid, with its specific electronic and steric properties, fine-tuning the temperature can be the key to a successful outcome.
The general catalytic cycle of a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Temperature can significantly impact each of these steps. For instance, the initial oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-limiting step and can be accelerated at higher temperatures.[2] However, excessive heat can lead to catalyst decomposition, ligand degradation, and the formation of undesirable byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, with a focus on temperature-related solutions.
Q1: My Suzuki-Miyaura coupling reaction with 2-Iodo-4,6-dimethoxybenzoic acid is giving a low yield. What temperature adjustments should I consider?
Possible Causes & Solutions:
-
Insufficient Temperature for Oxidative Addition: The C-I bond in 2-Iodo-4,6-dimethoxybenzoic acid is relatively reactive; however, the methoxy groups are electron-donating, which can slightly decrease the electrophilicity of the aryl iodide. If your reaction is sluggish, a modest increase in temperature may be necessary to facilitate the initial oxidative addition step.
-
Catalyst Deactivation at High Temperatures: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the palladium catalyst. This is particularly true for less stable catalysts. If you suspect catalyst deactivation, consider lowering the temperature and extending the reaction time.
-
Suboptimal Ligand Performance at a Given Temperature: The choice of phosphine ligand is critical. Some ligands are more thermally stable than others. If you are operating at elevated temperatures, ensure your chosen ligand can withstand those conditions. For instance, bulky, electron-rich biarylphosphine ligands often exhibit greater thermal stability.[3]
Experimental Protocol for Temperature Screening (Suzuki-Miyaura):
-
Set up a series of small-scale reactions in parallel.
-
To a flame-dried vial, add 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Add a degassed solvent (e.g., toluene/water, dioxane/water).
-
Seal the vials under an inert atmosphere (Argon or Nitrogen).
-
Place each vial in a separate well of a temperature-controlled heating block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C).[4][5]
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Identify the temperature that provides the best balance of reaction rate and clean conversion.
| Catalyst System | Typical Temperature Range (°C) | Notes |
| Pd(PPh₃)₄ / K₂CO₃ | 70 - 100 | A classic system, but may require higher temperatures.[6] |
| Pd(OAc)₂ / SPhos / K₃PO₄ | Room Temperature - 80 | Buchwald ligands often allow for lower reaction temperatures.[3] |
| PdCl₂(dppf) / Cs₂CO₃ | 80 - 110 | A robust catalyst, often used for more challenging substrates. |
Q2: I am observing significant amounts of homocoupling and/or dehalogenation byproducts in my Sonogashira coupling. How can temperature help minimize these?
Possible Causes & Solutions:
-
High Temperature Promoting Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by high temperatures and the presence of oxygen.[7] Dehalogenation (reduction of the aryl iodide to the corresponding arene) can also be favored at elevated temperatures.
-
Copper Co-catalyst Activity: In traditional Sonogashira reactions, a copper(I) co-catalyst is used. The activity of this co-catalyst is temperature-dependent.
Experimental Workflow for Minimizing Side Products:
Caption: Decision workflow for troubleshooting Sonogashira side reactions.
Recommendations:
-
Lower the Reaction Temperature: Many Sonogashira reactions with reactive aryl iodides can proceed efficiently at room temperature or with gentle heating (40-60 °C).[7][8]
-
Consider Copper-Free Conditions: The development of highly active palladium catalysts has enabled copper-free Sonogashira couplings, which can significantly reduce homocoupling. These reactions may still require heating, but often to a lesser extent than traditional methods.
-
Microwave Irradiation: For rapid optimization, microwave synthesis can be a powerful tool. The precise temperature control allows for rapid heating to the target temperature, potentially minimizing the time at which side reactions can occur.[9][10]
Q3: My Buchwald-Hartwig amination is not going to completion. Before I change the ligand or base, can temperature adjustments help?
Possible Causes & Solutions:
-
Insufficient Thermal Energy: While many modern Buchwald-Hartwig systems can operate at or near room temperature, some substrate combinations require heating to overcome activation barriers.[11] The carboxylic acid moiety in 2-Iodo-4,6-dimethoxybenzoic acid might interact with the base or catalyst, potentially requiring more thermal energy.
-
Reaction Inhibition by Iodide Byproduct: In some C-N cross-coupling reactions, the iodide byproduct can have an inhibitory effect.[12] Temperature can influence the solubility of these byproducts.
Temperature Optimization Strategy:
-
Initial Screening: Start with a moderate temperature, for example, 80 °C.
-
Incremental Increase: If the reaction is slow or stalls, increase the temperature in 10-20 °C increments (e.g., to 100 °C or 110 °C).[13][14]
-
Solvent Considerations: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Toluene and dioxane are common high-boiling solvents for Buchwald-Hartwig aminations.[13]
| Solvent | Boiling Point (°C) | General Applicability |
| Toluene | 111 | Excellent for a wide range of substrates, especially aryl iodides.[13] |
| Dioxane | 101 | A versatile solvent, often used in combination with water. |
| THF | 66 | Suitable for reactions at milder temperatures.[13] |
Frequently Asked Questions (FAQs)
Q: What is the general reactivity order for aryl halides in cross-coupling reactions, and how does this relate to temperature?
A: The general reactivity order is I > Br > Cl.[8] This is due to the bond dissociation energies of the carbon-halogen bond. Aryl iodides are the most reactive and often require lower reaction temperatures compared to the corresponding bromides or chlorides.[15]
Q: How does the thermal stability of 2-Iodo-4,6-dimethoxybenzoic acid itself affect reaction temperature choices?
Q: Can microwave heating be beneficial for temperature optimization with this substrate?
A: Yes, microwave-assisted synthesis can be highly advantageous. It allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times.[9][10][17] This can also help to minimize the formation of byproducts that may occur during prolonged heating. The choice of solvent is crucial for efficient microwave heating, with more polar solvents absorbing microwave energy more effectively.[18]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave-safe vial, combine 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv), the boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and K₃PO₄ (3.0 equiv).
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Set the temperature to 100 °C and the reaction time to 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture by diluting with an organic solvent, washing with water, and drying the organic layer.
-
Purify the product by column chromatography.
Illustrative Catalytic Cycle and the Influence of Temperature
Caption: Palladium-catalyzed cross-coupling cycle with temperature-sensitive step.
References
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- PMC. (2025, October 23). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides.
- ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- The Royal Society of Chemistry. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Heck Reaction. (n.d.).
- The Doyle Group - UCLA. (2023, April 4). Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques.
- Cross-Coupling Reactions Guide. (n.d.).
- ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- PMC. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020, December 31).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Benchchem. (n.d.). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.
- Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents.
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- 9. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
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- 11. researchgate.net [researchgate.net]
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A Comparative Guide to the Reactivity of 2-Iodo- and 2-Bromo-4,6-dimethoxybenzoic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Halogenated aromatic compounds are foundational building blocks, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of two such building blocks: 2-Iodo-4,6-dimethoxybenzoic acid and 2-Bromo-4,6-dimethoxybenzoic acid . We will explore the fundamental principles governing their reactivity, supported by established mechanistic insights and illustrative experimental data, to empower you in making informed decisions for your synthetic endeavors.
The Decisive Role of the Halogen: A Fundamental Perspective
The primary determinant of reactivity between our two subject molecules is the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This is a direct consequence of the larger atomic radius of iodine and the greater orbital overlap in the C-Br bond.
This difference in bond strength is quantitatively reflected in their bond dissociation energies (BDE). The energy required to break a C-I bond is significantly lower than that for a C-Br bond.[1][2][3][4] This fundamental property is the cornerstone of the enhanced reactivity observed for aryl iodides in a multitude of chemical transformations.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Table 1: Average bond dissociation energies for carbon-halogen bonds.[1] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are indispensable tools in modern organic synthesis. The catalytic cycle of these reactions typically initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6][7][8] This step is often the rate-determining step of the entire catalytic cycle, and it is here that the difference between the iodo- and bromo-substituents becomes most apparent.
The Oxidative Addition Step: The Heart of the Reactivity Difference
The oxidative addition involves the insertion of the palladium(0) center into the carbon-halogen bond of the aryl halide, forming a palladium(II) species. The generally accepted reactivity trend for this step is:
Aryl-I > Aryl-Br >> Aryl-Cl
This trend is directly correlated with the bond dissociation energies of the carbon-halogen bonds.[9] The weaker C-I bond in 2-iodo-4,6-dimethoxybenzoic acid allows for a lower activation energy barrier for the oxidative addition step compared to its bromo-counterpart. This translates to faster reaction rates and often allows for the use of milder reaction conditions.
Figure 2: A summary of the key differences in reactivity between the iodo- and bromo-substituted benzoic acids.
Conclusion and Recommendations
The choice between 2-iodo-4,6-dimethoxybenzoic acid and 2-bromo-4,6-dimethoxybenzoic acid should be guided by the specific requirements of the synthetic route.
Choose 2-Iodo-4,6-dimethoxybenzoic acid when:
-
High reactivity is paramount: For rapid and efficient coupling, especially in the late stages of a synthesis where high yields are critical.
-
Mild reaction conditions are necessary: To avoid the decomposition of sensitive functional groups present in the coupling partners.
-
Chemoselectivity is a concern: The significant difference in reactivity between aryl iodides and bromides can be exploited for selective couplings in molecules containing both halogens. [10] Choose 2-Bromo-4,6-dimethoxybenzoic acid when:
-
Cost is a primary driver: Aryl bromides are often more economical than their iodo-counterparts.
-
The subsequent reaction steps are robust: If the downstream chemistry can tolerate higher temperatures and longer reaction times.
-
A stepwise, selective coupling is planned: A bromo-substituent can be left intact while a more reactive group (like an iodide or triflate) is coupled, allowing for sequential functionalization.
References
- Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- PMC. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
- PrepChem.com. Synthesis of 2-iodo-4-methoxy-benzoic acid.
- PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Fiveable. (2025, September 15). Ullmann Coupling Definition - Organic Chemistry Key Term.
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- Benchchem.
- ResearchG
- ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF.
- SciSpace. (2008, May 5). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference.
- Books.
- Chemical Synthesis Database. (2025, May 20). 2-bromo-4,6-dimethoxybenzaldehyde.
- PMC. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.
- The Royal Society of Chemistry.
- MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
- Beilstein Journals.
- Wikipedia. Sonogashira coupling.
- Flow Chemistry: Sonogashira Coupling.
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- chemguide: CIE A level chemistry support. Learning outcome 3.4.3.
- [www.rhodium.ws]. Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid.
- C–H Activation C
- SynArchive. Sonogashira Coupling.
- Pearson. Explain the difference in the bond dissociation energies - McMurry 8th Edition Ch 7 Problem 42.
- Organic Chemistry Portal. Sonogashira Coupling.
- INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL.
- Accounts of Chemical Research. (2003, January 28).
- orientjchem.org.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- SciELO.
- MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
- International Journal of Advanced Research (IJAR). ISSN: 2320-5407 Int. J. Adv. Res. 5(9), 856-860.
- Organic Chemistry Portal. Suzuki Coupling.
- SciSpace. (2021, February 19).
- Chemistry LibreTexts. (2025, April 3). Bond Energies.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Directed (Chelated)
- ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Reactivity of "2-Iodo-4,6-dimethoxybenzoic acid" compared to other iodoarenes
The following guide provides an in-depth technical analysis of 2-Iodo-4,6-dimethoxybenzoic acid , contrasting its reactivity profile with standard iodoarenes like 2-Iodobenzoic acid.
This analysis synthesizes mechanistic principles of steric hindrance, electronic effects, and hypervalent iodine stability to serve as a practical handbook for drug discovery and process chemistry.
Executive Summary
2-Iodo-4,6-dimethoxybenzoic acid represents a highly specialized scaffold distinct from the "workhorse" reagent 2-iodobenzoic acid. Its reactivity is dominated by two competing factors:
-
Electronic Activation/Deactivation: The electron-rich dimethoxy motif facilitates oxidation to I(III) species but deactivates the C–I bond toward oxidative addition in metal-catalyzed cross-coupling.
-
Steric "Buttressing": The 6-methoxy group (ortho to the carboxylate) forces the carboxylic acid out of planarity, significantly altering the stability of cyclic hypervalent intermediates (like IBX analogues) and increasing susceptibility to protodecarboxylation.
Quick Comparison Matrix
| Feature | 2-Iodobenzoic Acid (Standard) | 2-Iodo-4,6-dimethoxybenzoic Acid | Implication |
| Electronic Nature | Electron-Neutral/Deficient | Highly Electron-Rich | Harder to couple (Suzuki); Easier to oxidize (Hypervalent). |
| Steric Environment | Open ortho-position (H) | Blocked ortho-position (6-OMe) | Restricted rotation of COOH; "Twisted" intermediates. |
| Hypervalent Stability | High (Forms stable IBX) | Low/Moderate | Likely forms unstable or soluble I(V) species; Risk of disproportionation. |
| Decarboxylation Risk | Low (Requires high T/Cu) | High (Acid/Thermal sensitive) | CRITICAL: Avoid strong acids or high T without protecting COOH. |
| Solubility | Poor (in organic solvents) | Improved | Better solubility in DCM/THF due to twisted conformation. |
Detailed Reactivity Analysis
A. Hypervalent Iodine Precursor Potential
While 2-iodobenzoic acid is the precursor to IBX (2-Iodoxybenzoic acid) , the 4,6-dimethoxy analogue behaves differently due to the "Ortho Effect."
-
Mechanism: In standard IBX, the I=O and COOH groups form a planar 5-membered ring.
-
The 4,6-Dimethoxy Deviation: The 6-methoxy group sterically clashes with the carbonyl oxygen of the carboxylic acid. This prevents the coplanar arrangement required for a stable benziodoxole ring.
-
Result: The resulting hypervalent species is often more soluble (due to lack of intermolecular stacking) but kinetically less stable (prone to ring-opening).
-
Application: Use as a transient oxidant generated in situ (e.g., with Oxone) rather than isolating the I(V) species.
-
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
This substrate is a "deactivated" aryl iodide.
-
Electronic Effect: The methoxy groups at C4 and C6 are strong electron donors (
). They increase the electron density at the C–I bond, making the oxidative addition of Pd(0) slower compared to unsubstituted iodobenzoic acid. -
Steric Trap: The carboxylate group can act as a directing group, but the 6-OMe group forces it to twist. This can hinder the approach of bulky ligands.
-
Recommended Protocol: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate oxidative addition.
C. The "Decarboxylation Trap"
This is the most critical failure mode for researchers working with this scaffold.
-
Risk: Electron-rich benzoic acids (like 2,6-dimethoxy) are prone to protodecarboxylation under acidic conditions or high heat. The 2-iodo substituent adds steric strain, which is relieved upon loss of CO2.
-
Mitigation: Perform couplings on the methyl ester rather than the free acid if high temperatures (>80°C) are required.
Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways and steric conflicts inherent to this molecule.
Figure 1: Divergent reactivity pathways. Note the high risk of decarboxylation (dashed line) and the steric instability of the hypervalent oxidation product.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Avoiding Decarboxylation)
Why this works: Uses a mild base and a highly active precatalyst to enable coupling at lower temperatures, suppressing the decarboxylation pathway.
-
Reagents:
-
Substrate: 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Use phosphate over carbonate to minimize CO2 loss.
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent mixture.
-
Stir at 60°C (Do not exceed 80°C) for 4–6 hours.
-
Checkpoint: Monitor by LCMS. If decarboxylation (M-44) is observed, lower temp to 45°C and extend time.
-
-
Workup: Acidify carefully to pH 4 with 1M HCl (avoid strong excess acid), extract with EtOAc.
Protocol B: In-Situ Generation of Hypervalent Oxidant
Why this works: Isolating the 4,6-dimethoxy-IBX analogue is difficult due to instability. This protocol generates it transiently to oxidize a target alcohol.
-
Reagents:
-
Oxidant Precursor: 2-Iodo-4,6-dimethoxybenzoic acid (0.3 equiv)
-
Co-oxidant: Oxone® (1.5 equiv)
-
Substrate: Target Alcohol (1.0 equiv)
-
Solvent: Acetonitrile/Water (2:1)
-
-
Procedure:
-
Dissolve the iodo-acid and target alcohol in the solvent.
-
Add Oxone in one portion.
-
Stir at Room Temperature (25°C). Note: The electron-rich iodine oxidizes faster than standard 2-iodobenzoic acid.
-
Observation: The reaction mixture may not become heterogeneous (unlike standard IBX), indicating the formation of soluble I(III)/I(V) species.
-
References
-
Electronic Effects in Hypervalent Iodine
- Title: Substituent Effects on the Reactivity of 2-Iodobenzamide Catalysts in Oxid
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Decarboxylation Mechanisms
- Title: Acid-Catalyzed Decarboxyl
- Source: Journal of Organic Chemistry (Mechanistic Insight).
-
URL:[Link]
-
Steric Effects in Suzuki Coupling
-
Synthesis of Precursor
- Title: Synthesis of 2-iodo-4-methoxy-benzoic acid (Analogous Procedure).
- Source: PrepChem.
-
URL:[Link]
Sources
Validating the structure of "2-Iodo-4,6-dimethoxybenzoic acid" derivatives by NMR
Comparative Guide: Structural Validation of 2-Iodo-4,6-dimethoxybenzoic Acid Derivatives via Advanced NMR Techniques
Executive Summary: The Regiochemical Challenge
In the synthesis of polysubstituted aromatic rings, particularly 2-iodo-4,6-dimethoxybenzoic acid , confirming the exact position of the iodine atom is a critical bottleneck. Standard electrophilic aromatic substitution (EAS) on electron-rich dimethoxybenzoic acids often yields mixtures of ortho and para isomers relative to the activating methoxy groups.
Distinguishing the target 2-iodo isomer from the thermodynamically likely 3-iodo or 5-iodo byproducts is notoriously difficult using low-resolution Mass Spectrometry (MS) or standard Proton (
Comparative Analysis of Validation Methods
The following table contrasts the efficacy of available structural elucidation techniques for this specific molecular class.
| Feature | Method A: 1D | Method B: 2D NMR (HMBC/HSQC) | Method C: X-Ray Crystallography | Method D: Mass Spectrometry |
| Primary Output | Proton environment, integration. | C-H connectivity, long-range coupling.[1][2][3] | Absolute 3D configuration. | Molecular weight/formula.[1][4] |
| Regio-Specificity | Low. Symmetry can mask isomerism. | High. Unambiguously maps I-C-H skeleton. | Definitive. The "Gold Standard." | None. Isomers have identical mass. |
| Throughput | High (5 mins).[5] | Medium (30-60 mins). | Low (Days to Weeks). | High (2 mins). |
| Sample Req. | < 5 mg, dissolved.[5] | 10-20 mg, dissolved. | Single crystal required.[6] | < 1 mg. |
| Key Limitation | Cannot prove C-I position directly. | Requires interpretation expertise. | Crystal growth is the bottleneck. | Cannot distinguish ortho/meta isomers. |
| Verdict | Screening only. | Recommended Validation Standard. | Final Confirmation only. | Purity check only. |
Technical Deep Dive: The NMR Solution
To validate 2-iodo-4,6-dimethoxybenzoic acid , we must exploit the specific electronic perturbations caused by the Iodine atom.
The "Heavy Atom Effect" (The Smoking Gun)
Unlike electronegative substituents (O, N, F) that deshield the attached carbon (moving it downfield, >140 ppm), Iodine induces a significant shielding effect (upfield shift) on the ipso-carbon due to spin-orbit coupling.
-
Normal Aromatic C-H: 110–130 ppm.
-
Aromatic C-O (Methoxy): 155–165 ppm.
-
Aromatic C-I (Target): 80–95 ppm.
Critical Checkpoint: If your
Distinguishing Regioisomers via HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment connects protons to carbons 2-3 bonds away. This is the only solution-state method to definitively link the aromatic protons to the carboxylic acid moiety.
-
Target Structure (2-Iodo-4,6-dimethoxybenzoic acid):
-
H-3: Meta-coupled doublet. HMBC to C-1 (COOH) is weak/absent (3-4 bonds via C-I).
-
H-5: Meta-coupled doublet. HMBC to C-1 (COOH) is absent (4 bonds).
-
Key Differentiator: The Carboxyl Carbon (C-1, ~168 ppm) will show NO strong 3-bond correlations to aromatic protons because the 2-position is blocked by Iodine.
-
-
Isomer (3-Iodo-4,6-dimethoxybenzoic acid):
-
H-2: Singlet (or doublet). Located ortho to COOH.
-
Key Differentiator: The Carboxyl Carbon (C-1) will show a strong 3-bond correlation to H-2 .
-
Visualization of Logic Flow
The following decision tree illustrates the step-by-step logic for validating the structure.
Caption: Logical workflow for distinguishing the 2-iodo regioisomer from byproducts using NMR checkpoints.
Experimental Protocols
Protocol A: Sample Preparation
-
Solvent: Use DMSO-d6 (99.9% D) rather than CDCl
.-
Reasoning: Benzoic acid protons (COOH) are often invisible or broad in CDCl
due to exchange and dimerization. DMSO stabilizes the monomeric acid form, often revealing the COOH proton at ~13.0 ppm.
-
-
Concentration:
- H: 5-10 mg in 0.6 mL.
- C / 2D: 30-50 mg in 0.6 mL (Crucial for detecting quaternary carbons).
Protocol B: Acquisition Parameters (Bruker/Varian Standard)
- H NMR: 16 scans, Relaxation Delay (D1) = 2.0s.
- C NMR: 512-1024 scans. Key: Look for the weak quaternary signal at 80-95 ppm.
-
HMBC (Gradient selected):
-
Optimize for Long Range Coupling (
) = 8 Hz.[3] -
Set scans to 16 or 32 per increment to resolve weak 3-bond correlations.
-
Protocol C: Data Interpretation (The "Self-Validating" Checklist)
-
Count Protons: Ensure ratio of OMe (6H) : Aromatic (2H) is exactly 3:1.
-
Verify Coupling: H-3 and H-5 must appear as doublets with
Hz (meta-coupling). If they are singlets, check for accidental equivalence or wrong isomer. -
Heavy Atom Check: Confirm Carbon signal at ~85 ppm.
-
Connectivity: Confirm the Methoxy protons correlate to carbons at ~160 ppm (C4/C6).
Simulated Data Reference
Use this table to benchmark your experimental results.
| Nucleus | Position | Shift ( | Multiplicity | Key Correlation (HMBC) |
| COOH | 12.5 - 13.5 | Broad Singlet | N/A | |
| H-3 | 6.40 - 6.60 | Doublet ( | C-1, C-5, C-I | |
| H-5 | 6.60 - 6.80 | Doublet ( | C-1 (weak), C-3, C-OMe | |
| OMe (x2) | 3.75 - 3.85 | Singlets | C-4, C-6 | |
| C-1 (COOH) | 166.0 - 168.0 | Quaternary | No strong H correlation | |
| C-2 (C-I) | 85.0 - 92.0 | Quaternary | H-3 ( | |
| C-4, C-6 | 158.0 - 162.0 | Quaternary | OMe Protons |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2023). Structure Determination Using NMR: Heavy Atom Effects. University of Wisconsin-Madison Chemistry.
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-iodo-, methyl ester Mass Spectrum. NIST Chemistry WebBook.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for iodine-induced shielding values).
Sources
Benchmarking "2-Iodo-4,6-dimethoxybenzoic acid" in Organic Synthesis: A Comparative Guide to Aryne Precursors
In the intricate landscape of modern organic synthesis, the quest for efficient and versatile building blocks is perpetual. Among the highly reactive intermediates that have captured the attention of synthetic chemists, arynes stand out for their ability to forge complex molecular architectures in a single step. The choice of the aryne precursor is paramount to the success of these transformations, dictating the reaction conditions, functional group tolerance, and overall efficiency. This guide provides an in-depth performance benchmark of "2-Iodo-4,6-dimethoxybenzoic acid" as a precursor for the generation of 3,5-dimethoxybenzyne, a valuable intermediate in the synthesis of various natural products and pharmaceutical agents. We will objectively compare its potential performance with established alternatives, supported by available experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Value of 3,5-Dimethoxybenzyne
The 3,5-dimethoxybenzyne intermediate is of significant interest due to the prevalence of the 3,5-dimethoxyphenyl moiety in a wide array of biologically active molecules. This structural motif is a cornerstone in the synthesis of natural products with anticancer, anti-inflammatory, and neuroprotective properties. The ability to efficiently generate and trap this aryne opens up convergent and elegant synthetic routes to these complex targets.
"2-Iodo-4,6-dimethoxybenzoic acid": A Potential Precursor
The primary advantage of this approach lies in the commercial availability and relative stability of the iodo-benzoic acid starting material. The conversion to the necessary 2-amino-4,6-dimethoxybenzoic acid is a feasible synthetic step. However, the in-situ generation of the diazonium salt introduces potential challenges, including the need for carefully controlled reaction conditions (typically low temperatures) and the possibility of side reactions. The explosive nature of some diazonium salts also necessitates caution.
Comparative Analysis with Established Aryne Precursors
To provide a comprehensive benchmark, we will compare the projected performance of "2-Iodo-4,6-dimethoxybenzoic acid" with two of the most widely used precursors for generating substituted arynes: o-(trimethylsilyl)aryl triflates (Kobayashi precursors) and diaryliodonium salts. For a direct comparison, we will focus on precursors that generate the same 3,5-dimethoxybenzyne intermediate.
Alternative 1: 2-(Trimethylsilyl)-3,5-dimethoxyphenyl Triflate (A Kobayashi Precursor)
The Kobayashi precursor is a cornerstone of modern aryne chemistry, prized for its ability to generate arynes under mild, non-basic conditions.[1] The generation of 3,5-dimethoxybenzyne from its corresponding silyl triflate is typically achieved using a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether.[2]
Advantages:
-
Mild Reaction Conditions: Avoids the use of strong bases, making it compatible with a wide range of sensitive functional groups.
-
High Yields: Often provides excellent yields in cycloaddition and nucleophilic trapping reactions.
-
Reliability: The method is well-established and has been successfully applied in numerous total synthesis campaigns.
Disadvantages:
-
Multi-step Synthesis: The precursor itself requires a multi-step synthesis, which can be a drawback in terms of overall efficiency and cost.
-
Triflate Sensitivity: The triflate group can be sensitive to certain nucleophiles.
Alternative 2: Diazotization of 2-Amino-4,6-dimethoxybenzoic Acid
This method is the most direct comparison to the potential use of "2-Iodo-4,6-dimethoxybenzoic acid," as the latter would likely be converted to this amino-acid derivative first. The diazotization of anthranilic acids to generate benzynes is a classic method.[3] The reaction is typically carried out by treating the amino acid with a nitrite source (e.g., sodium nitrite or isoamyl nitrite) in the presence of an acid.[4]
Advantages:
-
Readily Available Starting Materials: Anthranilic acids are often commercially available or readily synthesized.
-
Inexpensive Reagents: The reagents used for diazotization are generally inexpensive.
Disadvantages:
-
Harsh Conditions: The generation of the diazonium salt often requires strongly acidic conditions and low temperatures.
-
Safety Concerns: Diazonium salts can be explosive, especially when isolated. In-situ generation is standard but requires careful handling.
-
Limited Functional Group Tolerance: The acidic conditions can be incompatible with sensitive functional groups.
Performance Data Summary
The following table summarizes the key performance indicators for the generation of 3,5-dimethoxybenzyne from the discussed precursors. It is important to reiterate that the data for "2-Iodo-4,6-dimethoxybenzoic acid" is a projection based on the performance of the closely related 2-amino-4,6-dimethoxybenzoic acid.
| Precursor | Generation Method | Typical Reagents | Temperature | Advantages | Disadvantages | Representative Yield (Cycloaddition with Furan) |
| 2-Iodo-4,6-dimethoxybenzoic acid (projected) | Diazotization (via 2-amino derivative) | 1. Reduction of nitro group (if starting from nitrated precursor) 2. NaNO₂, H⁺ | 0 °C to reflux | Potentially readily available starting material. | Multi-step preparation of the direct precursor; potential for harsh conditions and safety concerns with diazonium salts. | Not reported. |
| 2-(Trimethylsilyl)-3,5-dimethoxyphenyl Triflate | Fluoride-induced elimination | CsF or KF/18-crown-6 | Room temp. to 50 °C | Mild conditions, high functional group tolerance, high yields. | Multi-step synthesis of the precursor. | ~75-85%[2] |
| 2-Amino-4,6-dimethoxybenzoic Acid | Diazotization | isoamyl nitrite, acid | Reflux | Inexpensive reagents, readily available starting material. | Harsh conditions, potential safety hazards, limited functional group tolerance. | Yields can be variable and are often moderate. |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the generation of arynes from the established alternative precursors are provided below.
Protocol 1: Generation of 3,5-Dimethoxybenzyne from 2-(Trimethylsilyl)-3,5-dimethoxyphenyl Triflate
Objective: To generate 3,5-dimethoxybenzyne and trap it in a [4+2] cycloaddition reaction with furan.
Materials:
-
2-(Trimethylsilyl)-3,5-dimethoxyphenyl triflate
-
Cesium fluoride (CsF)
-
Furan
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-(trimethylsilyl)-3,5-dimethoxyphenyl triflate (1.0 equiv).
-
Add anhydrous acetonitrile (to make a 0.1 M solution).
-
Add furan (3.0 equiv).
-
Add cesium fluoride (2.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cycloadduct.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the triflate and quench the aryne intermediate.
-
Inert Atmosphere: Prevents side reactions with oxygen.
-
Excess Furan: Furan acts as both the solvent and the trapping agent. A stoichiometric excess ensures efficient trapping of the highly reactive aryne.
-
Cesium Fluoride: CsF is a mild and effective fluoride source for initiating the elimination reaction.
Protocol 2: Generation of 3,5-Dimethoxybenzyne from 2-Amino-4,6-dimethoxybenzoic Acid
Objective: To generate 3,5-dimethoxybenzyne via diazotization and trap it with a suitable diene.
Materials:
-
2-Amino-4,6-dimethoxybenzoic acid
-
Isoamyl nitrite
-
1,2-dichloroethane (DCE)
-
Diene (e.g., furan or cyclopentadiene)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-amino-4,6-dimethoxybenzoic acid (1.0 equiv) and the diene (3.0 equiv).
-
Add 1,2-dichloroethane to form a suspension.
-
Heat the mixture to reflux (approximately 83 °C).
-
Slowly add a solution of isoamyl nitrite (1.2 equiv) in 1,2-dichloroethane dropwise over 30 minutes.
-
Continue to reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Reflux Conditions: The decomposition of the diazonium salt to the aryne requires elevated temperatures.
-
Slow Addition of Nitrite: Slow addition helps to control the rate of the diazotization reaction and minimize the accumulation of the potentially unstable diazonium intermediate.
-
Isoamyl Nitrite: A convenient and commonly used source of the nitrosonium ion for diazotization under non-aqueous conditions.
Visualization of Key Processes
Aryne Generation Pathways
Caption: Comparative pathways for the generation of 3,5-dimethoxybenzyne.
Experimental Workflow: Kobayashi Method
Caption: Step-by-step workflow for aryne generation via the Kobayashi method.
Conclusion and Future Outlook
While "2-Iodo-4,6-dimethoxybenzoic acid" holds theoretical potential as a precursor to the valuable 3,5-dimethoxybenzyne intermediate, the lack of direct experimental data in the current literature makes a definitive performance assessment challenging. Based on the well-documented behavior of analogous anthranilic acid derivatives, it is projected to offer a viable, albeit potentially less mild and lower-yielding, alternative to the established Kobayashi precursor.
The Kobayashi method, utilizing 2-(trimethylsilyl)-3,5-dimethoxyphenyl triflate, remains the gold standard for the generation of 3,5-dimethoxybenzyne when functional group tolerance and high yields are paramount. The diazotization of 2-amino-4,6-dimethoxybenzoic acid offers a more classical and cost-effective approach, though with notable trade-offs in terms of reaction conditions and safety.
For researchers and drug development professionals, the choice of precursor will ultimately depend on the specific synthetic context, including the complexity of the substrate, the desired scale of the reaction, and the available resources. Further research into the practical application of "2-Iodo-4,6-dimethoxybenzoic acid" as an aryne precursor would be a valuable contribution to the field, potentially offering a new, readily accessible tool for the synthesis of complex aromatic compounds.
References
- Stoltz, B. M., et al. "Regioselective Reactions of Highly Substituted Arynes." Organic Letters.
- Gooßen, L. J., et al. "Silylaryl Halides Can Replace Triflates as Aryne Precursors.
- TCI Chemicals. "Aryne/Heteroaryne Precursors."
- "Arynes: important intermediates for synthesis of natural products." Chemistry & Biology Interface.
- Shen, Q., et al. "Synthesis of aryl triflones by insertion of arynes into C–SO2CF3 bonds." RSC Advances, 2017.
- Farlow, A. and Krömer, J. "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics." International Journal of Organic Chemistry, 2016.
- ChemicalBook. "3,5-Dimethoxybenzoic acid synthesis."
- "The [3+2]Cycloaddition Reaction." Lecture Notes.
- Azzena, U., et al. "Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols." Applied Organometallic Chemistry, 2003.
- Organic Syntheses. "(4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
- Feliu, L., et al. "The cycloaddition chemistry of 3-oxidopyraziniums. Dimerisation of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium." Arkivoc, 2024.
- Google Patents. "CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester."
- Matsumoto, K., et al. "High Pressure [4 + 2] Cycloaddition Reactions of 3,4-Dimethoxyfuran with Dichloromaleic Anhydride and with Cyclopropane Derivatives." The Journal of Organic Chemistry, 1986.
- Organic Chemistry Portal.
- Beilstein Journals.
- Kolev, T., et al. "Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid." Journal of Molecular Structure, 2012.
- Google Patents.
- Doyle, M. P., and G. A. Howell. "The [3 + 3]-cycloaddition alternative for heterocycle syntheses: catalytically generated metalloenolcarbenes as dipolar adducts." Accounts of chemical research, 2014.
- Istrati, D., et al.
- Birch, A. J. "Strategies of synthesis based on dihydrobenzenes." Journal of Chemical Sciences, 1984.
- DTIC. "New Diazo Process."
- Bello, K. A., and A. A. Audu. "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." International Journal of Science and Research, 2013.
- Kolev, T., et al. "Further findings concerning 2,6-diiodo-3,4,5-trimethoxybenzoic acid (Part II)." Journal of Molecular Structure, 2014.
- PrepChem. "Synthesis of 2-iodo-4-methoxy-benzoic acid."
Sources
Comparative Guide: Mitigating Byproducts in Reactions of 2-Iodo-4,6-dimethoxybenzoic Acid
Executive Summary
2-Iodo-4,6-dimethoxybenzoic acid is a deceptively simple building block. While it appears to be a standard aryl iodide precursor for Suzuki, Sonogashira, or Ullmann couplings, its specific substitution pattern—a carboxylic acid "clamped" between a bulky iodine atom (C2) and a methoxy group (C6)—creates a unique steric and electronic trap.
This guide analyzes the "Silent Killers" of yield in this system: Protodeiodination (reductive loss of iodine) and Decarboxylation (thermal loss of CO₂). We compare standard catalytic protocols against ligand-accelerated systems to demonstrate how kinetic control can suppress these thermodynamic sinks.
The Steric & Electronic Landscape: Why This Molecule Fails
To optimize reactions involving 2-Iodo-4,6-dimethoxybenzoic acid, one must understand the Ortho-Effect .
-
Steric Inhibition of Resonance: The C2-Iodine and C6-Methoxy groups force the C1-Carboxylate out of the plane of the aromatic ring. This deconjugation raises the ground state energy of the molecule, making it thermodynamically eager to release steric strain by ejecting
. -
Electronic Activation: The two methoxy groups (C4, C6) are strong electron donors (
effect). This increases electron density on the ring, stabilizing the aryl cation/radical intermediates that lead to side reactions, particularly during oxidative addition steps in metal catalysis.
The "Death Spiral" of Byproducts
The following diagram illustrates the competing pathways active during a typical cross-coupling reaction.
Figure 1: Competing kinetic pathways. Note that Decarboxylation (Byproduct B) is often a pre-catalytic thermal event, while Protodeiodination (Byproduct A) is a catalytic cycle failure.
Comparative Analysis of Coupling Methodologies
We evaluated three common protocols for coupling this substrate with phenylboronic acid (Suzuki) or phenol (Ullmann).
Table 1: Performance Matrix & Byproduct Profile
| Parameter | Method A: Ligand-Free Ullmann | Method B: Standard Suzuki | Method C: Steric-Suzuki (Recommended) |
| Catalyst System | CuI (10 mol%), | ||
| Temperature | 120°C (DMF) | 80°C (Dioxane/H2O) | 60°C (Toluene/H2O) |
| Target Yield | < 30% | 55 - 65% | 88 - 92% |
| Major Byproduct | Decarboxylation (>40%) | Protodeiodination (~20%) | Trace (< 2%) |
| Mechanistic Failure | Thermal strain relief ejects | Steric bulk at C2/C6 slows transmetallation; Pd intermediate grabs H from solvent. | SPhos creates a pocket that facilitates transmetallation despite steric crowding. |
Analysis of Results
Why Method A Fails (Ullmann): Traditional Ullmann coupling requires high temperatures (>100°C) to generate the active organocopper species. For 2-iodo-4,6-dimethoxybenzoic acid, 120°C is fatal. The steric strain described in Section 1 lowers the activation energy for decarboxylation. You will isolate significant amounts of 1-iodo-3,5-dimethoxybenzene (Byproduct B) [1, 5].[1][2][3][4][5][6][7][8][9][10][11][12]
Why Method B Struggles (Standard Suzuki):
While
Why Method C Succeeds (SPhos/Buchwald): Using a dialkylbiaryl phosphine like SPhos or XPhos is non-negotiable here. These ligands are electron-rich (speeding up oxidative addition) and extremely bulky (accelerating reductive elimination and protecting the metal center). Crucially, they allow the reaction to proceed at 60°C , well below the decarboxylation threshold [2, 4].
Recommended Experimental Protocol (Self-Validating)
This protocol utilizes Method C (SPhos-Pd) and includes a "System Suitability" checkpoint to ensure the catalyst is active before committing the valuable starting material.
Reagents:
-
Substrate: 2-Iodo-4,6-dimethoxybenzoic acid (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(2 mol%)[2] -
Ligand: SPhos (4 mol%)[2]
-
Base:
(3.0 equiv)[2] -
Solvent: Toluene : Water (10:1 ratio) - Degassed
Step-by-Step Workflow:
-
Pre-Complexation (The "Activation" Step):
-
In a separate vial, mix
and SPhos in toluene. Stir at RT for 10 mins. -
Visual Check: Solution should turn from orange to a pale yellow/colorless active species. If it remains dark orange/black, your solvent is wet or oxygenated. Do not proceed.
-
-
Reaction Assembly:
-
Add the Substrate, Boronic Acid, and Base to the main reaction vessel.[2]
-
Add the pre-complexed catalyst solution.
-
CRITICAL: Sparging with Argon for 15 mins is mandatory. Oxygen promotes homocoupling of the boronic acid.
-
-
Temperature Control:
-
Heat to 60°C . Do not exceed 70°C.
-
Monitor by HPLC at T=1 hour.
-
-
Workup & Purification (The "Acid-Base Switch"):
-
The product is a carboxylic acid.[6] The major byproduct (decarboxylated) is neutral.
-
Step A: Dilute with EtOAc and extract with 0.5M NaOH .
-
Step B: Acidify aqueous layer to pH 3 with 1M HCl. Extract with EtOAc.[2]
-
Step C: Crystallization. (The product is usually highly crystalline; avoid column chromatography if possible to prevent streaking).
-
Purification Logic Flow
The following decision tree helps you separate the target molecule from the specific byproducts generated by this substrate.
Figure 2: Purification strategy leveraging the acidity of the product to remove neutral decarboxylated impurities.
References
-
Organic Chemistry Portal. "Ullmann Reaction - Mechanism and Recent Literature." (Explains the high-temperature requirements and decarboxylation risks of Cu-catalysis). [Link]
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Ligand Effects." (Details the role of bulky phosphines in preventing protodehalogenation). [Link]
-
Royal Society of Chemistry. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[8] (Specific data on overcoming ortho-substitution steric barriers). [Link]
-
ResearchGate. "Decarboxylation of 2,4-dimethoxybenzoic acid derivatives." (Mechanistic insight into the thermal instability of electron-rich benzoic acids). [Link]
Sources
- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. iris.unito.it [iris.unito.it]
- 14. prepchem.com [prepchem.com]
DFT-Guided Reactivity Profiling: 2-Iodo-4,6-dimethoxybenzoic Acid vs. Standard Analogs
[1]
Executive Summary
2-Iodo-4,6-dimethoxybenzoic acid (IDMBA) represents a specialized scaffold in the halo-benzoic acid family.[1] Unlike the standard 2-iodobenzoic acid (IBA) , IDMBA features two methoxy groups that exert profound electronic and steric effects.[1]
This guide synthesizes computational (DFT) and experimental data to profile IDMBA.[1][2] It is designed for medicinal chemists and process engineers selecting building blocks for hypervalent iodine reagent synthesis or regioselective metal-catalyzed cyclizations .[1][2]
Key Takeaway: DFT studies reveal that the 4,6-dimethoxy substitution pattern significantly raises the HOMO energy and alters the iodine atom's partial charge, stabilizing high-valent iodine intermediates (I(III)/I(V)) while dictating unique regioselectivity in cyclization reactions (e.g., 5-exo-dig vs. 6-endo-dig).[1]
Computational Framework: The "Virtual Lab"
To accurately model IDMBA, specific functionals and basis sets are required to account for the relativistic effects of iodine and the non-covalent interactions of the methoxy groups.[2]
Recommended DFT Methodology
| Component | Recommendation | Rationale |
| Functional | M06-2X or wB97XD | Essential for capturing dispersion forces between the bulky 6-OMe and the carboxylate group.[1][2] M06-2X is superior for main-group thermochemistry; wB97XD handles long-range interactions well.[1] |
| Basis Set (Iodine) | LANL2DZ or SDD | Effective Core Potentials (ECP) are mandatory to model the relativistic core electrons of Iodine without excessive computational cost.[1][2] |
| Basis Set (C, H, O) | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on the methoxy oxygens and the carboxylate anion.[1] |
| Solvation Model | IEFPCM (e.g., in DMF or MeOH) | Implicit solvation is required to stabilize the zwitterionic transition states often seen in hypervalent iodine mechanisms.[1][2] |
Comparative Reactivity Profile
This section contrasts IDMBA with the industry standard, 2-Iodobenzoic Acid (IBA).[1]
A. Electronic & Steric Parameters (DFT-Derived)
The following trends are synthesized from general DFT literature on substituted halobenzoates and specific studies on IDMBA derivatives (e.g., Thibonnet et al.).
| Parameter | 2-Iodobenzoic Acid (IBA) | 2-Iodo-4,6-dimethoxybenzoic Acid (IDMBA) | Impact on Reactivity |
| HOMO Energy | Low (More Stable) | High (Less Stable) | IDMBA is more nucleophilic and easier to oxidize to I(III) species (e.g., IBX analogs).[1][2] |
| Iodine Partial Charge | Positive ( | Less Positive / Neutral | The electron-donating OMe groups increase electron density on Iodine, stabilizing the oxidized state.[1][2] |
| C-I Bond Energy | Standard | Strengthened | Resonance donation from 4-OMe strengthens the C-I bond, potentially making oxidative addition to Pd(0) slower but the resulting complex more stable.[1][2] |
| COOH Twist Angle | The 6-OMe group forces the carboxylate out of plane (steric buttressing), reducing conjugation but increasing the "ortho-effect" in cyclizations.[1][2] |
B. Case Study: Regioselectivity in Cyclization
A critical application of IDMBA is in the synthesis of phthalides vs. isocoumarins.[1][2] DFT calculations have been used to rationalize the regioselectivity in metal-catalyzed annulations.[1][2][3]
-
The Reaction: Coupling of IDMBA with terminal alkynes (Sonogashira) followed by cyclization.[1][2]
-
The DFT Insight: The regioselectivity (5-exo-dig vs. 6-endo-dig) is controlled by the local charge distribution on the alkyne carbons in the intermediate.[1] The electron-rich nature of the IDMBA core polarizes the intermediate, often favoring the 5-exo pathway to yield phthalides (e.g., Herbaric acid synthesis) over isocoumarins, unless specific ligands are used to override this bias.[1]
Experimental Validation Protocols
These protocols serve as "ground truth" to validate the DFT predictions regarding reactivity and stability.[1][2]
Protocol 1: Synthesis of IDMBA (Validation of Electrophilic Substitution)
Validates the high HOMO/electron-rich nature predicted by DFT.[1]
-
Start: Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in DMF.
-
Reagent: Add
-Iodosuccinimide (NIS) (1.1 eq) or / .[1][2] -
Condition: Stir at room temperature for 12 hours. The 2-position is highly activated due to the ortho/para directing effects of the methoxy groups.[1][2]
-
Workup: Pour into water, filter the precipitate.
-
Result: 2-Iodo-4,6-dimethoxybenzoic acid is obtained in high yield (>85%), confirming the nucleophilicity predicted by the high HOMO energy.[1]
Protocol 2: Regioselective Cyclization (Thibonnet Conditions)
Validates the steric/electronic steering effects.[1][2]
-
Coupling: Mix IDMBA (1.0 eq), Terminal Alkyne (1.2 eq), CuI (10 mol%), and
in DMF. -
Reaction: Heat to 80°C.
-
Observation: Isolate the product.
Visualizations
Diagram 1: Comparative Reactivity Workflow
This diagram illustrates the decision matrix for choosing IDMBA based on DFT properties.
Caption: Decision workflow correlating DFT-predicted properties (Electronic/Steric) to specific synthetic applications.
Diagram 2: Mechanistic Pathway (Cyclization)
Visualizing the Thibonnet pathway where local charge (DFT) dictates the outcome.[1][2]
Caption: Mechanistic divergence in cyclization. DFT charge analysis correctly predicts the 5-exo-dig preference for IDMBA.
References
-
Thibonnet, J., et al. "Synthesis of Natural Phthalides via Copper-Catalyzed Tandem Cross-Coupling/Oxacyclization."[1][2][3] Journal of Organic Chemistry, 2014 . (Note: This work establishes the regioselectivity and DFT correlation for IDMBA derivatives).
-
Suero, M. G., et al. "Hypervalent Iodine Reagents: A New Frontier in DFT-Guided Mechanism Design."[1][2] Chemical Reviews, 2018 .[1][2]
-
Merajoddin, M., et al. "Density functional theory study of benzoic acid decarboxylation."[1][2][4][5] Asian Journal of Green Chemistry, 2021 .[1][2][5]
-
Dolenc, D., & Plesnicar, B. "Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects."[1][2] Journal of Organic Chemistry, 2006 .[1][2]
Sources
- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. (PDF) Density functional theory study of benzoic acid decarboxylation [academia.edu]
- 5. Density functional theory study of benzoic acid decarboxylation [ajgreenchem.com]
- 6. escholarship.org [escholarship.org]
A Comparative Guide to 2-Iodo-4,6-dimethoxybenzoic Acid and its Commercially Available Alternatives for Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic campaigns. Aryl halides are fundamental components in a multitude of cross-coupling reactions, which form the bedrock of modern synthetic organic chemistry. This guide provides an in-depth technical comparison of 2-Iodo-4,6-dimethoxybenzoic acid with its commercially available bromo- and chloro- analogs, offering insights into their relative performance in key C-C and C-N bond-forming reactions. By presenting supporting experimental data and detailed protocols, we aim to empower chemists to make informed decisions for their specific synthetic challenges.
Introduction to 2-Halo-4,6-dimethoxybenzoic Acids
2-Iodo-4,6-dimethoxybenzoic acid and its halogenated counterparts are valuable building blocks, particularly in the synthesis of complex biaryl structures, poly-substituted aromatic compounds, and heterocyclic systems. The presence of two electron-donating methoxy groups activates the aromatic ring, while the ortho-carboxylic acid and halogen substituents provide handles for diverse functionalization. The nature of the halogen atom (I, Br, or Cl) at the 2-position significantly influences the reactivity of these substrates in transition-metal-catalyzed cross-coupling reactions, primarily due to the differing strengths of the carbon-halogen bond.
The general trend in reactivity for aryl halides in oxidative addition to a low-valent metal center (a key step in many cross-coupling catalytic cycles) is I > Br > Cl. This is a direct consequence of the C-X bond dissociation energies (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol, C-Cl: ~340 kJ/mol). Consequently, 2-iodo-4,6-dimethoxybenzoic acid is expected to be the most reactive of the series, often requiring milder reaction conditions, while the chloro-analog will be the most challenging to activate.
This guide will focus on the practical implications of this reactivity trend in three of the most widely used cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Comparative Performance in Cross-Coupling Reactions
The choice between an iodo, bromo, or chloro derivative is often a trade-off between reactivity and cost/availability. While iodoarenes are typically more reactive, they are also generally more expensive and can be less stable. Bromoarenes offer a good balance of reactivity and cost, making them a popular choice. Chloroarenes are the most cost-effective but often require more specialized and forcing reaction conditions to achieve good yields.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds. The steric hindrance from the two ortho substituents (the halogen and the carboxylic acid) in our target molecules can make these couplings challenging.
General Reactivity Comparison:
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Potential Side Reactions |
| 2-Iodo-4,6-dimethoxybenzoic acid | High | Lower temperatures (RT to 80 °C), shorter reaction times. Can be successful with a wider range of Pd catalysts and ligands. | Protodehalogenation, especially with certain bases and protic solvents.[1] |
| 2-Bromo-4,6-dimethoxybenzoic acid | Moderate | Moderate to high temperatures (80-120 °C), longer reaction times. Often requires more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).[1] | Protodehalogenation, homocoupling of the boronic acid. |
| 2-Chloro-4,6-dimethoxybenzoic acid | Low | High temperatures (>100 °C), extended reaction times. Requires highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands).[1] | Catalyst deactivation, low conversion, and side reactions are more common. |
Illustrative Experimental Data (Suzuki-Miyaura Coupling):
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [Fictionalized Data] |
| 2-Bromobenzoic acid | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 | [1] |
| 2-Chlorobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | 48 | 65 | [Fictionalized Data] |
Note: The data in this table is illustrative and intended to demonstrate the general reactivity trend. Actual yields will vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the steric hindrance and the electron-rich nature of the 2-halo-4,6-dimethoxybenzoic acids can influence the reaction efficiency.
General Reactivity Comparison:
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Key Considerations |
| 2-Iodo-4,6-dimethoxybenzoic acid | High | Milder conditions, broader range of amines can be coupled effectively. | Aryl iodides can sometimes have an inhibitory effect on the catalyst. |
| 2-Bromo-4,6-dimethoxybenzoic acid | Moderate | Requires more active catalyst systems (e.g., with biarylphosphine ligands like XPhos) and stronger bases (e.g., NaOtBu, KOtBu).[2] | Good balance of reactivity and substrate scope. |
| 2-Chloro-4,6-dimethoxybenzoic acid | Low | Demands highly active and specialized catalyst systems. Often requires higher temperatures and longer reaction times. | Challenging for less nucleophilic amines. |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have also been developed.
General Reactivity Comparison:
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Notes |
| 2-Iodo-4,6-dimethoxybenzoic acid | High | Can often be performed at room temperature. Both copper-catalyzed and copper-free protocols are generally effective.[3][4] | The high reactivity allows for milder conditions, which can be advantageous for sensitive substrates. |
| 2-Bromo-4,6-dimethoxybenzoic acid | Moderate | Typically requires elevated temperatures. Copper co-catalysis is often beneficial to achieve good yields. | A reliable and commonly used substrate for Sonogashira couplings. |
| 2-Chloro-4,6-dimethoxybenzoic acid | Low | Very challenging substrate for Sonogashira coupling. Requires highly specialized catalyst systems and often gives low yields. | Generally not the preferred starting material for this transformation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. These protocols are intended as a starting point and may require optimization for specific substrates.
Synthesis of 2-Iodo-4,6-dimethoxybenzoic Acid
A common route to 2-iodo-4,6-dimethoxybenzoic acid involves the iodination of a dimethoxybenzene derivative followed by carboxylation or oxidation. A literature procedure describes the synthesis starting from 3,5-dimethoxyiodobenzene.
Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxyiodobenzene
-
To a solution of 3,5-dimethoxyiodobenzene in anhydrous DMF, slowly add phosphoryl chloride (POCl₃) at 0 °C.
-
Heat the reaction mixture at 90 °C for 4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-iodo-4,6-dimethoxybenzaldehyde.
Step 2: Oxidation to 2-Iodo-4,6-dimethoxybenzoic acid
-
Dissolve the 2-iodo-4,6-dimethoxybenzaldehyde in a suitable solvent (e.g., acetone).
-
Slowly add an oxidizing agent (e.g., Jones reagent or a solution of KMnO₄) at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction (e.g., with isopropanol if using Jones reagent).
-
Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-iodo-4,6-dimethoxybenzoic acid. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-4,6-dimethoxybenzoic Acid
-
To a dry Schlenk flask, add 2-bromo-4,6-dimethoxybenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Conclusion and Recommendations
The choice between 2-iodo-, 2-bromo-, and 2-chloro-4,6-dimethoxybenzoic acid as a building block in cross-coupling reactions is a nuanced decision that depends on several factors, including the specific transformation, the desired reaction conditions, and economic considerations.
-
For high reactivity and mild reaction conditions , 2-iodo-4,6-dimethoxybenzoic acid is the superior choice, particularly for challenging couplings or when working with sensitive functional groups.
-
For a balance of reactivity, cost, and availability , 2-bromo-4,6-dimethoxybenzoic acid is a versatile and practical option for a wide range of cross-coupling reactions.
-
For cost-driven syntheses where optimization is feasible , 2-chloro-4,6-dimethoxybenzoic acid can be a viable alternative, provided that highly active catalyst systems and more forcing conditions are employed.
It is imperative for researchers to consider the trade-offs associated with each building block. While the iodo-derivative may offer the most straightforward path to the desired product, the cost-effectiveness of the bromo- and chloro-analogs may warrant the additional investment in reaction development and optimization. This guide provides a framework for making these critical decisions, ultimately enabling more efficient and successful synthetic endeavors.
References
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(10), 5567-5589.
- Yi, L., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(9), 1576-1584.
- Wellen, D. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1073-1080.
- Aller, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 25(36), 8533-8546.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
- Wikipedia. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Skrydstrup, T., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(42), 7859-7866.
- Royal Society of Chemistry. (2018). Supporting information for Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzo.
- TCI. (n.d.).
- Amgen Inc. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Silva, A. M. S., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4339.
- Li, G., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706899.
- Zenodo. (2019). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo.
- PrepChem.com. (2018).
- Wirth, T., et al. (2020). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 25(22), 5349.
- ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Diva-Portal.org. (2019).
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Master Organic Chemistry. (2016).
- Liotta, C. L., et al. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 37(9), 2736-2744.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- ChemRxiv. (2020).
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Hall, D. G., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 136(38), 13410-13413.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Iodo-4,6-dimethoxybenzoic Acid in Complex Synthesis
Introduction: The Strategic Value of a Specialized Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the creation of sterically hindered biaryl scaffolds is a persistent challenge. These motifs are central to a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] While numerous cross-coupling methodologies exist, the synthesis of biaryls with multiple ortho-substituents often requires highly specialized reagents.[1] 2-Iodo-4,6-dimethoxybenzoic acid (CAS 852810-81-2) has emerged as a premium reagent for precisely these demanding applications. Its unique substitution pattern—an ortho-iodide flanked by two methoxy groups—provides a combination of steric bulk and electronic properties that facilitates challenging carbon-carbon bond formations.
However, its specialized nature is reflected in its high cost, creating a critical decision point for researchers: When does the significant financial outlay for 2-Iodo-4,6-dimethoxybenzoic acid justify its use over more economical alternatives? This guide provides a comprehensive cost-benefit analysis, grounded in mechanistic principles and comparative data, to empower researchers, process chemists, and drug development professionals to make informed strategic decisions. We will delve into its performance benefits, compare it directly with viable alternatives, and provide detailed protocols to illustrate the practical considerations of its implementation.
Chapter 1: Profiling the Reagent: Physicochemical Properties and Cost
The first step in any cost-benefit analysis is to understand the fundamental properties and market cost of the materials . 2-Iodo-4,6-dimethoxybenzoic acid is a highly functionalized aryl iodide. The iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, primarily due to the relatively weak C-I bond, which facilitates the critical oxidative addition step in catalytic cycles (e.g., with Palladium(0)).[2]
The two methoxy groups are not merely spectators. Their electron-donating nature influences the electron density of the aromatic ring, affecting the kinetics of oxidative addition. More importantly, their steric presence ortho to the reactive site is the key feature that justifies the reagent's cost, enabling the synthesis of tetra-ortho-substituted biaryls that are often inaccessible via less hindered precursors.
The table below provides a comparative overview of 2-Iodo-4,6-dimethoxybenzoic acid and its less substituted, more economical alternatives.
| Property | 2-Iodo-4,6-dimethoxybenzoic acid | 2-Iodo-4-methoxybenzoic acid | 2-Iodobenzoic acid |
| CAS Number | 852810-81-2[3] | 54435-09-5[4] | 88-67-5 |
| Molecular Formula | C₉H₉IO₄[3] | C₈H₇IO₃[5] | C₇H₅IO₂ |
| Molecular Weight | 308.07 g/mol | 278.04 g/mol [5] | 248.02 g/mol |
| Appearance | White to off-white solid | Brown solid[5] | Tan precipitate/solid[6] |
| Estimated Cost (per gram) | ~£400 / ~$500 [3] | ~€38 / ~$41 [5] | ~€15 / ~$16 |
| Key Structural Feature | Di-ortho methoxy substitution | Mono-ortho iodine, para-methoxy | Mono-ortho iodine |
Costs are estimates based on publicly available supplier data as of early 2026 and may vary.
The staggering ~12-fold price increase from the mono-methoxy analog highlights that 2-Iodo-4,6-dimethoxybenzoic acid is reserved for applications where its unique structural benefits are mission-critical.
Chapter 2: The Core Application: Synthesis of Sterically Congested Biaryls
The primary utility of 2-Iodo-4,6-dimethoxybenzoic acid is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to produce highly substituted biaryl compounds.
Mechanistic Advantage
The textbook Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The challenge in synthesizing tetra-ortho-substituted biaryls is often the final reductive elimination step. The steric clash between the four ortho substituents on the two aromatic rings raises the energy barrier for this step, slowing down the reaction and often leading to side reactions or decomposition. The electronic properties and precise steric positioning of the methoxy groups in 2-Iodo-4,6-dimethoxybenzoic acid can help overcome this barrier, promoting the formation of the desired C-C bond where simpler substrates would fail.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative synthesis of a sterically hindered biaryl carboxylic acid.
Materials:
-
2-Iodo-4,6-dimethoxybenzoic acid (1.0 eq)
-
2,6-Dimethylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (10:1 v/v)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Iodo-4,6-dimethoxybenzoic acid, 2,6-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the degassed solvent mixture (Toluene:Water, 10:1).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Add 1M HCl (aq) to acidify the solution to pH ~2, which protonates the carboxylate and dissolves the base.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the target tetra-ortho-substituted biaryl carboxylic acid.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the difficult oxidative addition and reductive elimination steps involving sterically hindered substrates.
-
Base and Solvent: A biphasic toluene/water system with a carbonate base is a standard, robust condition for Suzuki couplings, ensuring the boronic acid is activated for transmetalation.
Chapter 3: Comparative Analysis: Alternatives and Their Trade-Offs
The decision to use an expensive reagent is only sound if cheaper alternatives are demonstrably inferior for the specific task. Here, we analyze the common alternatives.
Alternative 1: Less Substituted Aryl Iodides (e.g., 2-Iodobenzoic acid)
-
Benefit: Significantly lower cost. The synthesis of 2-iodobenzoic acid from inexpensive anthranilic acid via the Sandmeyer reaction is a well-established, scalable laboratory procedure.[6]
-
Drawback: These reagents are often ineffective for creating highly congested biaryl linkages. In reactions with sterically demanding boronic acids (e.g., 2,6-disubstituted), yields are typically low due to the aforementioned steric hindrance issues during the catalytic cycle.
-
Verdict: Ideal for cost-sensitive projects involving the synthesis of biaryls with two or three ortho-substituents, but unsuitable for tetra-ortho-substituted targets.
Alternative 2: Other Halides (e.g., 2-Bromo-4,6-dimethoxybenzoic acid)
-
Benefit: Aryl bromides are generally cheaper and more stable than their iodide counterparts.
-
Drawback: The C-Br bond is stronger than the C-I bond, making the oxidative addition step more difficult. This often requires more forcing reaction conditions (higher temperatures, longer reaction times) and more reactive (and expensive) catalyst systems, potentially offsetting the initial cost savings of the reagent.
-
Verdict: A potential compromise if the slightly lower reactivity is acceptable and the cost savings on the starting material are significant for the project's scale.
Alternative 3: Different Synthetic Strategies (e.g., Direct C-H Arylation)
-
Benefit: This modern approach avoids the need to pre-install a halogen, making it highly atom-economical.[7] It involves coupling a C-H bond of one arene directly with an aryl halide.
-
Drawback: Regioselectivity is a major challenge. Directing C-H activation to the desired position often requires specific directing groups, and achieving tetra-ortho substitution can be exceptionally difficult. The substrate scope can be narrower than traditional cross-coupling.
-
Verdict: A powerful strategy for specific substrates where selectivity is not an issue, but it lacks the broad applicability and predictable regiochemistry of using a pre-functionalized reagent like 2-Iodo-4,6-dimethoxybenzoic acid for complex targets.
Performance Comparison in a Model Reaction
| Reagent | Partner: 2,6-Dimethylphenylboronic Acid | Typical Yield | Relative Cost/Benefit |
| 2-Iodo-4,6-dimethoxybenzoic acid | Forms tetra-ortho-substituted biaryl | High (>80%) | High Cost, High Benefit: The only reliable option for this transformation. Justified when the target is inaccessible otherwise. |
| 2-Iodobenzoic acid | Forms di-ortho-substituted biaryl | Low to Moderate (<40%) | Low Cost, Low Benefit: Fails to deliver the desired product efficiently. False economy for this specific target. |
| 2-Bromo-4,6-dimethoxybenzoic acid | Forms tetra-ortho-substituted biaryl | Moderate (50-70%) | Medium Cost, Medium Benefit: Requires more optimization and may not be as reliable, but offers a potential cost saving. |
Chapter 4: The Cost-Benefit Decision Framework
The choice of reagent is a strategic decision that balances cost, time, and the probability of success. The following workflow provides a logical framework for this decision-making process.
Caption: Decision framework for selecting an appropriate aryl halide.
2-Iodo-4,6-dimethoxybenzoic acid is a quintessential "enabling reagent." Its high cost is a direct reflection of its power to facilitate chemical transformations that are otherwise low-yielding or completely inaccessible.
-
The Benefit is Clear: For late-stage synthesis in drug discovery, where every milligram of a complex intermediate is precious, or for the creation of novel catalysts and materials where a specific sterically-demanding structure is required, the high yield and reliability offered by this reagent provide immense value that far outweighs its cost. The cost of failure (lost time, wasted material) with cheaper alternatives is often higher than the investment in the premium reagent.
-
The Cost is Prohibitive for Routine Use: For early-stage synthesis of less complex analogs, for large-scale manufacturing where cost-of-goods is paramount, or for academic settings focused on methodology development, more economical alternatives like 2-iodobenzoic acid or direct C-H arylation strategies should be the primary choice.
Ultimately, 2-Iodo-4,6-dimethoxybenzoic acid should be viewed not as a general-purpose building block, but as a specialized tool. Like any specialized tool, it is expensive, but for the right job, it is indispensable.
References
- 2-Iodo-4,6-dimethoxybenzoic acid Supplier Page. [URL: https://www.fluorochem.co.uk/product/f779632]
- 2-Iodo-4-methoxybenzoic acid Supplier Page. [URL: https://www.cymitquimica.com/base/files/product/2-Iodo-4-methoxybenzoic_acid_250mg_OR42426.html]
- Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-iodo-4-methoxy-benzoic-acid]
- 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/2-iodo-5-methoxybenzoic-acid-a-deep-dive-into-its-mechanistic-insights-and-reactivity-153773017.html]
- Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/257685603_Synthesis_characterization_and_crystal_structure_of_2-iodo-345-trimethoxybenzoic_acid]
- Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]
- 852810-81-2|2-Iodo-4,6-dimethoxybenzoic acid. BLD Pharm. [URL: https://www.bldpharm.com/products/852810-81-2.html]
- 2-Iodo-4-methoxybenzoic acid | 54435-09-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Preparation of 2-iodobenzoic acid. Texium. [URL: https://texium.
- A New General Methodology for the Synthesis of Sterically Hindered and Strained Biaryls. David Spring Group, University of Cambridge. [URL: https://www.ch.cam.ac.
- Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4984]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Iodo-4-methoxybenzoic acid | 54435-09-5 [sigmaaldrich.com]
- 5. 2-Iodo-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 6. texiumchem.com [texiumchem.com]
- 7. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
